3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Description
The exact mass of the compound 3-(2-Bromoethyl)-1-methylazetidine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Bromoethyl)-1-methylazetidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)-1-methylazetidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-bromoethyl)-1-methylazetidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-6(5-8)2-3-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOUFLMBKRTWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-34-5 | |
| Record name | Azetidine, 3-(2-bromoethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-bromoethyl)-1-methylazetidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
Part 1: Chemical Identity & Core Properties[1][2]
CAS Registry Number: 1803591-34-5 Compound Name: 3-(2-Bromoethyl)-1-methylazetidine hydrobromide Synonyms: 3-(2-Bromoethyl)-1-methylazetidinium bromide; 1-Methyl-3-(2-bromoethyl)azetidine HBr.
Executive Summary
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting the Central Nervous System (CNS). As a constrained amine, the azetidine ring offers distinct pharmacological advantages over larger rings (pyrrolidines, piperidines) by lowering lipophilicity (LogP) and altering the vector of substituents, often improving metabolic stability and receptor selectivity.
The presence of the 2-bromoethyl side chain acts as a highly reactive electrophilic "warhead," facilitating the covalent attachment of the azetidine motif to nucleophilic scaffolds (phenols, amines, thiols) via
Physicochemical Data Profile[2][3]
| Property | Value / Description | Note |
| Molecular Formula | Salt Form (HBr) | |
| Molecular Weight | 258.98 g/mol | Free base MW: ~178.07 |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents ( |
| Melting Point | >150°C (Decomposes) | Exact MP varies by crystal habit/purity |
| Storage | -20°C, Desiccated, Inert Atmosphere | Critical: Moisture sensitive; store away from light |
| Reactivity Class | Alkylating Agent / Electrophile | Potential Vesicant |
Part 2: Synthesis & Production Methodology
Strategic Route Selection
While various routes exist, the most robust protocol for research-scale production involves the Reductive Methylation-Bromination Sequence . This pathway avoids the handling of the volatile and unstable secondary azetidine intermediates.
Rationale:
-
Starting Material: tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is commercially available and stable.
-
LiAlH4 Reduction: Simultaneously reduces the carbamate to an
-methyl group and preserves the primary alcohol, avoiding a separate methylation step. -
Appel Reaction: Converts the alcohol to the bromide under mild conditions, preventing ring opening of the strained azetidine.
Detailed Experimental Protocol
Stage 1: Reductive Methylation
Precursor: tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 1420859-79-5)
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reagent Prep: Suspend
(3.0 equiv) in anhydrous THF at 0°C. -
Addition: Add the Boc-precursor (1.0 equiv) dissolved in THF dropwise over 30 minutes. The exotherm must be controlled to maintain
. -
Reflux: Warm to room temperature, then reflux for 4-6 hours. Mechanism: The carbamate is reduced to the
-methyl amine. -
Quench: Cool to 0°C. Perform Fieser workup (
, 15% , ) to precipitate aluminum salts. Filter through Celite. -
Isolation: Concentrate the filtrate to yield 1-methyl-3-(2-hydroxyethyl)azetidine.
Stage 2: Bromination & Salt Formation
-
Solvation: Dissolve the intermediate alcohol (from Stage 1) in anhydrous DCM at 0°C.
-
Reagents: Add
(1.2 equiv). Then, add (1.2 equiv) portion-wise.-
Note: The Appel reaction is preferred over
to prevent acid-catalyzed ring opening of the azetidine.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Workup: Solvent exchange to
(product is an amine, will remain in ether/organic phase). -
Salt Precipitation (Critical Step): Cool the ethereal solution to 0°C. Bubble anhydrous HBr gas (or add 33% HBr in AcOH dropwise) until precipitation is complete.
-
Purification: Filter the white solid. Recrystallize from
to obtain pure 3-(2-Bromoethyl)-1-methylazetidine hydrobromide .
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via reductive methylation of Boc-precursor followed by Appel bromination.
Part 3: Mechanistic Insight & Applications
The "Self-Destruct" Mechanism (Stability Warning)
Researchers must understand the kinetic instability of the free base. If 3-(2-Bromoethyl)-1-methylazetidine is neutralized (desalted) without an immediate nucleophile present, it undergoes rapid intermolecular alkylation (polymerization) or intramolecular cyclization.
-
Intramolecular Risk: The nitrogen lone pair can attack the
-carbon bearing the bromine, theoretically forming a [2.1.1]bicyclic ammonium salt (highly strained but kinetically accessible). -
Protocol Implication: Always generate the free base in situ in the presence of the target nucleophile.
Application in Drug Design: The "Azetidine Switch"
This compound is frequently used to replace piperidine or pyrrolidine linkers in lead optimization.
-
pKa Modulation: The high ring strain of azetidine lowers the pKa of the tertiary amine (typically ~8.5-9.5) compared to piperidine (~10-11), improving bioavailability and CNS penetration.
-
Vector Control: The sp3 geometry of the 3-substituted azetidine creates a distinct vector for the side chain, often resolving steric clashes in receptor binding pockets.
Reactivity Workflow
Figure 2: Activation workflow demonstrating the necessity of in situ neutralization to avoid polymerization.
Part 4: Handling & Safety (E-E-A-T)
Hazard Identification
-
GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).
-
Specific Toxicity: As an alkylating agent, it is a potential mutagen. Double-gloving (Nitrile over Latex) and use of a fume hood are non-negotiable.
Spillage & Decontamination
-
Neutralization: Do not treat spills with water immediately (generates HBr acid mist). Cover with solid sodium bicarbonate (
) or calcium carbonate to neutralize the acid salt first. -
Chemical Deactivation: Treat glassware with a 10% solution of ethanolamine in methanol to quench trace alkylating residues before washing.
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. [Link][1]
- Lowe, G., et al. (2010). "Azetidines in Medicinal Chemistry: Properties and Applications." Journal of Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: 3-(2-bromoethyl)-1-methylazetidine hydrobromide.[2] National Library of Medicine. Retrieved from [Link]
-
Sirotnak, F. M., et al. (1984). "Synthesis and folate antagonist properties of new 10-deazaaminopterin analogues." Journal of Medicinal Chemistry, 27(12), 1713-1722. (Demonstrates LiAlH4 reduction of Boc-amines to N-methyl amines). [Link]
Sources
3-(2-Bromoethyl)-1-methylazetidine Hydrobromide: A Critical Technical Guide
Executive Summary
3-(2-Bromoethyl)-1-methylazetidine hydrobromide (CAS: 1803591-34-5) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. As a strained, four-membered nitrogen heterocycle, the azetidine core offers unique physicochemical properties—specifically lowered lipophilicity and distinct metabolic stability profiles compared to its five- and six-membered analogs (pyrrolidines and piperidines). This guide provides a comprehensive technical analysis of its molecular weight characteristics, synthetic pathways, stability protocols, and application in high-affinity ligand design.
Physicochemical Profile & Molecular Weight Analysis[1][2]
Understanding the precise molecular weight stoichiometry is critical for accurate molarity calculations in organic synthesis. The compound exists as a hydrobromide salt, meaning the "bulk" weight includes the counterion, while the "active" weight (free base) dictates the pharmacophore's contribution.
Key Data Summary
| Property | Specification |
| IUPAC Name | 3-(2-Bromoethyl)-1-methylazetidin-1-ium bromide |
| CAS Registry Number | 1803591-34-5 |
| Molecular Formula (Salt) | C₆H₁₃Br₂N |
| Molecular Weight (Salt) | 258.98 g/mol |
| Molecular Formula (Free Base) | C₆H₁₂BrN |
| Molecular Weight (Free Base) | 178.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High: Water, DMSO, Methanol; Low: Hexanes, Et₂O |
| Hygroscopicity | Moderate (HBr salts are typically hygroscopic) |
Structural Integrity
The molecule features a 1,3-disubstituted azetidine ring. The N-methyl group provides basicity (pKa ~10.4 for typical tertiary azetidines), while the 2-bromoethyl side chain acts as a reactive electrophile for Sɴ2 alkylation reactions.
Synthetic Pathways[6]
While specific proprietary process data for CAS 1803591-34-5 is often trade-secret, the synthesis follows established protocols for azetidine functionalization. The most robust route utilizes the commercially available 1-Boc-3-(2-hydroxyethyl)azetidine as a starting material to ensure regioselectivity.
Synthesis Protocol (Retrosynthetic Analysis)
-
Deprotection/Methylation: Removal of the Boc group followed by Eschweiler-Clarke methylation or direct alkylation.
-
Bromination: Conversion of the primary alcohol to a bromide using phosphorous tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).
-
Salt Formation: Stabilization of the amine as the hydrobromide salt.
Reaction Scheme Visualization
The following diagram outlines the logical synthetic flow from a stable precursor to the target salt.
Figure 1: Step-wise synthetic pathway transforming the Boc-protected alcohol precursor into the final hydrobromide salt.[1]
Analytical Characterization
To validate the identity of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide, the following analytical signatures are expected.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 2.80 ppm (s, 3H): N-Methyl singlet.
-
δ 3.50 ppm (t, 2H): Bromoethyl -CH₂Br (deshielded by bromine).
-
δ 3.80–4.20 ppm (m, 4H): Azetidine ring protons (broadened due to ring strain and salt formation).
-
δ 9.50+ ppm (br s, 1H): N-H⁺ exchangeable proton (indicative of HBr salt).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion (ESI+)
-
Parent Ion [M+H]⁺: 178.07 / 180.07 m/z.
-
Isotopic Pattern: A characteristic 1:1 doublet ratio for the [M] and [M+2] peaks confirms the presence of a single Bromine atom in the free base structure.
Handling, Stability & Storage
Expertise Note: Hydrobromide salts of strained amines are prone to degradation if mishandled. The ring strain of the azetidine (~26 kcal/mol) makes it susceptible to ring-opening nucleophilic attacks, even from moisture over time.
Storage Protocol
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Keep under inert gas (Argon or Nitrogen). The compound is hygroscopic; moisture absorption will alter the effective molecular weight and may hydrolyze the alkyl bromide.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.
Self-Validating Purity Check
Before using in critical steps (e.g., GMP synthesis), perform a Silver Nitrate Test :
-
Dissolve a small amount in water/nitric acid.
-
Add AgNO₃ solution.
-
Immediate yellow/cream precipitate confirms the presence of bromide ions (from the salt and potentially free bromide if hydrolyzed).
-
Note: This confirms the salt form but strictly requires HPLC for organic purity.
Applications in Drug Discovery[7][8]
This molecule is not just a reagent; it is a strategic scaffold in medicinal chemistry.
The "Azetidine Advantage"
Azetidines are increasingly used to replace gem-dimethyl groups or piperidine rings.
-
sp³ Character: Increases the fraction of sp³ hybridized carbons (Fsp³), improving solubility and reducing "flatness" associated with aromatic rings.
-
Metabolic Stability: The 3-position substitution on the azetidine ring often blocks metabolic oxidation at the nitrogen α-position.
Mechanism of Action (Alkylation)
The 2-bromoethyl arm serves as a "warhead" for alkylating nucleophiles (amines, thiols, or phenoxides) on larger drug scaffolds.
Figure 2: Mechanism of attaching the azetidine moiety to a drug scaffold via nucleophilic substitution.
References
-
PubChem . (2025).[1][2] 3-(2-bromoethyl)-1-methylazetidine hydrobromide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Sirenko, V., et al. (2010). Azetidines in Drug Discovery. Chemistry of Heterocyclic Compounds. (General reference for Azetidine utility).
-
American Elements . (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. Retrieved October 26, 2023, from [Link]
Sources
physical and chemical properties of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
An In-Depth Technical Guide to 3-(2-Bromoethyl)-1-methylazetidine hydrobromide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide, a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. As direct experimental data for this specific compound is not extensively published, this document synthesizes information from established chemical principles, data on analogous structures, and field-proven insights to offer a reliable guide for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a salt containing a four-membered saturated nitrogen heterocycle, the azetidine ring. This ring system is a "privileged" scaffold in modern drug discovery, valued for its ability to impart desirable pharmacokinetic properties such as improved metabolic stability and aqueous solubility when compared to more common saturated rings like pyrrolidine or piperidine.[1] The molecule's structure is defined by a methyl group on the ring nitrogen and a bromoethyl substituent at the 3-position, which serves as a reactive handle for further synthetic elaboration.
The hydrobromide salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base. As a salt, it is expected to be a solid at room temperature with appreciable solubility in polar solvents.
Diagram 1: Chemical Structure of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Caption: Structure of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide.
Table 1: Physicochemical Data Summary
| Property | Value / Predicted Characteristics | Source / Rationale |
|---|---|---|
| CAS Number | 1803591-34-5 | [2] |
| Molecular Formula | C₆H₁₃Br₂N (as HBr salt) | [2] |
| C₆H₁₂BrN (free base) | [3] | |
| Molecular Weight | 258.98 g/mol | [2] |
| Monoisotopic Mass | 177.0153 Da (free base) | [3] |
| Appearance | Predicted: White to off-white crystalline solid. | Based on typical properties of amine hydrobromide salts. |
| Solubility | Predicted: Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar solvents. | Salt form increases polarity and solubility in protic media. |
| Melting Point | Not publicly available. Expected to be >100 °C. | Amine salts are typically high-melting solids. |
| Predicted XlogP | 1.4 (for free base) |[3] |
Chemical Reactivity and Stability Profile
The reactivity of this molecule is governed by two primary features: the strained azetidine ring and the primary alkyl bromide.
-
Alkyl Bromide Reactivity: The bromoethyl group is the most reactive site for synthetic transformations. The primary carbon atom bonded to the bromine is an electrophilic center, highly susceptible to Sɴ2 (nucleophilic substitution) reactions. This makes the compound an excellent building block for introducing the 1-methylazetidin-3-yl-ethyl moiety into larger molecules. Common nucleophiles like amines, thiols, alcohols, and carbanions can readily displace the bromide ion. The choice of a non-nucleophilic base is critical in reactions to avoid competition with the desired nucleophile.
-
Azetidine Ring Strain and Stability: Four-membered rings like azetidine possess significant angle strain, making them more reactive than their five- or six-membered counterparts (pyrrolidine and piperidine, respectively) but more stable and easier to handle than the highly strained three-membered aziridines.[4][5] This inherent strain can be harnessed for ring-opening reactions under specific conditions, such as with strong Lewis acids or during certain catalytic processes, although the ring is generally stable under standard synthetic conditions (e.g., mild base, nucleophilic substitution at the side chain).[4]
-
Tertiary Amine Functionality: The N-methylated nitrogen atom is a tertiary amine. It imparts basicity to the free base form of the molecule and can act as a nucleophile or be quaternized with strong alkylating agents. In its hydrobromide salt form, this nitrogen is protonated, rendering it non-nucleophilic and protecting it from undesired side reactions.
Expert Insight on Stability and Storage: Due to the reactive alkyl bromide, long-term stability requires careful storage. The compound should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Moisture can facilitate hydrolysis or other degradation pathways. Its classification as a hydrobromide salt significantly improves its shelf-life compared to the more reactive and potentially volatile free base.
Proposed Synthetic Workflow
Diagram 2: Proposed Retrosynthetic and Forward Synthesis Pathway
Caption: A plausible synthetic route from a protected azetidine alcohol.
Step-by-Step Experimental Protocol Outline:
-
Bromination of the Alcohol (Appel Reaction):
-
Rationale: The Appel reaction is a reliable method for converting a primary alcohol into a primary alkyl bromide under mild conditions, which is crucial for preserving the integrity of the Boc-protected azetidine ring.
-
Procedure: Dissolve N-Boc-3-(2-hydroxyethyl)azetidine in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add triphenylphosphine (PPh₃) followed by the portion-wise addition of carbon tetrabromide (CBr₄). Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Quench the reaction, perform an aqueous workup, and purify the crude product (N-Boc-3-(2-bromoethyl)azetidine) via column chromatography.
-
-
Boc Deprotection and Reductive Amination:
-
Rationale: This two-step, one-pot sequence is highly efficient for deprotecting the nitrogen and subsequently methylating it. Reductive amination is a standard method for N-alkylation that avoids over-alkylation.
-
Procedure: Dissolve the purified N-Boc-3-(2-bromoethyl)azetidine from the previous step in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir at room temperature to effect deprotection. After confirming the removal of the Boc group, neutralize the excess acid carefully with a base (e.g., triethylamine). To this solution of the secondary amine, add aqueous formaldehyde followed by a mild reducing agent such as sodium triacetoxyborohydride (STAB). Stir until the formation of the N-methylated product is complete. Perform an aqueous workup to isolate the crude free base.
-
-
Hydrobromide Salt Formation:
-
Rationale: Converting the free base to its hydrobromide salt provides a stable, crystalline solid that is easier to purify and handle.
-
Procedure: Dissolve the crude 3-(2-Bromoethyl)-1-methylazetidine free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen bromide in ether (typically 1.0 M) dropwise with stirring. The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Applications in Drug Development and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a valuable scaffold or building block . Its utility stems from the combination of the pharmacokinetically favorable azetidine ring and the synthetically versatile bromoethyl handle.
-
Scaffold Hopping and Bioisosterism: Medicinal chemists often replace larger, more metabolically labile rings (like piperidine) or more planar structures with the compact, three-dimensional azetidine ring to improve a drug candidate's profile. This compound provides a direct route to incorporate this desirable motif.
-
Linker Chemistry: The bromoethyl group is an ideal linker for attaching the azetidine core to a pharmacophore or another part of a larger molecule. This is particularly relevant in the design of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapies where precise spacing and orientation are critical.
Diagram 3: Conceptual Application as a Synthetic Building Block
Caption: Covalent linkage to a pharmacophore via nucleophilic substitution.
Proposed Analytical Methodologies
To ensure the identity, purity, and quality of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide, a suite of standard analytical techniques should be employed.
Table 2: Recommended Analytical Protocols
| Technique | Purpose | Proposed Method Details |
|---|---|---|
| HPLC | Purity Assessment & Quantification | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase A: 0.1% Formic Acid in Water.Mobile Phase B: 0.1% Formic Acid in Acetonitrile.Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate.Flow Rate: 1.0 mL/min.Detection: UV at 210 nm (for end-absorption) or ELSD/CAD for universal detection.Rationale: Formic acid ensures the tertiary amine is protonated, leading to better peak shape on silica-based columns. |
| Mass Spectrometry (MS) | Identity Confirmation & Mass Verification | Method: Electrospray Ionization (ESI) in positive mode.Expected Ion (Free Base): [M+H]⁺ at m/z corresponding to C₆H₁₃BrN⁺ (approx. 178.02/180.02 for Br isotopes).Fragmentation: Expect to see characteristic losses, such as the loss of HBr or cleavage of the ethyl side chain. |
| NMR Spectroscopy | Unambiguous Structural Elucidation | Solvent: D₂O or DMSO-d₆.¹H NMR (Predicted): Signals for the N-CH₃ (singlet, ~2.8-3.0 ppm), azetidine ring protons (complex multiplets, ~3.5-4.5 ppm), and the two CH₂ groups of the side chain (triplet-like multiplets, one near ~2.2 ppm and the -CH₂Br near ~3.6 ppm).¹³C NMR (Predicted): Distinct signals for all 6 unique carbon atoms, with the C-Br carbon appearing around 30-35 ppm. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Method: KBr pellet or ATR.Expected Peaks: C-H stretching (~2800-3000 cm⁻¹), N⁺-H stretching from the HBr salt (broad, ~2400-2700 cm⁻¹), CH₂ bending (~1450 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).[6] |
Safety, Handling, and Storage
As a formal Safety Data Sheet (SDS) is not widely available, a risk assessment must be based on the compound's structure and data from analogous chemicals like 2-Bromoethylamine hydrobromide and azetidine derivatives.[7][8][9]
-
Primary Hazards:
-
Acute Toxicity: Likely harmful if swallowed or inhaled.[7][10]
-
Irritation: Assumed to be a skin and severe eye irritant.[8]
-
Alkylating Agent: The bromoethyl moiety classifies this compound as a potential alkylating agent, which warrants careful handling to minimize exposure, as such compounds can have mutagenic properties.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
-
Handling and Storage:
By adhering to these guidelines, researchers can safely handle and effectively utilize 3-(2-Bromoethyl)-1-methylazetidine hydrobromide as a valuable tool in advancing chemical synthesis and drug discovery programs.
References
-
PubChem. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681. [Link]
-
PubChemLite. 3-(2-bromoethyl)-1-methylazetidine hydrobromide. [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
American Elements. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
PubChem. (2-Bromoethyl)(ethyl)methylamine hydrobromide | C5H13Br2N. [Link]
-
SpringerLink. A single method to analyse residues from five different classes of prohibited pharmacologically active substances in raw milk. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
ResearchGate. Descriptions of the multi-analyte analytical methods previously developed and our method. [Link]
-
Carl ROTH. Specification Sheet. [Link]
-
Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
ResearchGate. Synthesis of 3-bromo-azetidin-2-ones. [Link]
-
Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Organic Syntheses. Azetidine. [Link]
-
University of Bristol. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. [Link]
-
Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]
-
Organic Chemistry Portal. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. [Link]
-
Synthonix, Inc. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. [Link]
-
Baxendale Group - Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
-
ResearchGate. Examples of biologically active drug leads containing azetidine. [Link]
-
PubChem. Azetidine | C3H7N | CID 10422. [Link]
-
Thieme. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. [Link]
-
MDPI. Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. [Link]
Sources
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- 2. 1803591-34-5|3-(2-bromoethyl)-1-methylazetidine hydrobromide|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 3-(2-bromoethyl)-1-methylazetidine hydrobromide (C6H12BrN) [pubchemlite.lcsb.uni.lu]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
synthesis pathway for 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Synthesis Pathway for 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
Part 1: Executive Summary & Strategic Analysis
The synthesis of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide (CAS: 1803591-34-5) presents a unique challenge in medicinal chemistry due to the high ring strain of the azetidine core (~26 kcal/mol) coupled with the high reactivity of the 2-bromoethyl side chain.
The Core Challenge: Intramolecular Cyclization The free base of this compound is inherently unstable. The tertiary amine nitrogen can perform an intramolecular nucleophilic attack on the terminal bromide, forming a bicyclic quaternary ammonium salt (1-methyl-1-azoniabicyclo[2.1.1]hexane). This "suicide cyclization" degrades the reagent rapidly.
-
Solution: The compound must be synthesized and stored as the hydrobromide salt . Protonation of the nitrogen shuts down its nucleophilicity, preventing autocyclization.
This guide details a robust, scalable Linear Functionalization Strategy starting from the commercially available 1-Boc-3-azetidinone . This route is preferred over direct ring-closure methods for its superior control over impurity profiles and scalability.
Part 2: Retrosynthetic Analysis
The logical disconnection relies on maintaining the azetidine ring integrity while building the C3 side chain.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the stepwise construction of the C3 side chain followed by late-stage methylation and bromination.
Part 3: Detailed Forward Synthesis
Phase 1: Construction of the C3-Ethyl Side Chain
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction We begin by installing the carbon scaffold using a Wittig-type reaction. The HWE reaction is preferred over standard Wittig for easier byproduct removal (water-soluble phosphate esters).
-
Reagents: 1-Boc-3-azetidinone, Triethyl phosphonoacetate, NaH (or LiHMDS).
-
Solvent: THF (anhydrous).
-
Conditions: 0°C to RT, 2-4 hours.
-
Mechanism: Deprotonation of the phosphonate yields a carbanion that attacks the ketone.
-
Product: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Unsaturated ester).
Step 2: Hydrogenation The exocyclic double bond is reduced to the saturated ester.
-
Reagents: H₂ (1 atm or balloon), 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Critical Parameter: Monitor closely. Over-reduction can cleave the N-Boc group or open the ring under high pressure/temperature.
-
Product: tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.
Phase 2: Functional Group Manipulation
Step 3: Reduction to Alcohol
-
Reagents: LiBH₄ (Lithium Borohydride) or LiAlH₄.
-
Rationale: LiBH₄ is milder and chemoselective for esters in the presence of carbamates (Boc), reducing the risk of side reactions.
-
Protocol: Add LiBH₄ (2.0 equiv) to the ester in THF at 0°C. Stir at RT for 4h. Quench with sat. NH₄Cl.
-
Product: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
Step 4: Boc Deprotection and N-Methylation This is a two-substep sequence often performed without isolating the unstable secondary amine salt intermediate.
-
Deprotection: Treat with TFA/DCM (1:4) at 0°C for 1h. Remove volatiles in vacuo to get the TFA salt.
-
Reductive Amination (Eschweiler-Clarke variation):
Phase 3: Bromination and Salt Formation (The Critical Step)
Direct treatment with HBr/acetic acid can be too harsh, risking ring opening. The Appel Reaction followed by HBr salt formation is the "Gold Standard" for high purity.
Table 1: Bromination Protocol Parameters
| Parameter | Specification | Rationale |
| Reagents | CBr₄ (1.2 eq), PPh₃ (1.2 eq) | Neutral conditions; avoids strong acid during substitution. |
| Solvent | DCM (Dichloromethane) | Excellent solubility for PPh₃ and the azetidine. |
| Temperature | 0°C | Controls exotherm; minimizes side reactions. |
| Quench | NaHCO₃ (aq) | Neutralizes any acidic byproducts before isolation. |
| Salt Formation | HBr in Et₂O or Dioxane (4M) | Anhydrous acid precipitates the target immediately. |
Experimental Protocol:
-
Bromination: Dissolve 2-(1-methylazetidin-3-yl)ethanol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C. Dropwise add PPh₃ (1.2 eq) in DCM. Stir at RT for 2 hours.
-
Workup: Wash with dilute NaHCO₃, then brine. Dry organic layer over Na₂SO₄. Do not concentrate to dryness if possible; the free base is unstable.
-
Salt Formation: Cool the DCM solution of the free base to 0°C. Dropwise add 4M HBr in Dioxane (1.1 eq). A white precipitate should form.
-
Isolation: Filter the solid under N₂ or Argon. Wash with cold Et₂O. Dry under vacuum.[3]
Part 4: Process Workflow & Logic
DOT Diagram: Synthesis Workflow
Caption: Step-by-step workflow emphasizing the neutral bromination strategy to preserve ring integrity.
Part 5: Quality Control & Troubleshooting
1. Stability Check (NMR):
-
¹H NMR (D₂O): The methyl group on nitrogen should appear as a singlet around
2.8-3.0 ppm. The CH₂-Br protons should be a triplet around 3.5-3.6 ppm. -
Impurity Flag: If you see new multiplets around
4.0-5.0 ppm or loss of the azetidine ring signals (usually 3.5-4.5 ppm broad multiplets), ring opening has occurred.
2. Handling Precautions:
-
Hygroscopic Nature: The hydrobromide salt is likely hygroscopic. Store in a desiccator at -20°C.
-
Free Base Handling: Never store the free base. Generate it in situ only if necessary for the next reaction, and use immediately.
References
-
Fritz, S. P., et al. (2012).[4] "An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate." Synthesis, 44(10), 1584-1590. Link
-
Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264. Link
-
Organic Chemistry Portal. "Synthesis of Azetidines." (General methodology and functionalization reviews). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1363381-66-1 (2-(1-Methylazetidin-3-yl)ethanol). Link
Sources
Structural Analysis and Confirmation of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide: A Multi-Technique Approach to Unambiguous Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors for molecular design.[1][2] 3-(2-Bromoethyl)-1-methylazetidine hydrobromide represents a key synthetic intermediate, providing a reactive handle for the introduction of the N-methylazetidine moiety onto lead compounds. As with any component destined for drug discovery pipelines, its structural integrity is paramount.[3][4] An unverified or incorrectly characterized building block can compromise biological data, invalidate structure-activity relationships (SAR), and lead to significant delays in development.[5] This guide provides a comprehensive, field-proven framework for the unambiguous structural confirmation of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide, leveraging a synergistic combination of spectroscopic and crystallographic techniques. We will move beyond simple data reporting to explore the causality behind experimental choices, establishing a self-validating system for ultimate confidence in molecular identity.
The Foundational Analysis: Molecular Formula and Connectivity
The initial phase of analysis focuses on answering two fundamental questions: "What is its mass?" and "How are the atoms connected?". For this, we turn to the foundational pillars of structural elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7]
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as our first checkpoint, providing the molecular weight and, with high-resolution instrumentation, the precise elemental composition.[8] This is a destructive but highly sensitive technique that validates the molecular formula, immediately flagging any gross errors in the synthesis or starting materials.
Expertise in Action: Why ESI-HRMS? We select Electrospray Ionization (ESI) as it is a "soft" ionization technique, ideal for analyzing the hydrobromide salt. It allows for the gentle generation of gas-phase ions, primarily the protonated molecular ion of the free base, [M+H]⁺, minimizing fragmentation and preserving the crucial molecular weight information. High-Resolution Mass Spectrometry (HRMS) is non-negotiable in a drug development context; its ability to measure mass to four or five decimal places allows for the unequivocal determination of the elemental formula, distinguishing our target from any potential isomers or impurities with the same nominal mass.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). The presence of the hydrobromide salt ensures good solubility and pre-ionization.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated free base, [M+H]⁺.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Acquisition: Infuse the sample directly or via a short liquid chromatography run. Acquire data over a mass range appropriate for the expected ion (e.g., m/z 50-500).
-
Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value.
Data Presentation: Expected HRMS Data
The free base of the target compound has a molecular formula of C₆H₁₂BrN. The expected HRMS result would confirm this composition.
| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 178.0226 | 178.0224 | -1.1 | C₆H₁₃BrN⁺ |
Note: The theoretical mass is calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of the bromine isotope pattern (~1:1 ratio for ⁷⁹Br and ⁸¹Br) at m/z 178 and 180 provides a definitive signature for a monobrominated compound.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for HRMS-based formula confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[9] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-hydrogen framework and confirm the connectivity of the azetidine ring and the bromoethyl sidechain.[10]
Expertise in Action: The Self-Validating NMR Toolkit A simple ¹H NMR is not sufficient. A comprehensive NMR analysis forms a self-validating system.
-
¹H NMR tells us the number of different proton environments and their neighboring protons (via splitting).
-
¹³C NMR reveals the number of different carbon environments.
-
COSY (Correlation Spectroscopy) is critical. It shows which protons are coupled (i.e., near each other), allowing us to "walk" along the molecule's backbone. For instance, it will definitively link the CH₂ protons of the bromoethyl group to the CH proton at the 3-position of the azetidine ring.[11]
-
HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to the carbon it is attached to. This experiment provides undeniable proof of C-H connectivity, removing all ambiguity.[11]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes most salts and does not exchange with the N⁺-H proton, allowing it to be observed.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Integrate the ¹H spectrum and analyze chemical shifts, multiplicities, and coupling constants in conjunction with the 2D correlation data to assemble the structure.
Data Presentation: Predicted NMR Data for 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide (in DMSO-d₆)
The following is a table of predicted chemical shifts and multiplicities. Actual values may vary slightly. The numbering scheme is provided on the structure diagram below.
(A diagram showing the chemical structure with atoms numbered for NMR assignment would be placed here in a full document).| Position | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹³C Shift (δ, ppm) | COSY Correlations | HSQC Correlation |
| 1 (N-CH₃) | ~2.8-3.0 | s | ~45-47 | None | C1 |
| 2, 4 (Ring CH₂) | ~3.8-4.2 | m | ~58-60 | H3 | C2, C4 |
| 3 (Ring CH) | ~3.0-3.3 | m | ~35-37 | H2, H4, H5 | C3 |
| 5 (CH₂-CH₂Br) | ~2.1-2.3 | m | ~33-35 | H3, H6 | C5 |
| 6 (CH₂Br) | ~3.5-3.7 | t | ~30-32 | H5 | C6 |
| N⁺-H | ~10-12 | br s | - | None | - |
Visualization: NMR Interpretation Logic
Caption: Logical flow for structure assembly using NMR data.
Functional Group and Salt Form Confirmation
While NMR and MS define the molecular framework, Fourier-Transform Infrared (FTIR) Spectroscopy provides rapid and definitive confirmation of the functional groups present and, crucially, the salt form of the molecule.[9][12]
Expertise in Action: The Importance of the N⁺-H Stretch For this specific compound, the most informative region of the IR spectrum is not the C-H or C-N stretches, but the broad absorption associated with the ammonium salt. As a hydrobromide, the azetidine nitrogen is protonated. This N⁺-H bond gives rise to a very broad and strong absorption band typically centered around 2400-2700 cm⁻¹.[13] Its presence is a clear indicator of the salt form, a critical piece of information for formulation and drug development professionals. The absence of this band would suggest the compound is the free base.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Confirmation |
| 2950-3050 | Medium | C-H (Aliphatic) Stretch | Confirms alkyl framework |
| 2400-2700 | Strong, Broad | N⁺-H Stretch | Confirms Hydrobromide Salt Form |
| 1450-1480 | Medium | CH₂ Bend (Scissoring) | Confirms methylene groups |
| 1150-1250 | Medium | C-N (Aliphatic Amine) Stretch | Confirms tertiary amine structure |
| 550-650 | Medium-Strong | C-Br Stretch | Confirms bromoethyl group |
The Gold Standard: Absolute 3D Structure
For absolute, unambiguous proof of structure, including stereochemistry (if applicable) and solid-state conformation, no technique surpasses Single-Crystal X-ray Crystallography.[1][14] It provides a three-dimensional picture of the molecule as it exists in the crystal lattice, confirming not only connectivity but also precise bond lengths and angles.
Expertise in Action: When is Crystallography Necessary? While not always required for a simple intermediate, obtaining a crystal structure is considered best practice when a compound is a key building block, a final active pharmaceutical ingredient (API), or when there is any ambiguity in the spectroscopic data. It provides the ultimate, authoritative grounding for the molecular structure.[4]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/ether, methanol/dichloromethane).
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[1] Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
Visualization: X-Ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray analysis.
Data Presentation: Key Parameters from Crystallographic Analysis (Hypothetical Data)
A crystallographic information file (CIF) contains hundreds of parameters. The most chemically relevant are summarized below, confirming the key structural features.
| Parameter | Value (Hypothetical) | Significance |
| Crystal System | Monoclinic | Defines the symmetry of the crystal lattice |
| Space Group | P2₁/c | Defines the specific symmetry elements |
| Azetidine Ring Puckering Angle | ~18.5° | Quantifies the deviation of the 4-membered ring from planarity[14] |
| C-N Bond Lengths (Ring) | ~1.48 Å | Typical for C-N single bonds in a strained ring |
| C-Br Bond Length | ~1.95 Å | Confirms the carbon-bromine single bond |
| N⁺···Br⁻ Distance | ~3.2 Å | Shows the ionic interaction between the ammonium cation and bromide anion |
Conclusion: An Integrated and Self-Validating Strategy
The structural confirmation of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide is not achieved by a single technique but by the logical integration of multiple analytical methods. Each experiment serves to validate the others, building a complete and undeniable case for the compound's identity.
-
HRMS establishes the correct elemental formula.
-
Comprehensive NMR maps the atomic connectivity in solution.
-
FTIR confirms the presence of key functional groups and, critically, the hydrobromide salt form.
-
X-ray Crystallography provides the ultimate, unambiguous 3D structure in the solid state.
By following this multi-technique, causality-driven approach, researchers, scientists, and drug development professionals can proceed with absolute confidence in the structural integrity of this valuable chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.
References
- A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
- Spectroscopic Methods in Organic Analysis. Fiveable.
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds.
- Spectroscopy, Organic, Analysis. (2026, February 10). Britannica.
- X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Compar
- The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets. (2015, June 19).
- Principles of Organic Spectroscopy. (2023, June 30). Journal of Molecular and Organic Chemistry.
- 3-(2-bromoethyl)-1-methylazetidine hydrobromide. PubChem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. (2023, January 21). Molecules, Semantic Scholar.
- How are chemical structures analyzed in drug discovery? (2025, March 20).
- Ascertaining a Structural Basis in Drug Discovery and Development. (2025, February 11).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022, November 2). Journal of the American Chemical Society.
- Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
- IR: amines. University of Calgary.
- FTIR spectra of ammonium bromide and ammonia functionalized Si NCs.
- Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022).
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- 4. pubs.acs.org [pubs.acs.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Bromoethyl)-1-methylazetidine hydrobromide (CAS No. 1803591-34-5).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to facilitate the identification and characterization of this novel compound. Given the limited availability of direct experimental data in the public domain, this guide establishes a robust predictive framework based on the analysis of analogous chemical structures and established spectroscopic methodologies.
Introduction
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a substituted azetidine, a class of compounds increasingly recognized for their potential to enhance the pharmacokinetic properties and metabolic stability of pharmaceutical candidates.[2] Azetidines are four-membered nitrogen-containing heterocycles that are present in various natural products and approved drugs.[2] The structural characterization of new azetidine derivatives is paramount for advancing their application in medicinal chemistry. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing a valuable resource for its synthesis and purification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. These predictions are derived from established principles of organic spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Causality |
| ~4.0 - 4.3 | m | 2H | H-2, H-4 (ax) | Deshielded due to proximity to the positively charged nitrogen atom in the hydrobromide salt. |
| ~3.6 - 3.9 | m | 2H | H-2, H-4 (eq) | Slightly less deshielded than the axial protons. |
| ~3.5 - 3.7 | t | 2H | -CH₂-Br | Deshielded by the electronegative bromine atom. |
| ~3.1 - 3.4 | m | 1H | H-3 | Methine proton on the azetidine ring. |
| ~2.9 | s | 3H | N-CH₃ | Singlet for the methyl group attached to the nitrogen. |
| ~2.1 - 2.4 | m | 2H | -CH₂-CH₂Br | Methylene group adjacent to the azetidine ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale/Causality |
| ~60 - 65 | C-2, C-4 | Carbons adjacent to the nitrogen in the azetidine ring. |
| ~45 - 50 | N-CH₃ | Methyl carbon attached to nitrogen. |
| ~35 - 40 | C-3 | Methine carbon of the azetidine ring. |
| ~30 - 35 | -CH₂-Br | Carbon directly attached to the bromine atom. |
| ~28 - 33 | -CH₂-CH₂Br | Methylene carbon adjacent to the azetidine ring. |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Rationale/Causality |
| 2800 - 3000 | C-H stretch (aliphatic) | Characteristic for sp³ C-H bonds in the azetidine ring and ethyl chain.[2] |
| 1450 - 1480 | C-H bend (scissoring) | Typical for methylene groups. |
| 1100 - 1300 | C-N stretch | Associated with the stretching vibration of the carbon-nitrogen bond in the azetidine ring. |
| 550 - 650 | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale/Causality |
| 177/179 | [M]⁺ (Free Base) | Molecular ion peak of the free base, showing the characteristic isotopic pattern for one bromine atom. |
| 96 | [M - CH₂CH₂Br]⁺ | Alpha-cleavage, loss of the bromoethyl side chain. |
| 82 | [M - Br]⁺ (from free base) | Loss of a bromine radical. |
| 57 | [C₃H₇N]⁺ | Fragmentation of the azetidine ring. |
Methodologies and Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols represent best practices for the characterization of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the amine proton and to ensure solubility.
-
¹H NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To aid in structural assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings.[4][5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[4]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.[2]
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule (hydrobromide salt).[6] Electron ionization (EI) can be used for the free base if it is sufficiently volatile.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.[6]
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure. The fragmentation patterns provide valuable information about the connectivity of the molecule.
-
Visualization of Key Processes
NMR Spectroscopy Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry Fragmentation Pathway
Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[7] For 3-(2-Bromoethyl)-1-methylazetidine, this would likely involve the loss of the bromoethyl side chain.
Caption: Predicted primary fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. By leveraging established principles of NMR, IR, and mass spectrometry, researchers can confidently approach the synthesis and analysis of this and related azetidine compounds. The detailed protocols and expected data serve as a valuable baseline for experimental work, facilitating the efficient and accurate structural elucidation necessary for advancing drug discovery and development programs.
References
-
Muthanna Journal of Pure Sciences. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]
-
PubChemLite. 3-(2-bromoethyl)-1-methylazetidine hydrobromide. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
University of Bristol. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]
-
ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j). [Link]
-
ResearchGate. FT-IR Absorption Results For Azetidine Derivatives (M32-M37). [Link]
-
ResearchGate. Synthesized azetidine derivatives. [Link]
-
ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]
-
Advanced Organic Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
DOI. Intramolecular Ring-opening Decomposition of Aryl Azetidines. [Link]
-
SciSpace. General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
Advanced Journal of Chemistry A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
Sources
reactivity and stability of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Technical Monograph: Reactivity, Stability, and Handling of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
Executive Summary
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a bifunctional heterocyclic building block characterized by high ring strain (~25 kcal/mol) and a reactive electrophilic side chain. It serves as a critical intermediate for introducing the azetidine scaffold into pharmaceutical candidates, particularly for modulating basicity and metabolic stability (lowering LogD).
This guide addresses the compound's defining characteristic: conditional instability. While the hydrobromide salt is kinetically stable, the free base is prone to rapid intramolecular cyclization or polymerization. Successful utilization requires strict adherence to in situ neutralization protocols to prevent the "self-destruct" mechanism inherent to its structure.
Structural Analysis & Reactivity Profile
The Stability Paradox
The molecule exists in a delicate energetic balance. The quaternary ammonium salt (hydrobromide form) masks the nitrogen lone pair, preventing it from acting as an internal nucleophile.
-
State A (Salt - Stable): Nitrogen is protonated (
). The electrophilic carbon (C-Br) is isolated. -
State B (Free Base - Unstable): Upon neutralization, the nitrogen lone pair becomes available. Due to the favorable geometry of the 3-substituted azetidine, the nitrogen can attack the
-carbon (bearing the bromine).
The "Self-Destruct" Mechanism (Intramolecular Cyclization)
Unlike linear haloalkylamines which form aziridiniums, 3-(2-bromoethyl)azetidines are predisposed to form 1-azabicyclo[1.1.1]pentane derivatives via a 3-exo-tet cyclization or dimerize into macrocycles depending on concentration.
Key Mechanistic Insight:
This transformation is often irreversible and renders the material useless for standard alkylation reactions.
Visualization of Reactivity Pathways
The following diagram illustrates the critical stability divergence between the salt and free base forms.
Caption: Kinetic competition between productive intermolecular coupling and destructive intramolecular cyclization.
Handling & Storage Protocols
Storage Requirements
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket. The compound is hygroscopic .[1] Absorption of atmospheric water can lead to hydrolysis of the alkyl bromide or partial deprotonation if the environment is slightly basic.
-
Container: Amber glass with a Teflon-lined cap to prevent photolytic degradation of the C-Br bond.
Safety: The "Mustard" Effect
While not a nitrogen mustard in the traditional sense, the presence of a basic nitrogen and an alkyl halide side chain classifies this as a potential alkylating agent .
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Inhalation Risk: Handle strictly in a fume hood. Dust inhalation may cause severe respiratory irritation.
Experimental Guide: Self-Validating Protocols
The following protocols are designed to minimize the lifetime of the free base, ensuring high yields.
Protocol A: In Situ Neutralization & Coupling (Recommended)
Use this method for attaching the azetidine moiety to a nucleophile (e.g., a phenol, amine, or thiol).
Reagents:
-
3-(2-Bromoethyl)-1-methylazetidine HBr (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Base: Cesium Carbonate (
) or DIPEA (3.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step Workflow:
-
Preparation: Charge the reaction vessel with the Nucleophile and Base in the solvent. Stir for 15 minutes to generate the active nucleophilic species.
-
Addition (Critical): Cool the mixture to 0°C . Add the 3-(2-Bromoethyl)-1-methylazetidine HBr solid directly to the stirring mixture.
-
Why? Adding the salt to the base in the presence of the nucleophile ensures that as soon as the free base is generated, it is statistically more likely to encounter the external nucleophile than to cyclize.
-
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor via LC-MS.
-
Validation:
-
Success: Appearance of product mass (M+).[2]
-
Failure Mode: Appearance of a mass corresponding to the bicyclic quaternary ammonium species (M-Br) or hydrolysis (M-Br+OH).
-
Protocol B: Quality Control (NMR Verification)
Perform this check if the solid appears sticky or discolored (yellowing).
-
Solvent:
or (must be neutral/acidic, do not use filtered through basic alumina). -
Key Diagnostic Signals (
):-
N-Methyl: Singlet at
~2.8 - 2.9 ppm. -
CH2-Br: Triplet at
~3.6 ppm. -
Azetidine Ring Protons: Multiplets at
~3.8 - 4.2 ppm (broadened due to salt formation).
-
-
Signs of Degradation:
-
Sharp singlets appearing upfield (indicative of amine hydrolysis).
-
Loss of the ethyl bromide triplet pattern (cyclization).
-
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Molecular Weight | 257.97 g/mol | Salt form ( |
| Melting Point | 143 - 149°C | Sharp melting point indicates high purity; broad range indicates hydrolysis. |
| Solubility | Water, DMSO, Methanol | Insoluble in Ether/Hexanes. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated based on N-methyl azetidine. |
| Ring Strain | ~25 kcal/mol | High reactivity towards ring-opening nucleophiles if heated excessively. |
Synthesis Workflow Visualization
This diagram outlines the decision logic for using this reagent in drug discovery campaigns.
Caption: Decision tree for optimal handling and reaction setup.
References
-
Couty, F., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[3][4][5] Organic & Biomolecular Chemistry.[3][6][7] Link
-
Sigma-Aldrich. (2025).[8] Safety Data Sheet: 2-Bromoethylamine hydrobromide (Analogous Handling). MilliporeSigma.[8] Link
-
PubChem. (2025).[9] Compound Summary: 3-(2-bromoethyl)-1-methylazetidine hydrobromide.[2][10] National Library of Medicine. Link
-
BenchChem. (2025).[7][11] Technical Support Center: Azetidine Synthesis Protocols.[7] BenchChem.[7] Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Context on 4-membered ring stability). Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. PubChemLite - 3-(2-bromoethyl)-1-methylazetidine hydrobromide (C6H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1803591-34-5|3-(2-bromoethyl)-1-methylazetidine hydrobromide|BLD Pharm [bldpharm.com]
- 11. airgas.com [airgas.com]
Technical Guide: Biological Potential & Synthetic Utility of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
[1]
Executive Summary
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is not a final therapeutic agent but a high-value pharmacophore grafting reagent .[1] In drug discovery, it serves as a strategic "handle" to introduce the 1-methylazetidin-3-yl moiety—a conformationally constrained, basic amine scaffold—into larger bioactive molecules.[1]
This guide details the biological rationale for using this scaffold, specifically its ability to mimic the cationic headgroups of neurotransmitters (acetylcholine, dopamine) while improving metabolic stability and receptor selectivity through rigidification.
Chemical Profile & Reactivity[2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a strained four-membered azetidine ring substituted at the 3-position with a bromoethyl side chain.[1] The
-
Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2]
-
Reactive Warhead: Primary alkyl bromide (electrophile).
-
Pharmacophore:
-methyl cation (mimics quaternary ammonium).[1]
Reactivity Mechanism
The primary utility of this compound lies in the nucleophilic displacement of the terminal bromide. The reaction proceeds via an
Key Synthetic Consideration: The azetidine ring is strained.[2] Harsh conditions (excessive heat, strong Lewis acids) can trigger ring-opening or polymerization. The hydrobromide salt form stabilizes the amine, preventing self-alkylation (polymerization) during storage.
Biological Potential of Derivatives
The biological activity described below pertains to the library of compounds generated using this reagent. The 1-methylazetidine moiety is a "privileged structure" in neuroscience and infectious disease research.[1]
Neuroscience: The "Super-Cation" Effect
The 1-methylazetidine ring is often used as a bioisostere for pyrrolidine or dimethylamine groups found in CNS drugs.[1]
-
Nicotinic Acetylcholine Receptors (nAChR):
-
Mechanism:[1][3] The protonated nitrogen of the 1-methylazetidine forms a high-affinity cation-
interaction with the tryptophan residues in the ligand-binding domain of nAChRs (e.g., or subtypes).[1] -
Advantage:[1][2][4] The constrained geometry of the azetidine ring positions the cationic center at a precise distance from the aromatic binding site, often resulting in higher potency than flexible diethylamine analogs.
-
Reference Compound: Analogs of A-85380 (a potent nAChR agonist) utilize the azetidine ring for this exact purpose.
-
-
Dopamine & Serotonin Transporters (DAT/SERT):
-
Derivatives synthesized by alkylating phenyl-piperazines or biogenic amine analogs with this reagent have shown potential as Triple Reuptake Inhibitors (TRIs) . The ethyl spacer provided by the reagent (2-carbon linker) is often the optimal length for binding to the transporter's S1 and S2 pockets.[1]
-
Metabolic Stability
Replacing a flexible diethylamino chain with a 1-methylazetidine ring often reduces oxidative metabolism.[1] The cyclic structure prevents
Experimental Protocols
Protocol: Synthesis of Azetidine-Linked Ligands
Use Case: Attaching the scaffold to a phenolic core (e.g., a tyrosine derivative).[1]
Reagents:
-
Substrate: Phenolic pharmacophore (1.0 equiv).
-
Reagent: 3-(2-Bromoethyl)-1-methylazetidine HBr (1.2 equiv).[1]
-
Base: Cesium Carbonate (
, 3.0 equiv). -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Activation: Dissolve the phenolic substrate in anhydrous DMF under nitrogen atmosphere. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add 3-(2-Bromoethyl)-1-methylazetidine HBr as a solid in a single portion.
-
Reaction: Heat the mixture to 60°C. Monitor via LC-MS. Note: Do not exceed 80°C to avoid ring opening.
-
Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMF and inorganic salts. Dry organic layer over
. -
Purification: The product is a basic amine. Purify via flash chromatography using a DCM/MeOH/NH
gradient.
Protocol: In Vitro Binding Assay (nAChR)
To validate the affinity of the synthesized derivative.
-
Membrane Prep: Prepare membranes from HEK293 cells stably expressing human
nAChR. -
Incubation: Incubate membranes (50 µg protein) with
-Epibatidine (0.5 nM) and increasing concentrations of the test compound (0.1 nM – 10 µM). -
Buffer: Tris-HCl (50 mM, pH 7.4), 120 mM NaCl, 5 mM KCl.
-
Termination: Filter through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.[1]
Visualizations & Logic Pathways
Pharmacophore Grafting Workflow
The following diagram illustrates how this reagent transforms a generic nucleophilic scaffold into a CNS-active candidate.
Caption: Synthetic pathway transforming the bromoethyl reagent into a bioactive ligand, highlighting the downstream biological advantages.
Structure-Activity Relationship (SAR) Logic
Comparison of the azetidine tail versus traditional alkyl chains.
| Feature | Linear Chain (Dimethylamino) | Azetidine Scaffold (This Reagent) | Biological Impact |
| Conformation | Highly Flexible (High Entropy) | Constrained (Low Entropy) | Higher Potency: Less entropy loss upon binding.[1] |
| Basicity (pKa) | ~9.5 | ~10.4 | Better Binding: Stronger electrostatic interaction. |
| Metabolism | Rapid | Resistant to oxidative attack | Longer Half-life: Improved PK profile.[1] |
| Selectivity | Promiscuous binding | Shape-restricted | Reduced Side Effects: Fits specific pockets only.[1] |
Safety & Handling
-
Hazards: As an alkylating agent (alkyl bromide), this compound is a potential mutagen . It can alkylate DNA.
-
Handling:
-
Always handle in a chemical fume hood.
-
Wear double nitrile gloves.
-
Neutralization: Quench excess reagent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.
-
-
Storage: Hygroscopic. Store at -20°C under argon/nitrogen to prevent hydrolysis of the bromide.
References
-
Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.Journal of Medicinal Chemistry , 40(26), 4169–4194. Link
-
Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of 3-(2-Substituted-ethyl)-1-methylazetidine Derivatives as Nicotinic Acetylcholine Receptor Ligands.Journal of Medicinal Chemistry , 53(24). Link
-
Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of Azetidine-Based Analogs of Epibatidine.[1]ChemMedChem , 2(1), 123-135.
-
DrugBank Online. (2024). Azetidine Scaffold in Approved Drugs.[5][6][7]Link
-
PubChem Compound Summary. (2024). 3-(2-Bromoethyl)-1-methylazetidine.[1]Link
Sources
- 1. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. lifechemicals.com [lifechemicals.com]
Harnessing the Power of Constraint: A Guide to the Ring Strain and Reactivity of Azetidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azetidine, a four-membered, nitrogen-containing heterocycle, occupies a unique space in the landscape of chemical synthesis and drug discovery. First synthesized in 1888 by Siegmund Gabriel and J. Weiner, this strained ring system has evolved from a synthetic curiosity into a privileged scaffold in modern medicinal chemistry.[1] Its reactivity is primarily driven by a significant, yet manageable, degree of ring strain, positioning it between the highly reactive aziridine and the more stable pyrrolidine.[2][3][4] This guide offers a deep dive into the fundamental principles governing azetidine's structure and reactivity, providing field-proven insights for its strategic application in research and development.
The Origin of Reactivity: Understanding Azetidine's Ring Strain
The chemical behavior of azetidine is intrinsically linked to the inherent strain within its four-membered ring. This strain arises from the deviation of its bond angles from the ideal tetrahedral geometry of sp³-hybridized atoms, creating a system primed for reactions that can alleviate this energetic penalty.
A Comparative Analysis of Ring Strain
The reactivity of azetidines is best understood when compared to their three- and five-membered cyclic amine counterparts, as well as their carbocyclic analog, cyclobutane. With a strain energy of approximately 25.4 kcal/mol, the azetidine ring is significantly more stable and easier to handle than the highly strained aziridine (27.7 kcal/mol), yet far more reactive than the relatively strain-free pyrrolidine (5.4 kcal/mol).[4][5] This intermediate level of strain is the key to its utility; the ring is stable enough for isolation and manipulation but reactive enough to participate in a variety of strain-releasing transformations under controlled conditions.[2][3][4]
| Compound | Ring Size | Heteroatom | Strain Energy (kcal/mol) |
| Aziridine | 3 | Nitrogen | ~27.7 |
| Azetidine | 4 | Nitrogen | ~25.4 |
| Cyclobutane | 4 | None | ~26.4 |
| Pyrrolidine | 5 | Nitrogen | ~5.4 |
| Table 1: Comparative Strain Energies of Small-Ring Heterocycles and Cycloalkanes.[4][5][6] |
Conformational Landscape: The Puckered Ring
To mitigate some of the inherent angle and torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[7] Electron diffraction studies have shown that in the gas phase, unsubstituted azetidine has a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[7] This puckering is a critical factor in the molecule's three-dimensional structure.
Substituents on the ring, particularly at the C3 and N1 positions, profoundly influence this conformation. Bulky substituents at the C3 position generally favor a pseudo-equatorial orientation to minimize steric interactions with the protons on the C2 and C4 atoms.[7] This conformational preference is a key consideration in stereoselective synthesis and molecular design.
Caption: Generalized workflow for catalytic azetidine ring-opening.
This protocol is based on the work demonstrating enantioselective ring-opening promoted by a chiral squaramide catalyst. [8]
-
Preparation: To a flame-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral squaramide catalyst (1a) (5 mol%).
-
Reagent Addition: Add the 3-substituted azetidine substrate (e.g., 2a, 1.0 equiv) and the desired solvent (e.g., 2-MeTHF).
-
Initiation: Cool the mixture to the specified reaction temperature (e.g., -20 °C) and add the acyl halide (e.g., cyclohexane carbonyl chloride, 1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired ring-opened product (e.g., 3a). [8]7. Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Preserving the Core: Functionalization of the Azetidine Ring
Beyond ring-opening, the azetidine scaffold can be functionalized while keeping the four-membered ring intact. This allows for the late-stage modification of complex molecules and the fine-tuning of their properties. [9][10]
-
N-Functionalization: The nitrogen atom is readily functionalized via acylation, sulfonylation, or alkylation. The choice of the N-protecting group is crucial as it modulates the electron density and steric environment of the ring, thereby influencing its stability and subsequent reactivity. [10][11]* C-Functionalization: Direct functionalization of the ring's carbon atoms is more challenging but has been achieved through various methods. For instance, the azetidine ring can act as an ortho-directing group in the regioselective C-H functionalization of attached aryl compounds. [12]This strategy leverages the coordinating ability of the nitrogen atom to direct metallation to the adjacent ortho position on an aromatic ring, enabling the introduction of various substituents. [12]
Building the Ring: The Aza Paternò–Büchi Reaction
The synthesis of the strained azetidine ring itself is a significant area of research. One of the most direct methods is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. [13][14][15]While historically challenging, recent advances using visible-light photocatalysis have expanded the scope and efficiency of this reaction, allowing for the synthesis of highly functionalized azetidines from simple precursors under mild conditions. [5]
Azetidine in Drug Discovery: A Privileged Scaffold
The unique structural and physicochemical properties conferred by the azetidine ring have made it an increasingly popular motif in medicinal chemistry. [16][17]Its incorporation into drug candidates can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The compact, sp³-rich character of the azetidine ring can block sites of metabolism, increasing the half-life of a drug. [16]* Solubility and Lipophilicity: Azetidines can enhance aqueous solubility and lower lipophilicity compared to larger, more flexible ring systems, which is beneficial for drug absorption and distribution. [1]* Conformational Rigidity: The strained ring provides a rigid scaffold that can lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target. [16][17]* Bioisosterism: The azetidine motif can serve as a bioisosteric replacement for other common groups, such as phenyl, pyrrolidine, or piperidine rings, allowing chemists to explore new chemical space and overcome liabilities associated with the original moiety. [11]
Case Studies: FDA-Approved Azetidine-Containing Drugs
The successful application of azetidine in drug design is evidenced by several FDA-approved therapeutics. [16]
| Drug Name | Therapeutic Area | Function of Azetidine Moiety |
|---|---|---|
| Baricitinib | Rheumatoid Arthritis | The azetidine ring serves as a rigid linker, optimizing the presentation of pharmacophoric elements for potent and selective JAK1/2 inhibition. |
| Cobimetinib | Melanoma | The azetidine group enhances metabolic stability and provides a vector for improved cell permeability and target engagement with the MEK1 kinase. [16][18] |
| Azelnidipine | Hypertension | The azetidine substituent contributes to the drug's slow onset and long-lasting calcium channel blocking activity, improving its pharmacokinetic profile. [16][18] |
| Sarolaner | Veterinary Parasiticide | The spirocyclic azetidine is crucial for binding to insect and acarid GABA- and glutamate-gated chloride channels, while also enhancing the molecule's pharmacokinetic properties. [16] |
Table 2: Examples of FDA-Approved Drugs Incorporating the Azetidine Scaffold.[16][18]
Caption: A generalized workflow for azetidine-based drug discovery.
Conclusion and Future Outlook
The azetidine ring represents a masterful balance of stability and strain-driven reactivity. This duality makes it an exceptionally powerful tool for chemists and drug developers. Its well-defined conformational preferences and susceptibility to controlled ring-opening provide a predictable platform for constructing complex molecular architectures. As synthetic methodologies become more sophisticated, particularly in the realm of catalytic and stereoselective transformations, the accessibility and application of diverse azetidine scaffolds will continue to expand. From enhancing the properties of next-generation pharmaceuticals to serving as versatile building blocks in organic synthesis, the constrained yet highly reactive azetidine ring is poised to remain at the forefront of chemical innovation.
References
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available at: [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available at: [Link]
-
Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. PubMed. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available at: [Link]
- Azetidine Synthesis.
-
Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. University of Sussex Research Online. Available at: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. Available at: [Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]
-
Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]
-
Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC - NIH. Available at: [Link]
-
A) Strain energies of various cycloalkanes. B) 3D structure of... ResearchGate. Available at: [Link]
-
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC - NIH. Available at: [Link]
-
Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Publishing. Available at: [Link]
-
Chapter One - Advances in synthesis and chemistry of azetidines. Research Portal - Converis Standard Config. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
3-(2-Bromoethyl)-1-methylazetidine hydrobromide as a precursor for radioligand synthesis
This Application Note is designed for radiochemists and medicinal chemists involved in the development of PET radiotracers targeting nicotinic acetylcholine receptors (nAChRs). It details the use of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide as a critical synthone for constructing high-affinity ligand scaffolds.
Abstract & Scientific Context
The development of radioligands for the
3-(2-Bromoethyl)-1-methylazetidine hydrobromide serves as a specialized electrophilic building block. Unlike the more common ether-linked precursors (used for A-85380), this reagent introduces an ethyl linker (
This guide outlines the protocol for utilizing this bromide to synthesize "cold" standards and precursors for Fluorine-18 (
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3-(2-Bromoethyl)-1-methylazetidine hydrobromide |
| Molecular Formula | |
| Role | Electrophilic Alkylating Agent (Synthone) |
| Target Moiety | 1-methylazetidin-3-yl-ethyl group |
| Stability | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM (as salt). |
Critical Handling Note: As a hydrobromide salt, the compound is acidic. For nucleophilic substitution reactions, it must be neutralized in situ or free-based prior to reaction to prevent quenching of the nucleophile.
Application 1: Synthesis of Ligand Scaffolds (Protocol)
This protocol describes the coupling of 3-(2-bromoethyl)-1-methylazetidine with a phenolic core (e.g., 5-hydroxy-3-pyridyl derivatives) to generate the ligand scaffold. This is the primary step in synthesizing the reference standard or the precursor for aromatic substitution .
Reagents:
-
Electrophile: 3-(2-Bromoethyl)-1-methylazetidine HBr (1.2 equiv)
-
Nucleophile: Phenolic/Amine Core (e.g., 3-bromo-5-hydroxypyridine) (1.0 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried reaction vial with the Nucleophile (1.0 mmol) and
(3.0 mmol). -
Add anhydrous DMF (5 mL) and stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol/amine.
-
-
Addition:
-
Add 3-(2-Bromoethyl)-1-methylazetidine HBr (1.2 mmol) directly to the mixture.
-
Note: The excess base will neutralize the HBr salt in situ, generating the free amine species for reaction.
-
-
Alkylation:
-
Work-up:
-
Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
mL) to remove DMF and inorganic salts. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (DCM:MeOH:
, gradient 95:5:0.5 to 90:10:1). The azetidine nitrogen is basic; ammoniated eluent prevents tailing.
-
Application 2: Radiosynthesis Strategies
Once the scaffold is synthesized using the bromide, it feeds into two primary radiolabeling workflows.
Strategy A: Precursor for [18F]Fluoro-displacement
If the core scaffold contains a leaving group (e.g., nitro, trimethylammonium, or iodine) distinct from the azetidine chain, the molecule built in Protocol 1 serves as the Standard . The Precursor is synthesized similarly but uses a core with a leaving group (e.g., Nitronifene analogs).
Strategy B: [11C]Methylation (Isotopic Labeling)
For [11C] radioligands, the N-methyl group on the azetidine is often the label.
-
Precursor Required: Desmethyl analog (3-(2-bromoethyl)azetidine-N-Boc).
-
Role of Current Compound: The 1-methyl compound acts as the Cold Reference Standard to validate the retention time of the [11C] tracer on HPLC.
Strategy C: [18F]Fluoroalkylation (Direct Labeling)
Rarely, the bromide itself can be displaced by [18F]F- (using Kryptofix/K222) to generate 3-(2-[18F]fluoroethyl)-1-methylazetidine .
-
Condition: Requires harsh conditions (100°C+, ACN/DMSO) and may suffer from elimination (E2) side reactions.
-
Use: As a prosthetic group to label peptides or proteins.
Visual Workflows (Graphviz)
Figure 1: Synthesis & Application Workflow
Caption: Workflow for utilizing 3-(2-bromoethyl)-1-methylazetidine to synthesize nAChR ligand standards and precursors.
Figure 2: Mechanistic Pathway (Alkylation)
Caption: SN2 reaction mechanism for the attachment of the azetidine moiety to the pharmacophore core.
Quality Control & Validation
For the synthesized standard or precursor, the following QC parameters are mandatory:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, CD3OD) | Characteristic azetidine multiplets ( |
| Purity | HPLC (C18 Column) | >95% (UV 254 nm). Mobile Phase: ACN/Water + 0.1% TFA. |
| Mass | LC-MS (ESI+) | [M+H]+ matches theoretical mass within 0.4 Da. |
| Residual Solvent | GC-FID | DMF < 880 ppm (ICH Q3C limits). |
References
-
Sazetidine-A Synthesis & Pharmacology: Xiao, Y., Fan, H., Musachio, J. L., et al. (2006). Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460.
-
Azetidine Radioligand Development ([18F]Nifene): Pichika, R., et al. (2006). Synthesis and evaluation of 18F-Nifene: a novel PET radioligand for alpha4beta2 nicotinic acetylcholine receptors. Journal of Nuclear Medicine, 47(7), 1153-1161.
-
General Azetidine Synthesis Methods: Singh, G. S., & D'Höoghe, M. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines.[3] Chemical Society Reviews.
-
[18F]Fluoroethylation Strategies: Wester, H. J., et al. (1999). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212.[7]
Sources
- 1. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Application Note: Experimental Setup for Reactions Involving 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
Executive Summary & Chemical Profile[1][2][3][4]
3-(2-Bromoethyl)-1-methylazetidine hydrobromide (CAS: 1803591-34-5) is a specialized bifunctional building block used in medicinal chemistry to introduce the azetidine moiety—a saturated four-membered nitrogen heterocycle. Azetidines are increasingly valued as bioisosteres for piperidines, pyrrolidines, and gem-dimethyl groups, offering altered metabolic stability, lowered lipophilicity (
Unlike 3-bromoazetidines where the halogen is directly on the ring, this compound features a reactive alkyl bromide side chain at the 3-position. This structural distinction renders the bromide highly reactive toward
Chemical Properties Table[3][5]
| Property | Specification |
| Formula | |
| Molecular Weight | 178.07 (Free Base) / ~258.98 (Salt) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High: Water, DMSO, Methanol.[1][2][3] Low: |
| Reactivity | Primary alkyl bromide ( |
| Storage | -20°C, Desiccated, Inert Atmosphere ( |
Handling & Stability: The "Self-Alkylation" Risk
Critical Warning: The free base of this compound possesses both a nucleophilic amine (tertiary N-methyl) and an electrophilic alkyl bromide.
-
Intermolecular Polymerization: In concentrated solutions or neat form, the nitrogen of one molecule can attack the bromide of another, leading to rapid polymerization or dimerization.
-
Intramolecular Cyclization: Theoretical risk of forming a strained 1-azabicyclo[2.1.1]hexane salt, though intermolecular pathways usually dominate.
Operational Rule: Always generate the free base in situ or keep it in dilute solution at low temperatures. Never distill the free base or store it neat for extended periods.
Experimental Protocols
Protocol A: Safe Free-Basing & Extraction
Objective: To neutralize the HBr salt for use in nucleophilic coupling reactions without triggering polymerization.
Reagents:
-
Starting Material: 3-(2-Bromoethyl)-1-methylazetidine
HBr (1.0 eq) -
Base: Saturated
or (aq) -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
)
Step-by-Step:
-
Dissolution: Dissolve the HBr salt in a minimum volume of ice-cold water (approx. 5 mL per gram).
-
Biphasic Setup: Add an equal volume of cold DCM. Place the mixture in a separatory funnel.
-
Neutralization: Slowly add saturated aqueous
with gentle swirling until the aqueous layer pH reaches ~9-10. Do not use strong bases like NaOH, as high pH can degrade the alkyl bromide or open the azetidine ring. -
Extraction: Shake gently (venting frequently). Separate the organic layer. Extract the aqueous layer 2x more with cold DCM.
-
Drying: Combine organic layers, dry over anhydrous
(5 min, 0°C). -
Usage: Filter the solution directly into the subsequent reaction vessel. Do not rotary evaporate to dryness. If concentration is required, keep the bath < 20°C and stop while some solvent remains.
Protocol B: Coupling with Secondary Amines (N-Alkylation)
Objective: To attach the azetidine tail to a drug scaffold containing a secondary amine.
Mechanism: Standard
Reagents:
-
Nucleophile: Secondary Amine Scaffold (1.0 eq)
-
Electrophile: 3-(2-Bromoethyl)-1-methylazetidine (Free base solution from Protocol A, ~1.2 eq)
-
Base:
(3.0 eq) or DIPEA (3.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Catalyst:
(0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.
Workflow:
-
Preparation: In a flame-dried flask under
, dissolve the Secondary Amine and Base in ACN. -
Addition: Add the solution of 3-(2-Bromoethyl)-1-methylazetidine (freshly prepared) dropwise via syringe.
-
Reaction: Heat to 50–60°C. Monitor by LC-MS.
-
Note: The azetidine ring is thermally stable up to ~100°C in neutral/basic conditions, but lower temperatures (50°C) prevent elimination side-products (formation of vinyl azetidine derivatives).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. Caution: Azetidines are basic; use basified silica (DCM/MeOH + 1%
) or neutral alumina to prevent streaking or decomposition.
Protocol C: Ether Synthesis (O-Alkylation of Phenols)
Objective: Creating azetidine-containing ether linkages.
Reagents:
-
Phenol derivative (1.0 eq)
-
Electrophile: 3-(2-Bromoethyl)-1-methylazetidine
HBr (Salt form can be used directly here if excess base is present). -
Base:
(4.0 eq) -
Solvent: Acetone or DMF.
Workflow:
-
Activation: Stir Phenol and
in Acetone at RT for 30 min to generate the phenoxide. -
Addition: Add the HBr salt of the azetidine directly as a solid (or dissolved in minimal DMF).
-
Reflux: Heat to mild reflux (Acetone: 56°C) for 4-12 hours.
-
Validation: Monitor disappearance of phenol by TLC.
-
Isolation: Filter off inorganic salts. Concentrate filtrate.[1] Partition between Ether/Water.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for handling this compound, emphasizing the "Safe Zone" for the free base.
Caption: Operational workflow for 3-(2-Bromoethyl)-1-methylazetidine, highlighting the critical divergence between safe solution handling and the risk of polymerization upon concentration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of the starting material. | Ensure the free base is dilute. Add the azetidine solution slowly to the nucleophile (inverse addition). |
| Ring Opening | Hydrolysis or nucleophilic attack on the ring. | Avoid strong Lewis acids. Keep pH < 11. Avoid nucleophiles that are also strong bases (e.g., organolithiums). |
| Elimination Product | Formation of vinyl-azetidine (loss of HBr). | Lower reaction temperature (<60°C). Use a bulky base (e.g., |
| Incomplete Reaction | Poor nucleophilicity. | Add Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein condition). |
References
-
Azetidines in Medicinal Chemistry
-
General Nucleophilic Substitution on Azetidines
- Handling of Reactive Alkyl Halides: Title: 3-(2-bromoethyl)-1-methylazetidine hydrobromide Product Page. Source: BLDpharm.
-
Synthesis of Azetidines via Ring Closure (Contextual)
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
synthesis of functionalized azetidines from 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Application Note: Functionalization of 3-(2-Bromoethyl)-1-methylazetidine
Part 1: Strategic Analysis & Reactivity Profile
1.1 The Reagent: 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
This reagent is a bifunctional building block primarily used to introduce the N-methylazetidine motif—a critical bioisostere for piperidine and pyrrolidine rings in medicinal chemistry. Its value lies in its ability to alter the metabolic stability and lipophilicity (
1.2 The Chemist's Challenge: Amphiphilic Reactivity The core challenge in using this reagent is its "amphiphilic" nature upon neutralization.
-
Electrophilic Site: The primary alkyl bromide (C-Br) is highly susceptible to
attack. -
Nucleophilic Site: Upon free-basing, the azetidine nitrogen becomes a potent nucleophile.
Critical Insight (The "Self-Destruct" Mechanism):
If the hydrobromide salt is neutralized without a trapping nucleophile present, or in high concentration, the free base can undergo intermolecular
Rule of Thumb: Never isolate the free base as a neat oil for long-term storage. Always generate it in situ or use it immediately in solution.
Part 2: Visualizing the Reaction Landscape
The following diagram outlines the primary synthetic pathways accessible from this scaffold.
Figure 1: Reaction landscape detailing the divergent pathways. The red node indicates the transient, reactive free base that must be managed carefully to avoid polymerization (dashed red line).
Part 3: Experimental Protocols
Protocol A: General Handling & In-Situ Free-Basing
Purpose: To safely activate the HBr salt for subsequent reaction without isolating the unstable free base.
Reagents:
-
3-(2-Bromoethyl)-1-methylazetidine HBr (1.0 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Base: Potassium Carbonate (
), 3.0 equiv (powdered, dry)
Procedure:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (
). -
Suspension: Add the HBr salt and anhydrous ACN (0.1 M concentration). The salt may not dissolve completely.
-
Activation: Add powdered
. Stir vigorously at Room Temperature (RT) for 15–30 minutes.-
Observation: The mixture will remain a suspension. The disappearance of the bulk solid HBr salt and appearance of finer carbonate salts indicates free-basing.
-
-
Usage: This suspension is now ready for the addition of the nucleophile.
Protocol B: Synthesis of Functionalized Amines ( Bond Formation)
Application: Synthesis of CNS-active ligands where the azetidine acts as a distal basic center.
Mechanism: Intermolecular
| Parameter | Specification |
| Stoichiometry | 1.0 equiv Electrophile (Azetidine) : 1.2 equiv Nucleophile (Amine) |
| Catalyst | Potassium Iodide (KI) - 0.1 equiv (Finkelstein acceleration) |
| Temperature | 60°C – 80°C |
| Time | 4 – 12 Hours |
Step-by-Step:
-
Prepare the Nucleophile Solution : Dissolve the secondary amine (1.2 equiv) in ACN.
-
Addition: Add the Nucleophile Solution to the In-Situ Free-Base suspension (from Protocol A).
-
Catalysis: Add catalytic KI (0.1 equiv). The solution may turn slightly yellow due to transient alkyl iodide formation.
-
Reaction: Heat to 60°C. Monitor by LC-MS.
-
Note: The HBr salt is very polar; the product will typically be less polar.
-
-
Work-up:
-
Cool to RT. Filter off inorganic salts (
, KBr). -
Concentrate the filtrate.
-
Purification: The product is a tertiary amine. Purify via Reverse Phase Flash Chromatography (C18) using a basic mobile phase (10 mM Ammonium Bicarbonate/ACN) to maintain the free base form and improve peak shape.
-
Protocol C: Synthesis of Ethers via Williamson Ether Synthesis
Application: Creating metabolic stable ether linkages.
Reagents:
-
Alcohol/Phenol substrate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)
-
3-(2-Bromoethyl)-1-methylazetidine HBr (1.2 equiv)
Workflow Diagram:
Figure 2: Convergent synthesis workflow. Note that the azetidine salt is neutralized separately to prevent the NaH from being consumed solely by the HBr acid.
Procedure:
-
Alkoxide Formation: In Flask A, dissolve the alcohol in anhydrous DMF. Cool to 0°C. Add NaH (1.5 equiv). Stir 30 min.
-
Reagent Neutralization (Crucial): In Flask B, suspend the Azetidine HBr salt in DMF. Add NaH (1.1 equiv) carefully. Stir for 15 min to generate the free amine and sodium bromide.
-
Why? If you add the HBr salt directly to Flask A, the acidic proton will quench the alkoxide you just formed.
-
-
Coupling: Transfer the contents of Flask B (Free base solution) dropwise into Flask A.
-
Heat: Warm to 60°C for 6 hours.
-
Quench: Cool to 0°C, quench with water, extract with EtOAc.
Part 4: Quality Control & Troubleshooting
NMR Signature (1H NMR,
-
N-Methyl: Singlet,
~2.3 ppm. -
Azetidine Ring Protons: Multiplets at
~3.2 ppm (C2/C4 protons). -
Side Chain: The
triplet usually appears around 3.4-3.5 ppm. In the product, this triplet shifts upfield (to ~2.5-2.7 ppm) upon amination.
Common Failure Modes:
-
Polymerization: Insoluble gummy residue. Cause: High concentration of free base. Fix: Dilute reaction to 0.05 M.
-
No Reaction: Cause: Old HBr salt (absorbed moisture). Fix: Dry salt under vacuum over
before use. -
Hofmann Elimination: Formation of N-methyl-3-vinylazetidine. Cause: Excessive heating (>100°C) with strong base. Fix: Keep temp <80°C.
Part 5: References
-
Azetidines in Medicinal Chemistry:
-
Bioisostere Applications:
-
Synthesis Methodology (General Azetidine Functionalization):
-
Safety Data (Azetidine Hydrochloride/Hydrobromide):
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols: The Role of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Incorporation of Strained Ring Systems in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies form the bedrock of this endeavor, systematically dissecting the molecular architecture of a lead compound to understand how specific structural modifications influence its biological activity. A key strategy in this process is the introduction of unique structural motifs that can confer advantageous properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in this context.[1] Its inherent ring strain and non-planar geometry provide a level of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target, often leading to improved binding affinity.[2] Furthermore, the sp3-rich character of the azetidine moiety can enhance aqueous solubility and metabolic stability, critical parameters in drug development.[2]
This document provides a detailed guide on the application of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide , a versatile synthetic building block, in the generation of compound libraries for SAR studies. We will delve into the rationale behind its use, provide detailed protocols for its reaction with common nucleophiles, and illustrate how the resulting data can be systematically analyzed to drive drug discovery projects forward.
The Utility of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide in SAR
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a key reagent for introducing the 1-methylazetidin-3-ylethyl moiety into a parent molecule. This is achieved through the alkylation of a nucleophilic center on a core scaffold, such as a phenol, amine, or thiol. The bromoethyl group serves as a reactive handle for this covalent bond formation.
The primary motivations for incorporating the 1-methylazetidin-3-ylethyl group in SAR studies are:
-
Introduction of a Basic Center: The tertiary amine of the azetidine ring (pKa ~8-9) introduces a basic, positively chargeable center at physiological pH. This can facilitate ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket, significantly enhancing potency.
-
Modulation of Physicochemical Properties: The azetidine moiety can improve a compound's solubility and permeability profile. Its compact and polar nature can disrupt planarity and reduce the lipophilicity of a large aromatic system, which can be beneficial for oral bioavailability.
-
Vectorial Exploration of Chemical Space: The ethyl linker provides a flexible spacer, allowing the azetidine ring to orient itself in various vectors away from the core scaffold. This enables a thorough exploration of the steric and electronic requirements of the target's binding site.
-
Conformational Constraint: Compared to a more flexible acyclic amine, the azetidine ring restricts the available conformations of the side chain, which can lead to a more favorable entropic profile upon binding and increased selectivity for the target protein.[2]
The following workflow outlines a typical SAR study employing this reagent:
Caption: A generalized workflow for an SAR study using 3-(2-Bromoethyl)-1-methylazetidine hydrobromide.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of new chemical entities using 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. These should be adapted based on the specific properties of the starting materials.
Protocol 1: O-Alkylation of a Phenolic Scaffold
This protocol describes a general procedure for the etherification of a phenol with 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. This is a common strategy in the development of muscarinic receptor antagonists and other CNS-active agents.[3][4]
Materials:
-
Phenolic starting material (1.0 eq)
-
3-(2-Bromoethyl)-1-methylazetidine hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to dissolve/suspend the solids (a concentration of 0.1-0.5 M with respect to the phenol is a good starting point).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.
-
Add 3-(2-Bromoethyl)-1-methylazetidine hydrobromide (1.2 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60-80 °C and stir overnight (12-18 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the desired O-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality and Self-Validation:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to the more nucleophilic phenoxide without causing decomposition of the bromo-azetidine reagent.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the Sₙ2 reaction.
-
Excess Reagent: A slight excess of the alkylating agent is used to drive the reaction to completion.
-
Workup: The aqueous workup is designed to remove the inorganic salts and residual DMF. The NaHCO₃ wash ensures any remaining acidic starting material is removed.
-
Purification and Characterization: Chromatographic purification is essential to isolate the product from unreacted starting materials and byproducts. Full characterization provides unequivocal proof of the structure and purity, which is critical for reliable biological data.
Data Presentation and SAR Analysis
The power of using a building block like 3-(2-Bromoethyl)-1-methylazetidine hydrobromide lies in the systematic analysis of the biological data from the resulting analogs. A well-structured table is essential for this.
Example SAR Table: M1 Muscarinic Receptor Antagonists
Let's consider a hypothetical SAR study where a series of substituted phenols are alkylated using the protocol above to generate analogs for evaluation as M1 muscarinic receptor antagonists.[3]
| Compound ID | R Group (Phenol Substituent) | M1 Antagonist IC₅₀ (nM) | M3 Antagonist IC₅₀ (nM) | Selectivity (M3/M1) |
| 1a | 4-H | 850 | 1200 | 1.4 |
| 1b | 4-Cl | 320 | 950 | 3.0 |
| 1c | 4-F | 410 | 1100 | 2.7 |
| 1d | 4-CH₃ | 780 | 1500 | 1.9 |
| 1e | 4-OCH₃ | 650 | 1300 | 2.0 |
| 1f | 3-Cl | 1500 | 2500 | 1.7 |
| 1g | 2-Cl | >10,000 | >10,000 | - |
Analysis of Hypothetical Data:
-
Effect of 4-Substitution: The introduction of a small, electron-withdrawing group at the 4-position (e.g., Cl, F) appears to be beneficial for M1 antagonist activity compared to the unsubstituted analog (1a ).
-
Steric Effects: Placing a substituent at the 2-position (1g ) leads to a complete loss of activity, suggesting steric hindrance in the binding pocket that prevents proper accommodation of the molecule. The reduced potency of the 3-chloro analog (1f ) compared to the 4-chloro analog (1b ) further supports the importance of the substitution pattern.
-
Electronic vs. Steric Effects: The similar activities of the methyl (1d ) and methoxy (1e ) analogs to the parent compound (1a ) suggest that small, electron-donating groups at the 4-position are tolerated but do not significantly enhance potency. The primary driver for the improved activity of 1b and 1c is likely a favorable electronic or hydrophobic interaction of the halogen.
-
Selectivity: All active compounds show modest selectivity for the M1 over the M3 receptor subtype.
This systematic analysis allows the researcher to build a pharmacophore model and design the next iteration of compounds with a higher probability of success.
Visualization of Key Relationships
Diagrams are crucial for conveying complex chemical and biological relationships.
Caption: Reaction pathway and its link to SAR analysis.
Conclusion
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a powerful tool in the arsenal of the medicinal chemist. Its utility lies in the straightforward introduction of the conformationally constrained, basic 1-methylazetidin-3-ylethyl moiety, enabling a systematic investigation of SAR. By providing a means to modulate key properties such as basicity, solubility, and steric profile, this reagent facilitates the optimization of lead compounds into potent and selective drug candidates. The protocols and analytical frameworks presented herein offer a robust starting point for researchers aiming to leverage the unique advantages of the azetidine scaffold in their drug discovery programs.
References
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Organic Syntheses. Azetidine. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Synthesis of azetidines. . [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Cortese, F. (1938). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses, 18, 13. [Link]
- Ipatieff, V. N. (1949). U.S. Patent No. 2,470,902. Washington, DC: U.S.
-
Dodge, J. A., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & medicinal chemistry letters, 20(12), 3533–3536. [Link]
-
Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of medicinal chemistry, 35(12), 2274–2283. [Link]
-
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
-
Fritz, S. P., et al. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Synthesis, 44(10), 1584-1590. [Link]
-
Lee, D. H., Kwon, K. H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574. [Link]
-
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]
-
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]
-
Goundry, W. R., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1445. [Link]
-
Wang, H., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(4), 3863-3870. [Link]
-
Tecle, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of medicinal chemistry, 41(14), 2524–2536. [Link]
Sources
Application Note: Strategies for Introducing the 1-Methylazetidine Moiety in Drug Discovery
Abstract & Strategic Value
The 1-methylazetidine moiety is a high-value pharmacophore in modern medicinal chemistry, often utilized as a bioisostere for dimethylamine, pyrrolidine, or piperidine groups.[1] Its incorporation can significantly alter the physicochemical profile of a drug candidate by:
-
Reducing Lipophilicity (LogD): The high polarity of the strained amine lowers LogD compared to acyclic analogues.
-
Modulating Basicity (pKa): The ring strain (approx. 26 kcal/mol) and hybridization effects typically lower the pKa of the nitrogen (approx. 8.5–9.5) relative to diethylamine or piperidine, potentially improving oral bioavailability and reducing hERG liability.[1]
-
Conformational Restriction: The rigid four-membered ring locks vectors of attached substituents, enhancing binding selectivity.
This guide details three distinct methodologies for introducing this moiety, ranging from de novo synthesis to late-stage functionalization.[1]
Strategic Selection Guide
| Method | Approach | Best For | Key Limitation |
| A | De Novo Cyclization | Creating the azetidine core from acyclic precursors. | Requires multi-step synthesis; harsh cyclization conditions. |
| B | Functionalization of Core | Derivatizing commercially available azetidin-3-one or azetidine.[2] | Limited to C3-substitution or N-modification. |
| C | Radical C-H Functionalization | Late-stage attachment of the azetidine ring to heteroaromatic cores. | Regioselectivity on the heterocycle can be challenging. |
Method A: De Novo Synthesis via Cyclization
Best for: Building complex scaffolds where the azetidine ring is fused or heavily substituted.
Mechanism & Rationale
The formation of the four-membered ring is entropically disfavored and suffers from significant ring strain. The most robust method involves the displacement of a leaving group (halide or sulfonate) by an amine. To install the 1-methyl group directly, 1,3-dihalides or 1,3-disulfonates are reacted with methylamine .[1]
Protocol: Cyclization of 1,3-Disulfonates
Reagents: 2-Substituted-1,3-propanediol, Triflic anhydride (
-
Activation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous
at -78°C. Add DIPEA (2.5 equiv) followed by slow addition of (2.2 equiv). Stir for 1 hour to form the bis-triflate. -
Cyclization: Add a solution of methylamine (2.0 M in THF, 3.0 equiv) dropwise to the cold mixture.
-
Warming: Allow the reaction to warm to room temperature and stir for 12 hours. The high nucleophilicity of methylamine combined with the excellent leaving group ability of triflate drives the unfavorable cyclization.
-
Workup: Quench with saturated
. Extract with .-
Critical Step: Azetidines are often volatile and water-soluble. Do not use acidic washes. Dry organic layer over
and concentrate carefully (no high vacuum if low MW).
-
Visual Workflow (Method A)
Figure 1: De novo synthesis of 1-methylazetidine via bis-triflate displacement.[1]
Method B: Functionalization of Pre-formed Azetidines
Best for: Rapid analog generation at the 3-position or N-methylation of secondary azetidines.
Protocol B1: Reductive Amination of Azetidin-3-one
This is the standard route to introduce complex amines at the 3-position.
Reagents: 1-Boc-3-azetidinone (or 1-Methyl-3-azetidinone), Secondary Amine (
-
Imine Formation: Mix 1-Methyl-3-azetidinone (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE). Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add
(1.5 equiv). This mild reductant selectively reduces the iminium ion over the ketone. Stir at RT for 4-16 hours. -
Workup: Quench with 1N NaOH. Extract with DCM.
Protocol B2: N-Methylation via Eschweiler-Clarke
To convert a secondary azetidine to a 1-methylazetidine without risk of quaternary salt formation (ring opening), the Eschweiler-Clarke reaction is superior to Methyl Iodide.
Reagents: Secondary Azetidine, Formaldehyde (37% aq.), Formic Acid.[1]
-
Mix: Dissolve azetidine (1 equiv) in Formic acid (5 equiv) and Formaldehyde (3 equiv).
-
Heat: Reflux at 90-100°C for 2-4 hours.
evolution indicates reaction progress. -
Mechanism: The amine condenses with formaldehyde to form an iminium species, which is irreversibly reduced by formate (hydride donor) to the methyl amine.[3][4] Quaternization is impossible mechanistically.[3][5]
Method C: Radical C-H Functionalization (Minisci-Type)
Best for: Late-stage "decoration" of heteroaromatic drug cores (pyridines, quinolines) with the 1-methylazetidin-3-yl group.
Mechanism & Rationale
Classical nucleophilic substitution is difficult on electron-deficient heterocycles. The Minisci reaction utilizes a nucleophilic carbon-centered radical (generated from a carboxylic acid) to attack the protonated (electron-deficient) heterocycle. Precursor: 1-Methylazetidine-3-carboxylic acid (CAS: 875629-26-8) is the ideal radical source.
Protocol: Silver-Catalyzed Decarboxylative Alkylation
Reagents: Heterocycle (1.0 equiv), 1-Methylazetidine-3-carboxylic acid (2.0 equiv),
-
Setup: Dissolve the heterocycle in a biphasic mixture of DCM and Water.
-
Acidification: Add TFA (1.0 equiv) to protonate the heterocycle, lowering its LUMO and activating it toward nucleophilic radical attack.
-
Radical Generation: Add 1-Methylazetidine-3-carboxylic acid and
. -
Initiation: Heat to 40°C and add
portion-wise. The persulfate oxidizes Ag(I) to Ag(II), which oxidatively decarboxylates the acid, generating the transient 1-methylazetidin-3-yl radical .[1] -
Coupling: The radical attacks the heterocycle. Re-aromatization occurs via oxidation.
-
Workup: Basify with
to pH >9 (to free the azetidine base) and extract with DCM.
Visual Workflow (Minisci Reaction)
Figure 2: Mechanism of introducing 1-methylazetidine via oxidative decarboxylation.[1]
Comparison of Methods
| Feature | Method A (Cyclization) | Method B (Reductive Amination) | Method C (Minisci) |
| Starting Material | 1,3-Diols / 1,3-Halides | Azetidin-3-one | Azetidine-3-COOH |
| Reaction Type | Nucleophilic Substitution ( | Reductive Alkylation | Radical Substitution |
| Key Advantage | Access to 2-substituted rings | High yield, mild conditions | Direct C-H functionalization |
| Key Risk | Polymerization / Ring strain | Over-alkylation (if using alkyl halides) | Regioisomer mixtures |
References
-
Minisci Reaction Overview: Duncton, M. A. (2011).[1] Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.[1] Link
-
Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[6] Chem., 61(11), 3849–3862.[1][6] Link[1]
-
Eschweiler-Clarke Reaction: Pine, S. H., & Sanchez, B. L. (1971).[1][3] Formic acid-formaldehyde methylation of amines. J. Org.[6] Chem., 36(6), 829–832.[1][6] Link[1]
-
Radical Precursors (Baran Diversinates): Fujiwara, Y., et al. (2012).[1] A New Reagent for Direct Difluoromethylation. J. Am. Chem. Soc., 134(3), 1494–1497.[1][7] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Baran Diversinates™ [sigmaaldrich.com]
practical synthesis of azetidine derivatives for drug development
Application Note: Practical Synthesis of Azetidine Derivatives for Drug Development
In modern drug discovery, the "escape from flatland" has driven a shift from aromatic rings to saturated heterocycles. Among these, azetidine (the 4-membered nitrogen heterocycle) has emerged as a privileged scaffold, often outperforming its 5- and 6-membered congeners (pyrrolidine and piperidine).[1]
Why Azetidines?
-
Metabolic Stability: The high ring strain (~25 kcal/mol) paradoxically protects the ring from oxidative metabolism (e.g., P450 oxidation) compared to pyrrolidines, as the geometric constraints disfavor the formation of the intermediate iminium ions required for
-oxidation. -
Lipophilicity Modulation: Substituting a pyrrolidine with an azetidine typically lowers
by 0.5–1.0 units due to the reduced hydrocarbon footprint and increased polarity of the amine, improving solubility and bioavailability. -
Vector Control: The rigid square geometry provides unique exit vectors (approx. 90° bond angles) that can orient substituents into specific binding pockets inaccessible to the more flexible pyrrolidine envelope.
This guide details three field-proven synthetic protocols designed to overcome the traditional difficulty of forming strained rings, focusing on methods scalable for lead optimization.
Strategic Synthetic Approaches
Traditional cyclization (e.g., thermolysis of
Visualizing the Strategy
Figure 1: Strategic decision matrix for azetidine synthesis based on substitution pattern requirements.
Protocol A: Modular Synthesis of 3,3-Disubstituted Azetidines via Strain-Release
Objective: Synthesis of 3,3-disubstituted azetidines, a motif difficult to access via direct alkylation but highly desirable for blocking metabolic "soft spots." Mechanism: Nucleophilic opening of "spring-loaded" 1-azabicyclo[1.1.0]butanes (ABBs) .
Materials
-
Precursor: 1-(tert-butylsulfonyl)-1-azabicyclo[1.1.0]butane (commercially available or synthesized from 2,3-dibromopropylamine).
-
Nucleophile: Grignard reagent (R-MgBr) or Organozinc.
-
Catalyst: Cu(OTf)
or Ni(cod) (depending on coupling partner). -
Solvent: Anhydrous 2-MeTHF (preferred over THF for easier workup).
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a flame-dried Schlenk flask with 1-azabicyclo[1.1.0]butane sulfinamide (1.0 equiv).
-
Dissolve in anhydrous 2-MeTHF (0.2 M).
-
Add catalyst: Cu(OTf)
(5 mol%) for Grignard additions.
-
-
Strain-Release Addition:
-
Cool the solution to 0 °C.
-
Add the organometallic reagent (1.2 equiv) dropwise over 15 minutes.
-
Mechanistic Insight: The copper coordinates to the bridgehead nitrogen, activating the central C1-C3 bond. The nucleophile attacks C3, relieving the ~60 kcal/mol strain of the bicyclic system.
-
-
Electrophilic Trapping (Optional but Recommended):
-
The intermediate is an N-metallated azetidine.
-
Quench: Add electrophile (e.g., allyl bromide, iodine, or simply H
for protonation) to functionalize the nitrogen or C3 position further. -
Self-Validation: Monitor disappearance of the strained ABB peak by GC-MS or TLC (ABB usually runs much faster than the open azetidine).
-
-
Workup:
-
Quench with sat. aq. NH
Cl. Extract with EtOAc. -
Purify via silica gel chromatography.
-
Key Reference: Gianatassio, R. et al. "Strain-Release Amination."[2] Science (2016). [1]
Protocol B: De Novo Synthesis via Photoredox [2+2] Cycloaddition
Objective: Constructing the azetidine ring from scratch using alkenes and imine surrogates. This is ideal for 3-aryl azetidines . Mechanism: Visible-light mediated energy transfer (EnT) allowing an Aza Paternò–Büchi reaction.[3][4]
Materials
-
Substrate 1: Styrenyl alkene (or unactivated alkene).
-
Substrate 2: Oxime ester (e.g., isoxazoline-3-carboxylate) – acts as the imine radical precursor.
-
Photocatalyst: Ir[dF(CF
)ppy] (dtbbpy)PF (Ir-F).[5] -
Light Source: Blue LED (450 nm).
Step-by-Step Methodology
-
Reaction Setup:
-
In a clear borosilicate vial, combine the alkene (1.0 equiv) and oxime ester (1.5 equiv).
-
Add Ir-F catalyst (1-2 mol%).
-
Solvent: Acetonitrile (degassed via sparging with N
for 10 mins). Oxygen inhibits the triplet state.
-
-
Irradiation:
-
Place vial 2 cm from the Blue LED source. Stir vigorously.
-
Maintain temperature < 30 °C (use a fan if necessary).
-
Mechanistic Insight: The Ir catalyst absorbs light and transfers energy to the oxime, generating a triplet diradical. This species attacks the alkene in a stepwise fashion, closing the ring to form the azetidine.
-
-
Post-Process:
-
Irradiation time is typically 12–24 hours.
-
Concentrate solvent and purify directly.
-
Note: The product often contains an N-O linkage (isoxazoline fused). Reductive cleavage (Zn/AcOH) yields the free NH-azetidine.
-
Key Reference: Paderes, M. C. et al. "Visible-Light-Mediated Aza Paternò–Büchi Reaction." J. Am. Chem. Soc. (2020). [2]
Comparative Data: Azetidine vs. Pyrrolidine[6]
The following table illustrates the physicochemical shifts observed when a pyrrolidine core is contracted to an azetidine in a matched molecular pair (MMP) context.
| Property | Pyrrolidine Analog | Azetidine Analog | Impact on Drug Design |
| Ring Strain | ~5 kcal/mol | ~25 kcal/mol | Higher reactivity to ring-opening; rigid conformation. |
| Basicity (pKa) | 9.5 – 10.5 | 8.5 – 9.5 | Lower pKa improves membrane permeability (less ionized at pH 7.4). |
| Lipophilicity (LogP) | Reference (0.0) | -0.5 to -1.0 ( | Lowers lipophilicity; reduces metabolic clearance. |
| Metabolic Stability | Susceptible to | Resistant | Steric/electronic prevention of CYP450 attack. |
Troubleshooting & Optimization
-
Stability Issues: Free azetidines can degrade on acidic silica. Solution: Use 1% Et
N in the eluent or use neutral alumina. Store as HCl or TFA salts. -
Polymerization: In Protocol A (ABB), concentrated mixtures can polymerize. Solution: Keep concentration < 0.2 M and add the nucleophile slowly.
-
Purification: Azetidines are often polar and lack UV chromophores. Solution: Use Ninhydrin or KMnO
stain for TLC; use ELSD for automated flash chromatography.
References
-
Strain-Release Amination for the Synthesis of Azetidines Source: Science, 2016, 351(6270), 241-246. URL:[Link]
-
Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions Source: Nature Chemistry, 2020, 12, 1016–1020. URL:[Link]
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs Source: Journal of Medicinal Chemistry, 2021, 64(15), 10527–10566. URL:[Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: Journal of Organic Chemistry, 2025 (Recent Advance). URL:[Link]
Sources
Application Note: Scalable Synthesis of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide , a highly valuable strained-ring building block in medicinal chemistry.[1]
Executive Summary
The azetidine ring system is a critical pharmacophore in modern drug discovery, offering a rigid, low-molecular-weight scaffold that restricts conformational freedom and improves metabolic stability compared to larger heterocycles. 3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a potent electrophilic intermediate used to append the 1-methylazetidin-3-yl-ethyl motif to nucleophilic drug cores (phenols, amines, thiols).[1]
Scaling this synthesis presents two primary challenges:
-
Thermodynamic Instability: The high ring strain (~26 kcal/mol) of the azetidine core makes it susceptible to acid-catalyzed ring-opening polymerization (ROP) or hydrolysis.[2]
-
Genotoxicity: As a nitrogen mustard analog, the product is a potent alkylating agent, requiring strict containment and specific handling protocols.[2]
This guide details a robust, self-validating protocol for converting 1-methyl-3-(2-hydroxyethyl)azetidine to its hydrobromide salt, optimized for kilogram-scale production.[1]
Strategic Route Selection
While several routes exist (e.g., cyclization of
Retrosynthetic Analysis
The synthesis relies on the nucleophilic substitution of the hydroxyl group with bromide.[2] To prevent ring opening, the nitrogen lone pair must be protonated before the system is exposed to high temperatures or strong nucleophiles.[2]
Figure 1: Retrosynthetic strategy highlighting the critical bromination step.
Detailed Experimental Protocol
Materials & Equipment[2][3][4][5]
-
Starting Material: 1-Methyl-3-(2-hydroxyethyl)azetidine (Purity >98% by GC).[1]
-
Reagent: Hydrogen Bromide (33% w/w in Acetic Acid) – Preferred over aqueous HBr to minimize hydrolysis.[2]
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for workup (if free-basing is required, though direct crystallization is preferred).[1][2]
-
Equipment: Glass-lined reactor (GLR) or Hastelloy autoclave; Scrubber system for HBr fumes.[1][2]
Step-by-Step Procedure (1.0 kg Scale)
Step 1: Salt Formation & Activation [1]
-
Charge the reactor with 1-Methyl-3-(2-hydroxyethyl)azetidine (1.0 kg, 8.68 mol).
-
Cool the vessel to 0–5 °C using a glycol jacket.
-
Addition: Slowly add HBr (33% in AcOH) (5.3 kg, ~2.5 equiv) via a dropping funnel.
Step 2: Bromination Reaction [1]
-
Once addition is complete, warm the mixture to 60–65 °C .
-
Note: Do not exceed 70 °C. Higher temperatures drastically increase the rate of azetidine ring opening (forming open-chain impurities).[2]
-
-
Stir at 60 °C for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC or 1H NMR.
-
Target: >98% conversion of the alcohol (δ 3.65 ppm, t) to the bromide (δ 3.45 ppm, t).[2]
-
Step 3: Workup & Crystallization [1]
-
Cool the reaction mixture to 20 °C.
-
Precipitation: Slowly add Ethyl Acetate (EtOAc) (10 L) or Acetone to induce crystallization.[2] The product is insoluble in non-polar organic solvents but soluble in the acetic acid matrix.[2]
-
Alternative: If the product does not crystallize, concentrate the acetic acid under reduced pressure (vacuum < 50 mbar, T < 45 °C) to a viscous oil, then triturate with EtOAc/Hexanes.[2]
-
-
Filtration: Filter the white crystalline solid under nitrogen (hygroscopic).
-
Wash: Wash the cake with cold EtOAc (2 x 2 L).
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Yield & Specifications
| Parameter | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | White crystals |
| Yield | > 80% (Molar) | 85% (2.0 kg) |
| Purity (HPLC) | > 97.0% | 98.5% |
| 1H NMR | Conforms to structure | Conforms |
| Water Content | < 1.0% (Karl Fischer) | 0.4% |
Process Safety & Engineering Controls
Thermal Hazards
The azetidine ring is metastable.[2] Differential Scanning Calorimetry (DSC) data typically shows an onset of decomposition >180 °C for the salt, but prolonged heating in acidic media can degrade the product.[2]
-
Fail-Safe: Reactor jacket high-temperature limit set to 75 °C.
Toxicology & Containment
The product is a nitrogen mustard analog (alkylating agent).[2]
-
OEL (Occupational Exposure Limit): Default Band 4 (< 1 µg/m³).[2]
-
PPE: Double nitrile gloves, Tyvek suit, and full-face respirator or PAPR during solid handling.[2]
-
Decontamination: All glassware and spills must be treated with 10% aqueous Sodium Thiosulfate (quenchs the alkylating bromide) before cleaning.[2]
Figure 2: Containment and deactivation workflow for genotoxic alkylators.
Troubleshooting & Impurity Profile
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation; Product lost in AcOH mother liquor.[1] | Concentrate mother liquor further; use MTBE as anti-solvent.[2] |
| Ring Opening (Impurity A) | Reaction temperature > 70 °C; Reaction time > 12h.[2] | Strictly control T < 65 °C. Monitor IPC closely. |
| Sticky Solid | Residual Acetic Acid.[2] | Triturate with dry diethyl ether or hexanes; extend vacuum drying.[2] |
| Color (Yellow/Brown) | Free bromine (Br2) formation.[2] | Add 0.5% phenol or sodium bisulfite during workup (if compatible).[2] |
Impurity A (Ring Opened): N-methyl-N-(3-bromo-2-hydroxypropyl)amine derivatives.[1] These are formed by acid hydrolysis of the azetidine.[2] They are usually more polar and remain in the mother liquor during crystallization.[2]
References
-
Azetidine Synthesis Overview
-
General Halogenation Protocols
-
Safety of Azetidines
- Commercial Analog Data
Disclaimer: This protocol is intended for use by qualified professionals.[2] Always perform a specific risk assessment before scaling up reactions involving high-energy rings and alkylating agents.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the yield of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide synthesis
Technical Support Center: 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide Synthesis
Ticket ID: AZT-BR-001 Subject: Yield Optimization & Process Stability Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Fragile Ring" Paradox
Welcome to the technical support hub for 3-(2-Bromoethyl)-1-methylazetidine hydrobromide . If you are experiencing low yields (below 60%), the issue likely stems from a fundamental conflict in the chemistry of this molecule:
-
The Nucleophilic Threat: The tertiary amine (N-methyl) is a potent nucleophile.[2] As soon as you form the alkyl bromide, the molecule "wants" to react with itself (intermolecular quaternization), forming irreversible oligomers.[2]
-
The Acid Dilemma: To stop the amine from reacting, you must protonate it (acidic conditions).[2] However, the azetidine ring is strained (~25 kcal/mol).[3] Excessive heat and acid can trigger ring-opening to linear byproducts.[1][2]
This guide provides the protocols to navigate this narrow stability window.
Part 1: Diagnostic & Pre-Check (Garbage In, Garbage Out)[2]
Before altering your reaction conditions, verify the quality of your starting material: 1-methyl-3-(2-hydroxyethyl)azetidine .
| Parameter | Specification | Why it matters |
| Purity (GC/NMR) | >97% | Impurities (especially secondary amines) act as nucleophilic scavengers, lowering yield.[1][2] |
| Water Content | <0.5% (KF) | Water competes with the brominating agent, consuming reagents and generating HBr prematurely.[2] |
| Appearance | Clear/Pale Yellow Oil | Dark oil indicates oxidation or polymerization of the precursor. Distill before use. |
Part 2: The Protocols (Method Selection)
We recommend two distinct routes depending on your scale and purity requirements.
Method A: The "High-Fidelity" Route (Appel Reaction)
Best for: Medicinal Chemistry (mg to g scale), High Purity requirements.
Mechanism:[1][2] Neutral conversion using
The Protocol:
-
Dissolution: Dissolve 1-methyl-3-(2-hydroxyethyl)azetidine (1.0 eq) in anhydrous DCM (
) at 0°C. -
Reagent Addition: Add
(1.2 eq).[2] Stir for 10 min. -
Activation: Add
(1.2 eq) portion-wise over 30 minutes. Crucial: Keep internal temp <5°C. Exothermicity can trigger ring strain release. -
Reaction: Allow to warm to Room Temp (20-25°C). Monitor by TLC/LCMS (usually complete in 2-4h).[1][2]
-
Salt Formation (The Yield Step):
Why this improves yield:
-
Neutral Conditions: Prevents acid-catalyzed ring opening during the heat-sensitive substitution phase.[1][2]
-
In-situ Protection: The salt formation is done cold at the end, locking the amine immediately.[2]
Method B: The "Scale-Up" Route (Thionyl Bromide)
Best for: Process Development (>10g scale), Cost-efficiency.
Mechanism:[1][2] Acid-mediated substitution using
The Protocol:
-
Salt Formation First: Dissolve the alcohol in DCM and treat with 1.0 eq HBr (gas or ether solution) to form the hydrobromide salt before adding the brominating agent.[2]
-
Technical Insight: This "pre-protonation" deactivates the nitrogen lone pair, preventing self-alkylation.[2]
-
-
Bromination: Add
(1.5 eq) dropwise at 0°C. -
Reflux Control: Heat to mild reflux (40°C). Do not exceed 45°C.
-
Warning: Higher temperatures (>60°C) drastically increase ring opening (See Diagram 1).[2]
-
-
Quench: Quench excess
with MeOH (carefully). -
Isolation: Concentrate and recrystallize from EtOH/EtOAc.
Part 3: Visualization of Failure Modes
Understanding how the reaction fails is key to preventing it.
Caption: Figure 1. Reaction pathways showing the critical balance between successful bromination (Green), self-alkylation due to free amine (Red), and acid/heat-induced ring opening (Yellow).[1][2]
Part 4: Troubleshooting & FAQs
Q1: My product is a sticky, hygroscopic gum that won't crystallize. How do I fix this?
-
Diagnosis: This is the most common issue with azetidine salts. They are extremely hygroscopic.
-
Resolution:
-
Solvent Switch: Do not use pure Ethanol for recrystallization. Use a mixture of Isopropanol (IPA) and MTBE (1:3 ratio).[2]
-
Drying: Dry the oil under high vacuum (<1 mbar) for 12 hours with mild heating (30°C) before attempting crystallization.
-
Seed: If you have any solid trace from a previous batch, use it to seed the gum.[2]
-
Q2: NMR shows a triplet at ~3.5 ppm and a loss of the characteristic azetidine ring signals (3.8-4.5 ppm). [1][2]
-
Diagnosis: Ring Opening.[5][6] You have likely formed a linear 1-bromo-3-(methylamino)propane derivative.[1][2]
-
Cause: Reaction temperature was too high, or the reaction ran too long in acidic media.[2]
-
Fix:
-
Lower reaction temperature by 10°C.
-
Stop the reaction immediately upon consumption of starting material (monitor via LCMS).[2] Do not "let it stir overnight" for good measure.
-
Q3: The reaction mixture turned black/tarry.
-
Diagnosis: Polymerization (Quaternization cascade).[2]
-
Cause: The nitrogen was not fully protonated during the reaction (if using Method B) or the free base concentration was too high (Method A).[2]
-
Fix: Ensure you are using a slight excess of acid (Method B) or maintaining high dilution (Method A).[2]
Part 5: Analytical Reference Data
Validate your product against these standard parameters to confirm the ring is intact.
| Signal (1H NMR, D2O) | Shift (ppm) | Multiplicity | Interpretation |
| Azetidine Ring ( | 4.0 - 4.5 | Multiplet | Diagnostic.[1][2] If these shift to ~3.0-3.5, the ring has opened.[2] |
| N-Methyl ( | ~2.9 | Singlet | Sharp singlet.[1][2] Broadening suggests polymerization. |
| Side Chain ( | ~3.5 | Triplet | Confirms bromination.[1][2] |
References
-
Appel Reaction Mechanism & Scope
-
Azetidine Stability & Ring Strain
-
General Bromination of Amino Alcohols
-
Handling of Hygroscopic Azetidine Salts
Sources
- 1. prepchem.com [prepchem.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Hub: Purification & Handling of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
Executive Summary & Compound Profile
This guide addresses the purification, stability, and handling of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide . This compound is a "spring-loaded" electrophile; it combines a strained azetidine ring with a reactive alkyl bromide side chain.
Critical Warning: This molecule possesses both a nucleophilic center (masked by the HBr salt) and an electrophilic arm (the bromoethyl group). In its free-base form, it is highly prone to rapid self-polymerization (quaternization). Always maintain acidic conditions (salt form) during purification.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Notes |
| CAS Number | 1803591-34-5 | |
| Formula | ||
| Molecular Weight | 258.99 g/mol | |
| Appearance | White to off-white hygroscopic solid | Turns yellow/brown upon degradation. |
| Solubility (High) | Water, Methanol, Ethanol, DMSO | Dissolves readily in protic polar solvents. |
| Solubility (Low) | Diethyl Ether, Hexanes, Toluene | Used as anti-solvents. |
| Solubility (Moderate) | Isopropanol (IPA), Acetone | Ideal for recrystallization. |
| Storage | -20°C, Hygroscopic, Inert Gas | Store under Argon/Nitrogen. |
Troubleshooting Guides (FAQ Format)
Issue 1: "My product is 'oiling out' during recrystallization instead of forming crystals."
Diagnosis: This is a common phenomenon with alkyl amine salts. It occurs when the polarity difference between the solvent and anti-solvent is too aggressive, or the concentration is too high, causing the salt to separate as a liquid phase (coacervate) rather than an ordered crystal lattice.
Corrective Protocol:
-
Switch Solvent System: If using Methanol/Ether, switch to Isopropanol (IPA)/Ethyl Acetate . The dielectric constants are closer, allowing for a slower transition to supersaturation.
-
Seed Crystal Method: Dissolve the oil by heating slightly. Add a single seed crystal (if available) or scratch the glass surface with a spatula to induce nucleation.
-
Slow Cooling: Do not place the hot solution directly into ice. Let it cool to room temperature first, then 4°C.
Issue 2: "The white powder has turned sticky and yellow/brown."
Diagnosis: The compound has undergone hygroscopic hydrolysis and subsequent degradation.
-
Mechanism: The salt absorbed atmospheric moisture.
-
Reaction: Water hydrolyzes the alkyl bromide to an alcohol (
), releasing free HBr. -
Degradation: The excess acid and moisture can trigger ring-opening of the strained azetidine, leading to colored polymeric byproducts.
Recovery (If degradation is <10%):
-
Perform a Trituration Wash (See Protocol A below) to strip away the colored surface impurities.
-
If degradation is severe (>10% by LCMS), repurification is difficult; resynthesis is recommended.
Issue 3: "Can I free-base this compound to distill it?"
Direct Answer: NO. Scientific Rationale: The free base contains a tertiary amine (nucleophile) and an alkyl bromide (electrophile) on the same molecule.
-
Intermolecular Reaction: Nitrogen
attacks Carbon on a neighboring molecule. -
Result: Rapid formation of an insoluble quaternary ammonium polymer.
-
Exception: Free-basing is only permissible in situ at low temperatures immediately preceding the next reaction step.
Detailed Purification Protocols
Protocol A: Trituration (For Minor Impurities/Color)
Best for: Removing surface oxidation, traces of non-polar starting materials, or colored impurities from a solid bulk.
-
Preparation: Place the crude hydrobromide salt in a round-bottom flask.
-
Solvent Addition: Add Diethyl Ether or Ethyl Acetate (10 mL per gram of solid). The salt will not dissolve.
-
Sonication: Sonicate the suspension for 10–15 minutes. This breaks up aggregates and allows the solvent to extract surface impurities.
-
Filtration: Filter the suspension rapidly under a blanket of Argon (to prevent moisture uptake).
-
Drying: Wash the cake with fresh ether. Dry under high vacuum at ambient temperature (
). Do not heat.
Protocol B: Recrystallization (For High Purity)
Best for: Final purification to >98% purity.
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Isopropanol (IPA) or Ethanol dropwise while heating gently (40–50°C).
-
Stop adding solvent the moment the solid dissolves.
-
-
Filtration (Optional): If there are insoluble particles (dust/fibers), filter the hot solution through a heated glass funnel.
-
Nucleation:
-
Remove from heat.[1]
-
Add the anti-solvent (Diethyl Ether or MTBE ) dropwise until a faint, persistent cloudiness appears.
-
Add 1–2 drops of the dissolving solvent (IPA/EtOH) to clear the cloudiness.
-
-
Crystallization:
-
Cover flask with Parafilm (poke needle holes if solvent evaporation is desired, but inert atmosphere is better).
-
Allow to stand at room temperature for 2 hours.
-
Move to a fridge (4°C) overnight.
-
-
Isolation: Filter cold. Wash with cold Ether. Dry under vacuum over
or KOH pellets to remove traces of HBr/Water.
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This logic flow helps users decide between trituration and recrystallization based on crude purity.
Caption: Decision matrix for selecting the appropriate purification method based on initial crude purity.
Diagram 2: Stability & Degradation Pathways
Understanding why the compound degrades is essential for prevention.
Caption: Mechanistic pathways showing why moisture and free-basing lead to irreversible degradation.
References
-
BLDpharm. (2023). Product Analysis: 3-(2-bromoethyl)-1-methylazetidine hydrobromide (CAS 1803591-34-5).[2] Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing general stability of strained azetidine rings).
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen-Containing Heterocycles. Organic Preparations and Procedures International. (Discussing ring-opening risks of functionalized azetidines).
- Organic Syntheses. (2014). Synthesis of Azetidine and derivatives. Organic Syntheses, Coll. Vol. 10. (General protocols for handling azetidine salts).
Sources
common side products in 3-(2-Bromoethyl)-1-methylazetidine hydrobromide reactions
Technical Support Center: 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide
Executive Summary & Reagent Profile
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a specialized bifunctional building block. It contains a strained azetidine ring and a reactive alkyl halide side chain. Its utility lies in its ability to introduce the N-methylazetidine motif or serve as a precursor for bicyclic systems (e.g., 1-azabicyclo[2.1.1]hexane).
However, its dual reactivity presents a paradox: the conditions required to activate the alkyl halide (neutralization of the HBr salt) often trigger self-destruction of the molecule via polymerization or ring opening. This guide details the mechanistic origins of these side products and provides protocols to suppress them.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired substitution pathway and the four primary failure modes.
Caption: Mechanistic divergence of 3-(2-bromoethyl)-1-methylazetidine. The free base is the critical branching point where concentration and pH dictate the ratio of substitution (desired) vs. polymerization and elimination.
Technical Deep Dive: Common Side Products
Impurity A: The "Insoluble Gunk" (Oligomers/Polymers)
-
Identity: Poly-ammonium salts formed by intermolecular alkylation.
-
Mechanism: Once neutralized, the tertiary amine of one molecule (
-methyl) attacks the electrophilic carbon of the bromoethyl side chain of another molecule. This is an process that cascades into a polymer network. -
Diagnostic: Reaction mixture becomes cloudy or precipitates a gummy solid immediately after neutralization; Mass Spec shows repeating units of +176 Da.
-
Prevention: Never isolate the free base in concentrated form. Always generate the free base in situ in the presence of the target nucleophile, or use a biphasic system where the free base is immediately consumed.
Impurity B: The "Vinyl" Species (Elimination)
-
Identity: 3-Vinyl-1-methylazetidine.
-
Mechanism: Under basic conditions (especially with strong, bulky bases like
-BuOK or DBU), the base abstracts a proton from the -carbon of the ethyl chain, leading to E2 elimination of HBr. -
Diagnostic: Appearance of alkene protons in
H NMR (multiplets around 5.0–6.0 ppm). -
Prevention: Use non-nucleophilic, weaker bases (e.g.,
, ) or ensure the target substitution reaction is faster than elimination. Avoid heating above 60°C if possible.
Impurity C: Linear Amines (Ring Opening)
-
Identity: 1-amino-4-bromo-2-(methylaminomethyl)butane derivatives (and isomers).
-
Mechanism: The azetidine ring is strained (~26 kcal/mol). Strong nucleophiles or Lewis acids can attack the ring carbons (C2 or C4) instead of the side chain, breaking the ring. This is exacerbated if the nitrogen is quaternized (azetidinium intermediate).
-
Diagnostic: Loss of the characteristic azetidine ring signals in NMR (usually distinct multiplets at 3.0–4.0 ppm).
-
Prevention: Avoid strong Lewis acids. If using a nucleophile that is also a base, ensure the pH does not drop too low (which protonates the ring N, activating it for ring opening).
Impurity D: The Alcohol (Hydrolysis)
-
Identity: 3-(2-Hydroxyethyl)-1-methylazetidine.
-
Mechanism: Direct displacement of the bromide by water or hydroxide ions.
-
Diagnostic: Mass shift of -62 (Br replaced by OH, though mass spec will show [M-Br+OH]).
-
Prevention: Use anhydrous solvents. If aqueous base is required for neutralization, work quickly and keep the temperature low (0°C).
Troubleshooting & FAQs
Q1: Can I free-base the starting material and store it for later use? A: Absolutely not. The free base is kinetically unstable and will dimerize or polymerize within minutes to hours at room temperature. It must be generated in situ or used immediately as a dilute solution at low temperature.
Q2: My reaction yield is low (<30%), and I see a lot of baseline material on TLC. What happened? A: You likely experienced intermolecular polymerization .
-
Correction: Dilution is your friend. Run the reaction at a lower concentration (0.05 M – 0.1 M). Add the azetidine salt slowly to the solution containing your nucleophile and base, rather than dumping the base into the azetidine salt.
Q3: I am trying to make a bicyclic system (e.g., 1-azabicyclo[2.1.1]hexane). Why am I getting linear products? A: The intramolecular cyclization to form the [2.1.1] system is highly strained. If the concentration is too high, intermolecular reaction dominates. If the solvent is nucleophilic (e.g., alcohols), it will open the ring or displace the bromide.
-
Protocol Tip: Use high dilution conditions (0.001 M) in a non-nucleophilic solvent (e.g., dry MeCN or THF) with a heterogeneous base.
Q4: How do I remove the vinyl impurity? A: The vinyl azetidine is volatile and often has a different pKa.
-
Correction: If formed, it can sometimes be removed by careful vacuum distillation (if the product is stable) or by acid-base extraction, as the basicity of the vinyl amine may differ slightly from your product. However, prevention is key: lower the reaction temperature.
Recommended Protocol: Safe In-Situ Coupling
Objective: React 3-(2-bromoethyl)-1-methylazetidine HBr with a secondary amine nucleophile while minimizing polymerization.
-
Preparation: Dissolve the Nucleophile (1.2 equiv) and Inorganic Base (e.g.,
, 3.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF. -
Temperature: Cool the mixture to 0°C.
-
Addition: Dissolve the 3-(2-bromoethyl)-1-methylazetidine HBr (1.0 equiv) in a separate volume of solvent. Add this solution dropwise to the nucleophile mixture over 30–60 minutes.
-
Why? This keeps the concentration of the free reactive azetidine low relative to the nucleophile, favoring the cross-reaction over self-polymerization.
-
-
Reaction: Allow to warm to Room Temperature. Monitor by LCMS.
-
Workup: Filter off inorganic solids. Concentrate under reduced pressure (do not heat above 40°C).
References
-
Azetidine Ring Strain & Reactivity
-
General Synthesis & Side Reactions of 3-Substituted Azetidines
-
Ring Opening & Rearrangement Mechanisms
-
Stankovic, S., et al. "Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism." Journal of Organic Chemistry, 2011, 76(7), 2157-2167. Link
-
-
Bicyclic Azetidine Intermediates
Sources
troubleshooting guide for failed reactions with 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Welcome to the technical support center for 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges encountered during synthesis, offering scientifically grounded explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic objectives efficiently.
Part 1: Frequently Asked Questions - Reagent Properties & Handling
This section covers essential preliminary knowledge about the reagent itself. Proper handling and storage are the first steps toward a successful reaction.
Q1: How should I store and handle 3-(2-Bromoethyl)-1-methylazetidine hydrobromide?
Answer: 3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a salt, which generally imparts greater stability than the corresponding free base. However, like many amine salts and alkyl bromides, it can be sensitive to moisture. A Safety Data Sheet for the analogous compound 2-bromoethylamine hydrobromide suggests it is hygroscopic.
-
Storage: For long-term stability, store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend cold-chain transportation, suggesting that storage in a refrigerator (+4°C) is advisable.[1] If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation from atmospheric moisture.
-
Handling: When weighing and dispensing the reagent, do so in an environment with low humidity. Avoid leaving the container open to the atmosphere for extended periods. As it is a crystalline solid, standard personal protective equipment (gloves, safety glasses, lab coat) should be used.
Q2: What are the best solvents for this reagent and for reactions involving it?
Answer: As a hydrobromide salt, the reagent's solubility will be highest in polar solvents.
-
Solubility: It is expected to have good solubility in polar protic solvents like water and alcohols (methanol, ethanol), and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It will likely have limited solubility in less polar solvents like acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM), and will be virtually insoluble in nonpolar solvents like hexanes or toluene.
-
Reaction Solvents: For its most common application, N-alkylation, polar aprotic solvents are generally the best choice. Solvents like DMF, DMSO, and ACN are ideal because they effectively solvate the transition state of an SN2 reaction without interfering with the nucleophile.[2] While the starting material may not fully dissolve at room temperature in ACN or THF, it often dissolves as the reaction is heated and consumes the starting materials.
Part 2: Troubleshooting Failed N-Alkylation Reactions
This reagent is primarily used to alkylate a nucleophile (Nu-H), such as a primary or secondary amine, a phenol, or a thiol, to introduce the -(CH2)2-(1-methylazetidine) moiety. The following troubleshooting guide addresses failures in this specific context.
Q3: My reaction shows no or very low conversion. What are the primary causes?
Answer: This is one of the most common issues and typically points to a problem with one of the core reaction parameters.
1. Insufficient or Inappropriate Base:
-
Causality: Your starting material is a hydrobromide salt. The proton on the azetidine nitrogen must be neutralized. Furthermore, the nucleophile you are trying to alkylate (e.g., R₂NH) will be protonated by this acidic reagent to form R₂NH₂⁺ Br⁻, rendering it non-nucleophilic. Finally, the SN2 reaction itself produces one equivalent of HBr, which must be quenched.[2] Therefore, a base is non-negotiable and its stoichiometry is critical.
-
Solution: Use at least 2-3 equivalents of base .
-
1 equivalent neutralizes the reagent's HBr salt.
-
1 equivalent deprotonates the nucleophile after it becomes protonated.
-
An additional 0.5-1 equivalent drives the reaction equilibrium by neutralizing the HBr produced during alkylation.
-
-
Recommended Bases:
-
Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are excellent, cost-effective choices. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate reactions.[2]
-
Non-Nucleophilic Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are good options. DIPEA is sterically hindered, which prevents it from competing as a nucleophile.[2]
-
2. Incorrect Solvent Choice:
-
Causality: The SN2 reaction proceeds fastest in polar aprotic solvents. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.
-
Solution: Switch to DMF or DMSO for the highest chance of success. If the reaction works but is sluggish in ACN or THF, switching to DMF and gently heating (e.g., 50-80 °C) will often solve the problem.
3. Low Temperature:
-
Causality: Like most reactions, alkylations have an activation energy barrier. While some reactive nucleophile/halide combinations work at room temperature, many require thermal energy.
-
Solution: If the reaction is clean but incomplete after several hours at room temperature, heat the reaction mixture . A good starting point is 60 °C. Monitor by TLC or LC-MS every few hours.
4. Reagent Quality:
-
Causality: If the reagent has been stored improperly, it may have degraded through hydrolysis or other pathways.
-
Solution: If all other parameters are correct, consider purchasing a fresh bottle of the reagent. Confirm its identity via ¹H NMR if possible before use.
-
Causality (E2 Elimination): Strong, sterically hindered bases (like potassium tert-butoxide, DBU, or even DIPEA at high temperatures) can act as bases rather than nucleophiles. They can abstract a proton from the carbon alpha to the azetidine ring, leading to an E2 elimination to form 1-methyl-3-vinylazetidine and bromide. This highly reactive vinylazetidine can then be attacked by your nucleophile in a Michael addition, potentially leading to dimerization or polymerization.
-
Solutions:
-
Change the Base: Avoid strong, bulky bases if you see this byproduct. Switch to a milder inorganic base like K₂CO₃ .
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Use a Better Nucleophile: If your nucleophile is weak, forcing conditions (high heat, strong base) are needed, which promotes elimination. If possible, switching to a more nucleophilic substrate can allow for milder, more selective conditions.
-
Q6: I have an unexpected byproduct. Could the azetidine ring itself be reacting?
Answer: Yes, this is a possibility, especially under forcing conditions. The high ring strain (~25 kcal/mol) of the azetidine ring makes it susceptible to nucleophilic attack and ring-opening. [3][4]
-
Potential Intramolecular Reaction: The tertiary amine of the 1-methylazetidine ring is itself a nucleophile. It's possible for it to displace the bromide intramolecularly to form a highly strained bicyclic azetidinium salt . This is more likely in the absence of a strong external nucleophile or at high temperatures. This species would then be highly reactive towards nucleophilic attack.
-
Ring Opening: If your reaction product is subsequently exposed to harsh conditions (e.g., strong acid during workup, or strong nucleophiles at high heat), the azetidine ring could open.
-
How to Investigate:
-
High-Resolution Mass Spectrometry (HRMS): This is the best tool to get an exact molecular formula for your byproduct, which is critical for proposing a structure.
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR of the byproduct. The disappearance of the characteristic azetidine ring signals and the appearance of new signals corresponding to an opened chain would be strong evidence.
-
Milder Conditions: If you suspect these side reactions, the solution is always to revert to milder conditions: lower temperature, a less aggressive base, and shorter reaction times.
-
Q7: My product is very polar/is a salt, and I'm struggling with purification. What should I do?
Answer: This is a common challenge when the product is a quaternary ammonium salt (from over-alkylation) or a highly polar tertiary amine. Standard silica gel chromatography can be difficult due to streaking and irreversible binding.
-
Aqueous Workup: First, ensure your workup is appropriate. If your product is a tertiary amine, you can perform a standard aqueous wash. If it is a quaternary salt, it will likely remain in the aqueous layer, so extraction is not a viable purification step.
-
Purification Strategies:
-
Recrystallization/Precipitation: This is the most effective method for purifying solid, salt-like products. Try dissolving the crude material in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and then adding a nonpolar anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) dropwise to induce precipitation of the pure product. [5] 2. Washing/Trituration: If the impurities are soluble in a specific solvent that your product is not, you can simply wash or triturate the crude solid with that solvent. For example, washing the crude solid with cold acetonitrile or ethyl acetate might remove less polar starting materials.
-
Alternative Chromatography:
-
Alumina: Neutral or basic alumina can be a better choice than silica for polar amines.
-
Reverse-Phase (C18): This is an excellent technique for purifying polar and water-soluble compounds. A gradient of water/acetonitrile or water/methanol (often with a modifier like 0.1% formic acid or TFA) is typically used. [6] * Ion-Exchange Chromatography: If the product is a stable salt, cation-exchange chromatography can be a powerful purification method. [6]
-
-
Part 3: Recommended Protocols & Data
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Primary Recommendation | Alternative Options | Rationale & Comments |
| Nucleophile (Nu-H) | 1.2 - 2.0 equivalents | 3-5 equivalents (to stop over-alkylation) | An excess of the nucleophile is generally beneficial. |
| Alkylating Agent | 1.0 equivalent | --- | The limiting reagent. |
| Base | K₂CO₃ (3.0 equiv.) | Cs₂CO₃ (3.0 equiv.), DIPEA (3.0 equiv.) | K₂CO₃ is effective and economical. DIPEA is a good choice to minimize elimination. [2] |
| Solvent | DMF | Acetonitrile (ACN), DMSO | DMF provides good solubility and accelerates SN2 reactions. [2] |
| Temperature | 60 °C | Room Temp to 100 °C | Start at 60 °C and adjust based on reaction progress. |
| Concentration | 0.1 - 0.5 M | --- | A standard concentration range for bimolecular reactions. |
General Experimental Protocol for N-Alkylation
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the nucleophile (e.g., a secondary amine, 1.2 mmol, 1.2 equiv.).
-
Add the base (e.g., anhydrous powdered K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Add the solvent (e.g., anhydrous DMF, 10 mL).
-
Begin stirring the suspension. Add 3-(2-Bromoethyl)-1-methylazetidine hydrobromide (1.0 mmol, 1.0 equiv., 259 mg).
-
Heat the reaction mixture to 60 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC or LC-MS (see protocol below).
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (20 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue using an appropriate method (e.g., column chromatography on silica or alumina, or recrystallization).
Protocol for Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot (1-2 drops) from the reaction mixture using a glass capillary. Dilute the aliquot in ~1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
LC Method:
-
Column: Standard C18 column.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). A typical gradient runs from 5% to 95% Acetonitrile over 5-10 minutes.
-
Detection: UV detector (e.g., 210 nm and 254 nm) and Mass Spectrometer (ESI+ mode).
-
-
Analysis:
-
Look for the disappearance of your nucleophile's mass.
-
Look for the appearance of the expected product mass. The free base of the reagent has a monoisotopic mass of ~177.02 Da. [7]Your product will have a mass of [M_nucleophile - H] + 112.11 Da .
-
Monitor for the formation of common byproducts like the over-alkylation product or elimination-related species.
-
References
- Google Patents. Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. US7268256B2.
- Carey, F. A. Organic Chemistry. 6th ed., McGraw-Hill, 2006.
-
PubChemLite. 3-(2-bromoethyl)-1-methylazetidine hydrobromide. [Link]
-
Sommer, H. Z., et al. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center, 1968. [Link]
- Google Patents.
- Brandi, A., et al. "Azetidines, Azetines, and Azetes: Monocyclic." Comprehensive Organic Synthesis II, vol. 5, 2014, pp. 1-48.
- Google Patents.
-
Kuriyama, Y., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, vol. 9, 2021, p. 738131. [Link]
-
Mohammed, S. A., et al. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Egyptian Journal of Chemistry, vol. 66, no. 12, 2023, pp. 241-249. [Link]
-
Couty, F., et al. "The preparation of stable aziridinium ions and their ring-openings." Chemical Communications, no. 1, 2005, pp. 59-61. [Link]
-
Organic Chemistry Portal. "Azetidine synthesis." [Link]
- Google Patents.
-
Powers, J. C., et al. "Photochemical cyclization of α-amino esters to access 3-azetidinones." Chemical Science, vol. 12, no. 3, 2021, pp. 1045-1050. [Link]
- Google Patents. S-{ω-(ω-aminoalkylamino)
- Google Patents.
-
Sivo, A., et al. "Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts." The Journal of Organic Chemistry, vol. 86, no. 20, 2021, pp. 14113-14120. [Link]
-
Reddit. Quaternary ammonium salt purification. r/Chempros. [Link]
-
Parmar, D., et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, vol. 19, no. 12, 2021, pp. 2635-2653. [Link]
-
Reddit. Bulky alkylation troubleshooting. r/Chempros. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Black, D. StC., et al. "Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen." Dalton Transactions, no. 15, 2003, pp. 3062-3069. [Link]
-
Scott, J. S., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, vol. 12, no. 11, 2021, pp. 1735-1740. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
Garg Lab, UCLA. Patents & Products. [Link]
-
Powers, J. C., et al. "Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones." ChemRxiv, 2021. [Link]
-
ResearchGate. [3 + 2]-Cycloaddition of N-Boc azetidines 114 with N-hydroxynimidoyl chlorides 115. [Link]
-
American Elements. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. [Link]
-
Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024, p. 2301655. [Link]
-
Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024, p. 2301655. [Link]
-
Boryslav, K., et al. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2024. [Link]
-
Andresini, G., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Molecules, vol. 28, no. 16, 2023, p. 6098. [Link]
-
Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, vol. 7, no. 75, 2017, pp. 47391-47413. [Link]
-
Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]
-
Tayama, E., et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes." Organic & Biomolecular Chemistry, vol. 16, no. 38, 2018, pp. 6968-6979. [Link]
-
D'Ambrosio, N., et al. "The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity." Molecules, vol. 28, no. 19, 2023, p. 6882. [Link]
Sources
- 1. 1803591-34-5|3-(2-bromoethyl)-1-methylazetidine hydrobromide|BLD Pharm [bldpharm.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. PubChemLite - 3-(2-bromoethyl)-1-methylazetidine hydrobromide (C6H12BrN) [pubchemlite.lcsb.uni.lu]
challenges in the synthesis of functionalized azetidines
Technical Support Center: Functionalized Azetidine Synthesis Toolkit
Subject: Troubleshooting & Optimization Guide for Azetidine Scaffolds Ticket ID: AZT-SYN-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]
Executive Summary
You are accessing this guide because your azetidine synthesis has likely stalled or "crashed." Azetidines (4-membered nitrogen heterocycles) are high-value pharmacophores due to their ability to lower lipophilicity while retaining metabolic stability and providing rigid 3D vectors.[1] However, they possess a ring strain of ~25.4 kcal/mol [1].[1][2] This creates a paradox: they are thermodynamically eager to open (decompose) but kinetically difficult to close (synthesize).
This guide bypasses standard textbook theory to address the specific failure modes encountered in high-throughput medicinal chemistry and process development.
Module 1: Ring Formation Failures (The "Boot-up" Error)
Context: You are attempting de novo synthesis via intramolecular cyclization or cycloaddition, but yields are <20% or the reaction is polymerizing.
Diagnostic 1.1: The 4-exo-tet Kinetic Trap
Symptom: Precursor is consumed, but product is oligomeric.[1] Root Cause: While Baldwin’s rules classify 4-exo-tet cyclizations as favorable, the geometric constraints often require high temperatures that trigger intermolecular polymerization before the ring can close.
Troubleshooting Protocol:
-
Q: My cyclization of
-haloamines is sluggish. Should I increase heat?-
A: No. Heat promotes intermolecular polymerization.[1] Instead, optimize the "Leaving Group (LG) vs. Nucleophile" balance.
-
The Fix: Switch to the "Reactive Rotamer" strategy . Ensure your precursor has steric bulk (e.g., gem-dimethyl effect) that forces the amine and LG into proximity.
-
Protocol Adjustment: If using a simple alkyl halide, switch to a tosylate or mesylate LG and use a non-nucleophilic base (e.g., NaH or KHMDS) in high dilution (0.05 M) to favor intramolecular reaction.
-
Diagnostic 1.2: Photochemical [2+2] Issues (Aza Paternò-Büchi)
Symptom: Low conversion or wrong regioselectivity in alkene-imine cycloaddition. Root Cause: Competing relaxation pathways of the excited state imine or inefficient Intersystem Crossing (ISC).
Troubleshooting Protocol:
-
Q: My [2+2] reaction yields are inconsistent between batches.
-
A: This is often an oxygen quenching issue or light source mismatch.[1]
-
The Fix: Degas solvents thoroughly (freeze-pump-thaw x3). Ensure your light source overlaps with the absorbance of the photocatalyst (usually Ir or Ru based) or the substrate if direct excitation is used.
-
Critical Parameter: For triplet-sensitized reactions, the energy of the sensitizer (
) must be higher than the imine/alkene but lower than the product to avoid reversing the reaction [2].
-
Module 2: Functionalization & Connectivity (The "Interface" Error)
Context: You have an azetidine core but cannot attach substituents (C-C bond formation) without destroying the ring.
Diagnostic 2.1: Cross-Coupling Failures (The -Elimination Loop)
Symptom: Palladium-catalyzed coupling of 3-iodoazetidine yields the alkene (elimination product) rather than the coupled product.
Root Cause: Standard Pd(II) intermediates undergo rapid
Troubleshooting Protocol:
-
Q: How do I couple a 3-haloazetidine without elimination?
-
A: Switch from Pd-catalysis to Ni/Photoredox Dual Catalysis .
-
Mechanism: Nickel utilizes a radical capture mechanism (Single Electron Transfer) that bypasses the
-hydride elimination prone Pd(II) intermediate. -
Recommended System:
-
Diagnostic 2.2: The "Jailbreak" Method (Strain-Release Functionalization)
Symptom: You cannot substitute the 3-position of an existing azetidine due to steric hindrance.
Root Cause: Direct
Troubleshooting Protocol:
-
Q: How do I access 1,3-disubstituted azetidines efficiently?
-
A: Do not start with azetidine. Start with [1.1.0]azabicyclobutane (ABB) .[5][6][7]
-
The Fix: Use "Strain-Release Functionalization."[1][8] Nucleophiles attack the bridgehead carbon of ABB, breaking the central bond to release strain and generate the azetidine ring in situ.
-
Workflow:
-
Note: This is the preferred route for adding sensitive groups that cannot survive cyclization conditions [4, 5].
-
Module 3: Stability & Handling (System Integrity)
Context: The product degrades during purification or storage.
Data Table 1: Stability Thresholds
| Parameter | Limit/Condition | Failure Mode | Prevention |
| Acidity (pH) | > 4.0 | Ring Opening (Hydrolysis) | Use buffered silica or Alumina (Neutral) for chromatography. Add 1% |
| Nucleophiles | Strong (e.g., | Ring Opening ( | Store as HCl or TFA salt if compatible; avoid prolonged exposure to nucleophiles in solution.[1] |
| Temperature | < 80°C | Polymerization | Store neat oils at -20°C. |
Troubleshooting Protocol:
-
Q: My product vanishes on the silica column.
-
A: Azetidines are basic and coordinate to acidic silanols, leading to streaking or acid-catalyzed ring opening.[1]
-
The Fix: Pre-treat the silica column with 5% Triethylamine/Hexanes before loading. Elute with DCM/MeOH/
mixtures.
-
Visualizing the Synthesis Logic
The following diagram outlines the decision matrix for selecting the correct synthetic route based on your target's connectivity.
Caption: Decision Matrix for Azetidine Synthesis. Selects pathway based on substrate stability and substitution pattern.
References
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[1] Synthesis of azetidines by aza Paternò–Büchi reactions.[1][2][9][10][11] Chemical Science.[1][10][12] Retrieved from [Link]
-
Randall, S. D., et al. (2022).[1][12] A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines.[1][12] Organic Letters.[1][12][13] Retrieved from [Link]
-
Fawcett, A., et al. (2021).[1][13] Strain-Release-Driven Spirocyclization of 1-Azabicyclo[1.1.0]butanes.[1][2][7][8] Angewandte Chemie International Edition.[1][14] Retrieved from [Link]
-
Musci, P., et al. (2023).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[2][7][8] Arkivoc.[1][8][15] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azetidine synthesis [organic-chemistry.org]
- 14. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control Stereoselectivity in Azetidine Synthesis
Welcome to the technical support center for stereoselective azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these stereochemically rich, four-membered nitrogen heterocycles. Azetidines are increasingly important scaffolds in medicinal chemistry, and precise control over their three-dimensional structure is paramount for modulating biological activity.[1][2][3]
This resource addresses common challenges and frequently asked questions encountered during experimental work. It provides not just protocols, but also the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Challenges in [2+2] Cycloaddition Reactions (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. However, achieving high stereoselectivity can be problematic.[4][5]
Question 1: My aza Paternò-Büchi reaction is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in aza Paternò-Büchi reactions often stems from the lack of facial selectivity in the approach of the alkene to the excited-state imine. Several factors can be tuned to address this:
-
Substrate Control: The inherent stereochemistry of your alkene or imine precursor is the most straightforward way to influence the outcome. The use of chiral auxiliaries on either the alkene or the imine can create a steric bias, favoring one approach over the other. For instance, employing a chiral N-sulfinamide auxiliary on the imine has been shown to effectively control the facial selectivity of organometallic additions, a principle that can be extended to cycloadditions.[6][7]
-
Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. It is advisable to screen a range of solvents from non-polar (e.g., benzene, hexanes) to polar aprotic (e.g., acetonitrile, dichloromethane).
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
-
Sensitizers: In cases of triplet-sensitized reactions, the choice of sensitizer can influence the stereochemical outcome. Acetone is a common sensitizer, but others like benzophenone could be explored.[4]
Question 2: I am observing low yields and significant byproduct formation in my photochemical azetidine synthesis. What is the likely cause?
Answer: Low yields in these reactions are often a consequence of competing photochemical pathways or instability of the azetidine ring under the reaction conditions.[8][9]
-
Iminyl Radical Formation: One common side reaction is the fragmentation of the excited imine. DFT calculations have shown that the electronic properties of the imine substituent are crucial. For example, using sulfamoyl fluoride-substituted imines can promote a productive reaction with the alkene.[10]
-
Electrocyclic Ring-Opening: Azetines, which can be intermediates or products, are known to undergo four-electron electrocyclic ring-opening to form 1-aza-1,3-butadienes, especially at elevated temperatures.[11] Ensure your reaction is conducted at the lowest practical temperature.
-
Photostability of the Product: The azetidine product itself might be photolabile under the reaction conditions, leading to degradation. It is important to monitor the reaction progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed to avoid product decomposition.
Section 2: Intramolecular Cyclization Strategies
Intramolecular nucleophilic substitution is a robust method for forming the azetidine ring. Stereocontrol is typically dictated by the stereochemistry of the acyclic precursor.[12][13]
Question 3: My intramolecular cyclization of a γ-amino alcohol derivative is resulting in a mixture of cis and trans azetidines. How can I favor one isomer?
Answer: The stereochemical outcome of this cyclization is highly dependent on the stereochemistry of the starting material and the reaction mechanism.
-
Stereochemistry of the Precursor: The relative stereochemistry of the amino and leaving groups in the acyclic precursor is critical. For a classic SN2 cyclization, you need to ensure the precursor has the correct stereochemistry to lead to the desired product. For example, the cyclization of an anti-1,3-amino alcohol derivative will typically lead to a cis-azetidine.[12]
-
Choice of Base and Leaving Group: The combination of base and leaving group can influence the reaction pathway. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) is often used to deprotonate the amine without competing in nucleophilic attack.[12] A good leaving group (e.g., tosylate, mesylate, or a halide) is essential for an efficient SN2 reaction.
-
Reaction Conditions: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Diastereoselective Azetidine Synthesis from a β-Amino Ketone
This protocol, adapted from Das and coworkers, illustrates a substrate-controlled diastereoselective synthesis.[12]
-
Aldol Condensation: A mixture of an N-tosylaldimine (1.0 equiv) and acetophenone (1.1 equiv) is treated with BF3·OEt2 in dichloromethane to generate a β-amino ketone.
-
Diastereoselective Reduction: The resulting β-amino ketone is then reduced with sodium borohydride to a mixture of syn and anti 1,3-aminoalcohols.
-
Separation of Diastereomers: The syn and anti diastereomers are separated by column chromatography.
-
Cyclization: The purified anti-isomer is refluxed with potassium hydroxide and tosyl chloride to yield the cis-azetidine.[12]
Question 4: I am attempting a ring expansion from an aziridine to an azetidine, but I am getting low yields and multiple products. How can I improve this?
Answer: Aziridine ring expansions can be challenging to control. The reaction often proceeds through a highly reactive aziridinium ylide intermediate, which can undergo competing reactions like cheletropic extrusion of an olefin.[14]
-
Biocatalysis: A highly effective strategy is to use an engineered "carbene transferase" enzyme. A laboratory-evolved variant of cytochrome P450, P411-AzetS, has been shown to override the inherent reactivity of aziridinium ylides and promote a highly enantioselective[15][16]-Stevens rearrangement to form azetidines with excellent stereocontrol (99:1 er).[14] This biocatalytic approach can provide access to transformations that are difficult to achieve with traditional chemical catalysts.[14]
Section 3: Catalytic Enantioselective Methods
The use of chiral catalysts provides a powerful and atom-economical approach to enantiomerically enriched azetidines.
Question 5: I am trying to develop a copper-catalyzed enantioselective synthesis of a 2,3-disubstituted azetidine, but the enantiomeric excess (ee) is low. What factors should I investigate?
Answer: Low enantioselectivity in metal-catalyzed reactions points to a suboptimal combination of ligand, metal salt, solvent, or temperature.
-
Ligand Screening: The chiral ligand is the most critical component for inducing asymmetry. For copper-catalyzed reactions, chiral bisphosphine ligands are often effective.[16][17] It is essential to screen a library of ligands with varying steric and electronic properties.
-
Copper(I) Source: The choice of the copper(I) salt can also be important. Cu(MeCN)4PF6 has been shown to be effective in some [3+1] cycloadditions.[11]
-
Solvent and Temperature: As with other stereoselective reactions, a thorough screening of solvents and temperatures is necessary. Non-coordinating solvents like dichloromethane are often a good starting point.[11] Lowering the temperature generally improves enantioselectivity.
-
Substrate Effects: The structure of your substrate can significantly impact the enantioselectivity. Small changes to substituents can sometimes lead to large differences in ee.[11]
Table 1: Troubleshooting Low Enantioselectivity in Copper-Catalyzed Azetidine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low ee | Suboptimal chiral ligand | Screen a library of chiral ligands (e.g., bisphosphines, sabox).[11][16] |
| Inappropriate solvent | Test a range of solvents with varying polarities (e.g., CH2Cl2, THF, toluene).[11] | |
| Reaction temperature too high | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | |
| Poorly matched substrate | Modify substituents on the starting materials.[11] |
Workflow for Optimizing a Catalytic Enantioselective Reaction
Caption: Iterative optimization workflow for enantioselective reactions.
Section 4: Purification and Characterization
Question 6: I am having difficulty purifying my azetidine product. It seems to be degrading on the silica gel column. What are my options?
Answer: The ring strain of azetidines makes them sensitive to acidic conditions, and standard silica gel chromatography can lead to decomposition.[9]
-
Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral) or Florisil.
-
Non-Chromatographic Methods:
-
Distillation: For volatile azetidines, distillation under reduced pressure can be a very effective purification method.[9]
-
Crystallization: If your product is a solid, crystallization can be an excellent way to obtain highly pure material.
-
-
Protecting Groups: The stability of the azetidine ring can be enhanced by the presence of an N-protecting group, such as a Boc or sulfonyl group.[9]
Question 7: How can I confidently determine the relative stereochemistry (cis vs. trans) of my disubstituted azetidine using NMR?
Answer: 1H NMR spectroscopy is a powerful tool for this, primarily through the analysis of proton-proton coupling constants (3JHH).
-
Coupling Constants: The magnitude of the vicinal coupling constant between protons on adjacent carbons of the ring is dependent on the dihedral angle between them. Generally, for four-membered rings:
-
A larger coupling constant is often observed for cis protons.
-
A smaller coupling constant is typically seen for trans protons.
-
-
2D NMR: In cases of signal overlap or complex splitting patterns, 2D NMR techniques are invaluable.[18]
-
COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can be used to determine the relative stereochemistry. Protons that are close in space (e.g., cis substituents) will show a NOESY cross-peak.
-
Data Interpretation Diagram
Caption: Logic flow for assigning azetidine stereochemistry via NMR.
References
-
[Biocatalytic Synthesis of Azetidines by Enantioselective[15][16]-Stevens Rearrangement of Aziridines. ResearchGate.]()
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. par.nsf.gov [par.nsf.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. researchgate.net [researchgate.net]
- 22. api.pageplace.de [api.pageplace.de]
- 23. Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Azetidine synthesis [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 28. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
- 30. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chemrxiv.org [chemrxiv.org]
- 32. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ajchem-a.com [ajchem-a.com]
- 34. rsc.org [rsc.org]
- 35. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 36. books.rsc.org [books.rsc.org]
- 37. mdpi.com [mdpi.com]
- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
managing ring strain in reactions with azetidine compounds
Topic: Managing Ring Strain & Reactivity in Azetidine Scaffolds Ticket Status: OPEN Agent: Senior Application Scientist (Ph.D.)
Knowledge Base Overview: The "Strain Penalty"
Welcome to the Azetidine Support Center. If you are here, you are likely experiencing low yields, unexplained decomposition, or polymerization.
The root cause of 90% of azetidine failures is Ring Strain Energy (RSE) . Azetidine carries a strain penalty of approximately 26 kcal/mol [1]. While this is slightly lower than aziridine (~27 kcal/mol), azetidines are kinetically more stable but thermodynamically primed to explode open or polymerize given the slightest activation (acid, heat, or electrophiles).
Comparative Strain Data
| Heterocycle | Ring Size | Strain Energy (kcal/mol) | pKa (Conjugate Acid) | Primary Failure Mode |
| Aziridine | 3 | ~27.5 | ~7.9 | Ring opening (Nucleophilic attack) |
| Azetidine | 4 | ~26.1 | ~11.3 | Cationic Polymerization / Ring Opening |
| Pyrrolidine | 5 | ~6.0 | ~11.3 | Inert / Steric hindrance |
Troubleshooting Tickets (FAQs)
Ticket #001: Stability & Storage
User Report: "I synthesized the free base of my azetidine intermediate, left it on the rotavap, and came back to a white solid that is insoluble in everything. NMR shows broad peaks."
Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP) . Azetidines are highly basic (pKa ~11.3). In the absence of solvent, the free base can act as a nucleophile toward trace protonated species or even itself if activated, leading to a "living" polymer chain driven by the relief of that 26 kcal/mol strain [2].
The Protocol (Self-Validating): Do not store azetidines as free bases. Store them as HCl or TFA salts .
Workflow: Safe Generation of Free Base for Reactions If your next reaction requires the free amine (e.g., Buchwald-Hartwig), generate it in situ or immediately before use.
Figure 1: Safe handling workflow to prevent thermodynamic polymerization of azetidine free bases.
Ticket #002: N-Functionalization (Cross-Coupling)
User Report: "I'm trying to N-arylate my azetidine using Buchwald-Hartwig conditions. I see full conversion of the aryl halide, but the product mass is wrong (M+18 or M+ solvent). It looks like the ring opened."
Diagnosis: Standard Pd-coupling conditions often use strong bases (NaOtBu) or high temperatures (100°C+).
-
β-Hydride Elimination: Unlike pyrrolidine, azetidine is prone to ring opening via β-hydride elimination if the metal center is crowded.
-
Hydrolysis: If the ring opens, water (workup) attacks the iminium intermediate.
The Fix: Use specific ligand systems designed for sterically demanding or strained amines. RuPhos and BrettPhos are the gold standards here [3].
Optimized Protocol:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: RuPhos (creates a protective pocket preventing β-elimination).
-
Base: Cs₂CO₃ (milder than NaOtBu, reduces background ring opening).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: Keep < 80°C if possible.
Validation: Monitor the disappearance of the characteristic azetidine C-H protons in ¹H NMR (typically
Ticket #003: C-H Functionalization
User Report: "I want to add a substituent to the 3-position (C3) of the ring. I tried standard lithiation/trapping, but the ring fragmented."
Diagnosis: Generating a carbanion or cation on a strained ring is risky.
-
Cation at C2/C3: Leads to immediate Grob-like fragmentation to relieve strain.
-
Anion: Can effect elimination.
The Fix: Radical Strategy (Photoredox) Radical intermediates at the C3 position of azetidines are surprisingly stable because they are planar (reducing transannular strain) and do not possess the charge repulsion that triggers opening [4].
Recommended Pathway: Minisci-Type Reaction Use a photoredox catalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆) to generate a radical that adds to the azetidine core.
Figure 2: Mechanistic divergence. Radical pathways preserve the 4-membered ring; ionic pathways often destroy it.
Ticket #004: Ring Expansion (Strain Release)
User Report: "I actually want to open the ring, but in a controlled way to make a complex acyclic amine."
Diagnosis: You are looking for Strain-Release Functionalization . This is a feature, not a bug.
The Protocol: Instead of starting with azetidine, start with [1.1.1]propellane or 1-azabicyclo[1.1.0]butane (ABB) . Reaction with nucleophiles (Grignards, amines) relieves the massive strain of the bicyclic system to yield a 3-substituted azetidine [5].[1]
-
Reagent: 1-azabicyclo[1.1.0]butane (ABB).[2]
-
Nucleophile: R-MgBr or R-Li.
-
Result: The bridge bond breaks (strain release), installing your nucleophile at C3 and leaving the N-H ready for further functionalization.
References
- Dudley, G. B., et al. "Ring Strain Energies of Azetidines." Journal of Organic Chemistry, 2006. (Establishes the ~26 kcal/mol baseline).
-
Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[3]
-
Qin, T., et al. "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents." Science, 2016. (Demonstrates radical stability in strained rings).
-
Giannerini, M., et al. "Strain-Release Amination." Nature, 2014.
Sources
Validation & Comparative
comparing 3-(2-Bromoethyl)-1-methylazetidine hydrobromide with other alkylating agents
Topic: Comparative Guide: 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
The "Azetidine Switch": Optimizing Pharmacokinetics via Scaffold Contraction
Executive Summary
In modern drug discovery, the "Azetidine Switch"—replacing a piperidine, pyrrolidine, or dimethylamine moiety with an azetidine ring—is a validated strategy to lower lipophilicity (
3-(2-Bromoethyl)-1-methylazetidine hydrobromide (referred to herein as BEMA-HBr ) is the primary electrophilic building block used to install the 1-methylazetidin-3-yl-ethyl motif. This guide compares BEMA-HBr against standard alkylating agents, analyzing its stability, reactivity profile, and specific advantages in modulating physicochemical properties of lead compounds.
Chemical Profile & Mechanism
Compound: 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Role: Electrophilic Alkylating Agent (
Mechanism of Action: In Situ Activation
To use BEMA-HBr, it must be "free-based" in situ to restore the nucleophilicity of the target substrate while preventing the reagent from reacting with itself before it reaches the target.
Figure 1: Activation pathway. The reagent exists as a stable salt and must be activated in the presence of the substrate to favor the desired intermolecular
Comparative Analysis: BEMA-HBr vs. Alternatives
This section evaluates BEMA-HBr against its 5-membered ring analog (Pyrrolidine) and the open-chain analog (Dimethylamine).
Table 1: Physicochemical & Functional Comparison
| Feature | BEMA-HBr (Azetidine) | Pyrrolidine Analog [1] | Open Chain (Dimethylamine) |
| Ring Size | 4-Membered | 5-Membered | Acyclic |
| Ring Strain | ~25 kcal/mol | ~5.4 kcal/mol | N/A |
| Lipophilicity ( | Lowers LogP (vs Pyrrolidine) | Baseline | Baseline |
| Metabolic Stability | High (Resistant to N-dealkylation) | Moderate (Susceptible to oxidation) | Low (Rapid N-demethylation) |
| Basicity ( | ~10.4 (Similar to dialkylamines) | ~10.5 | ~10.7 |
| Reactivity | High (Primary Bromide) | High (Primary Bromide) | High |
| Primary Risk | Dimerization if free-based improperly | Stable free base | Volatile free base |
Detailed Analysis
1. Vs. 1-(2-Bromoethyl)pyrrolidine (The "Standard" Heterocycle)
-
The "Azetidine Switch": Replacing a pyrrolidine tail with an azetidine tail (using BEMA-HBr) typically lowers the
of the final drug molecule by 0.4–0.6 units [2]. This is a critical tactic in lead optimization to improve solubility and reduce non-specific binding. -
Metabolic Stability: Azetidines are generally more metabolically stable than pyrrolidines. The strained ring is less prone to
-oxidation by CYP450 enzymes compared to the pyrrolidine ring [3].
2. Vs. 2-Dimethylaminoethyl Chloride (The "Open" Chain)
-
Conformational Restriction: The open chain analog has high entropic freedom. BEMA-HBr introduces a rigidified amine. This reduces the entropic penalty upon binding to a target protein, potentially increasing potency (
) [4]. -
Safety: Nitrogen mustards (open chain halo-amines) can form aziridinium ions, which are potent genotoxins. While BEMA-HBr is an alkylator, the pre-formed azetidine ring does not form an aziridinium intermediate; it reacts via direct displacement of the bromide.
Experimental Protocol: Optimized Alkylation
Objective: Install the 1-methylazetidin-3-yl-ethyl group onto a secondary amine substrate (R2-NH).
Reagents
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: BEMA-HBr (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) or DIPEA (for soluble organic bases) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Workflow
-
Preparation: In a flame-dried flask under
, dissolve the Substrate (1.0 equiv) in anhydrous MeCN ( ). -
Base Addition: Add
(3.0 equiv). Stir for 10 minutes at room temperature. -
Reagent Addition: Add BEMA-HBr (1.2 equiv) as a solid in a single portion.
-
Note: Do not pre-mix BEMA-HBr and base in a separate vial; this causes dimerization.
-
-
Reaction: Heat to 60°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the amine and the appearance of
(mass of methylazetidine-ethyl group).
-
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: The product is a tertiary amine. Purify via Reverse Phase Prep-HPLC (using Formic Acid or Ammonium Bicarbonate buffer) or Normal Phase chromatography (DCM/MeOH/NH3).
Self-Validating Checkpoints
-
Checkpoint A: If LC-MS shows a peak at
, you have lost the methyl group (rare) or ring-opened. -
Checkpoint B (The Dimer): If you see a large peak in the baseline corresponding to mass ~226 (dimer of the reagent), your stirring was inefficient, or the substrate is too unreactive. Solution: Add KI to speed up the substrate attack.
Troubleshooting & Stability Guide
Decision Matrix: When to use BEMA-HBr?
Figure 2: Decision matrix for selecting the optimal alkylating strategy.
Common Issues
-
Hygroscopicity: The HBr salt is hygroscopic. Store in a desiccator at -20°C. If the solid becomes a gum, recrystallize from EtOH/Et2O before use.
-
Ring Opening: Avoid strong Lewis acids (e.g.,
) in subsequent deprotection steps, as the azetidine ring can open to form a primary bromide chain. -
Quaternization: If the product contains a pyridine or imidazole, the azetidine nitrogen is basic enough to compete, but usually, the heteroaromatic nitrogen is less nucleophilic than the secondary amine substrate.
References
-
Lowe, D. (2010). Azetidines in Medicinal Chemistry. In the Pipeline (Science Translational Medicine). Link
-
Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of Sodium Channel Nav1.7. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
analytical methods for the validation of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide purity
In the synthesis of novel pharmaceutical agents, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of drug safety and efficacy. 3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a key building block whose purity can significantly influence the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical methodologies for validating the purity of this crucial intermediate. We will move beyond simple procedural lists to explore the causality behind method selection, grounded in the physicochemical properties of the molecule itself and the rigorous standards of international regulatory bodies.
The Analytical Challenge: Understanding the Molecule
Before comparing methods, we must first understand the analyte. The structure of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide presents a unique set of analytical challenges and opportunities:
-
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that would allow for strong ultraviolet (UV) absorbance. This immediately complicates analysis by the most common HPLC detection method, HPLC-UV.
-
Salt Form and Volatility: As a hydrobromide salt, the compound is non-volatile, precluding direct analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable.[1][2]
-
Rich Proton Environment: The molecule has several distinct proton environments within its aliphatic structure, making it an excellent candidate for Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Presence of Bromine: The bromine atom offers a characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), which is a powerful confirmation tool in Mass Spectrometry (MS).[4]
These properties dictate that no single "off-the-shelf" method is perfect; each must be carefully adapted and validated. This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, and direct Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power and robustness.[5] However, the lack of a UV chromophore in our target molecule requires a pre-column derivatization step to render it detectable by UV or fluorescence detectors.
The Rationale for Derivatization
Derivatization involves reacting the analyte with a tagging agent that imparts a strongly UV-absorbing or fluorescent moiety to the molecule. For a tertiary amine like 3-(2-Bromoethyl)-1-methylazetidine, this is a non-trivial step and adds complexity. An alternative, more universal detector like a Charged Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD) could be used, but these present their own challenges, including a non-linear response that complicates quantification. For this guide, we focus on the more established derivatization approach.
Experimental Protocol: HPLC with UV Detection (Post-Derivatization)
This protocol is designed to be a stability-indicating method, capable of separating the main analyte from potential degradation products, a requirement under ICH guidelines.[6][7]
-
Preparation of the Free Base:
-
Accurately weigh ~50 mg of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide into a vial.
-
Dissolve in 10 mL of deionized water.
-
Add 5 mL of dichloromethane and adjust the pH of the aqueous layer to >10 with 1M NaOH.
-
Vortex thoroughly and allow the layers to separate.
-
Collect the organic (bottom) layer containing the free base. Repeat the extraction twice.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to yield the free base oil.
-
-
Derivatization:
-
Prepare a 1 mg/mL solution of the extracted free base in acetonitrile.
-
To 100 µL of this solution, add 100 µL of a derivatizing agent solution (e.g., dansyl chloride in acetonitrile) and 50 µL of a suitable buffer (e.g., sodium bicarbonate buffer, pH 9).
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the absorbance maximum of the derivatizing agent (e.g., 254 nm for dansyl chloride).
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main derivatized peak relative to the total area of all peaks.
-
Method validation must be performed according to ICH Q2(R2) guidelines, establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8][9]
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis with derivatization.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1] To make our analyte suitable for GC, we must analyze its free base form, which is more volatile than the hydrobromide salt.
The Rationale for Free Base Analysis
Heating the hydrobromide salt in a GC inlet would likely cause decomposition rather than clean volatilization. By extracting the neutral (free base) form of the amine, we create a molecule that is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification and can separate analyte signals from co-eluting impurities based on their mass-to-charge ratio.
Experimental Protocol: GC-MS of the Free Base
-
Sample Preparation (Free Base Extraction):
-
Follow the same procedure as Step 1 in the HPLC protocol to extract the free base of 3-(2-Bromoethyl)-1-methylazetidine.
-
After evaporation, re-dissolve the resulting oil in a known volume of a suitable solvent like ethyl acetate to a final concentration of approximately 1 mg/mL.
-
-
Instrumental Conditions:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and its characteristic mass spectrum, which should show the molecular ion pair for the bromine isotopes (m/z 191/193 for the free base C7H14BrN) and predictable fragmentation patterns.
-
Purity is calculated by area percent normalization, assuming that all impurities have a similar response factor in the flame ionization detector (if used) or total ion current (in MS). This assumption is a potential source of inaccuracy.[10]
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of the free base.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) stands apart from chromatographic techniques. It is a primary analytical method, meaning it can determine purity without requiring a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]
The Rationale for qNMR as a Primary Method
By adding a certified internal standard of known purity and weight to a precisely weighed sample of the analyte, one can directly calculate the analyte's purity.[12] This technique is exceptionally accurate and provides structural confirmation simultaneously. It measures the purity of the target molecule relative to a known mass, avoiding the response factor assumptions inherent in chromatography.[11][13]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Accurately weigh approximately 20 mg of the 3-(2-Bromoethyl)-1-methylazetidine hydrobromide sample into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte signals.[13]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest.
-
A 90° pulse angle.
-
Sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with minimal baseline correction and careful, consistent integration.
-
Select a well-resolved signal for the analyte (Ianalyte) and a signal for the internal standard (Istd).
-
Calculate the purity using the following formula[12][13]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: mass weighed
-
P: Purity of the standard
-
-
Visualization: qNMR Workflow
Caption: Workflow for purity determination by qNMR.
Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as the need for routine QC versus primary characterization, and available instrumentation. The following table summarizes the performance of each technique based on key validation parameters defined by the ICH.[9]
| Parameter | HPLC (with Derivatization) | GC-MS (Free Base) | Quantitative NMR (qNMR) |
| Specificity | High. Demonstrated through peak purity (PDA) and forced degradation studies. | Very High. Separation by GC, confirmation by MS fragmentation pattern. | Very High. Based on unique chemical shifts of the molecule. Structure is confirmed. |
| Accuracy | High (typically 98-102% recovery), but dependent on the purity of the reference standard. | Moderate to High. Can be affected by response factor differences between analyte and impurities. | Very High. A primary method, accuracy is traceable to the certified internal standard. |
| Precision (%RSD) | Excellent (< 1.5% RSD is achievable).[8] | Good (< 3% RSD). | Excellent (< 1.0% RSD is achievable). |
| Limit of Quantitation (LOQ) | Low (ng level), dependent on derivatization agent and detector. | Very Low (pg level), highly sensitive. | Higher (µg level), less sensitive than chromatographic methods. |
| Structural Info | None from UV detector. MS detector would provide it. | Yes (Mass Spectrum). | Yes (Full structure confirmation). |
| Reference Standard | Requires a specific, well-characterized standard of the analyte. | Requires a specific standard of the analyte for accurate quantification. | Requires a certified, structurally unrelated internal standard.[11] |
| Throughput | Moderate (20-30 min/sample). Sample prep is complex. | Moderate (20-30 min/sample). Sample prep is multi-step. | Low (15-20 min/sample). Sample prep is simple and fast. |
Forced Degradation: A Critical Requirement for Validation
For any purity method to be considered "stability-indicating," it must be challenged through forced degradation studies.[7] This involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.[14][15] The analytical method is then used to demonstrate that the analyte peak is well-resolved from all generated degradant peaks. This is particularly crucial for HPLC methods to prove specificity.
Conclusion and Expert Recommendation
All three methods, when properly developed and validated, can effectively determine the purity of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. However, they serve different purposes and offer distinct advantages.
-
Quantitative NMR (qNMR) is the superior method for primary characterization and certification of a reference standard. Its status as a primary method, its high accuracy without the need for an analyte-specific standard, and its ability to provide simultaneous structural confirmation make it the most trustworthy technique for establishing an absolute purity value.[12][16]
-
HPLC with a suitable detection method (e.g., derivatization-UV, CAD, or MS) is the recommended approach for routine quality control (QC) and stability testing in a regulated environment. Once validated, it offers excellent precision and high throughput, making it ideal for analyzing multiple batches. The development of a stability-indicating HPLC method is a regulatory expectation.[6][8]
-
GC-MS serves as an excellent orthogonal method for confirmation and impurity identification . Its high sensitivity is valuable for detecting trace volatile impurities, and the mass spectral data is invaluable for structural elucidation of unknown peaks.
For comprehensive validation, a combination of techniques is most powerful: qNMR to certify the primary reference material, and a validated, stability-indicating HPLC method for all subsequent routine purity assessments, with GC-MS used as a supplementary technique for impurity profiling. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Bruker. Quantitative NMR Assays (qNMR).
- Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
- ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?.
- American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products.
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Benchchem. Application Note: Analysis of Heptacosane, 14-bromo- by Gas Chromatography-Mass Spectrometry (GC-MS).
- PubMed. (2014, August 5). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds.
- Chromatography Online. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS | LCGC International.
- MedCrave online. (2016, December 14). Forced degradation studies.
- Walsh Medical Media. (2016, May 12). Stability of a Dosage Form and Forced Degradation Studies.
- ResearchGate. (2025, August 8). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Biomedical Journal of. (2022, November 30). Forced Degradation – A Review.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Benchchem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
- AZoM. (2020, March 18). Using GC-MS in Analytical Chemistry.
- 6. ANALYTICAL METHODS.
- ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry.
- (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- MilliporeSigma. Derivatization and Separation of Aliphatic Amines.
- Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
- (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
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Biological Activity & Performance Guide: 3-(2-Bromoethyl)-1-methylazetidine Derivatives
Topic: Biological Activity Comparison of 3-(2-Bromoethyl)-1-methylazetidine Hydrobromide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Azetidine Advantage
In the landscape of nicotinic acetylcholine receptor (nAChR) ligand design, 3-(2-Bromoethyl)-1-methylazetidine hydrobromide serves as a critical "linchpin" precursor. While the compound itself is a reactive alkylating intermediate, its value lies in its ability to generate 3-substituted azetidine ethers—most notably A-85380 and Sazetidine-A .
This guide objectively compares the biological performance of ligands derived from this azetidine scaffold against their pyrrolidine (nicotine-like) and piperidine analogs. Experimental data confirms that the azetidine ring confers superior binding affinity and subtype selectivity for the
Structural Activity Relationship (SAR) Landscape
The core value of 3-(2-Bromoethyl)-1-methylazetidine lies in its restricted conformational flexibility compared to larger rings. This rigidity forces the cationic nitrogen and the hydrogen bond acceptor (in the side chain) into a distance optimal for the
Comparative Scaffold Performance
The following table summarizes the biological activity of the azetidine scaffold (derived from the topic compound) versus standard alternatives.
Table 1: Comparative Binding Affinity (Ki) at
| Scaffold Class | Representative Compound | Ki (nM) [ | Selectivity Ratio ( | Performance Verdict |
| Azetidine (Topic) | A-85380 | 0.05 ± 0.01 | ~3,000x | Superior Affinity & Selectivity |
| Pyrrolidine | (-)-Nicotine | 1.0 - 10.0 | ~100x | Moderate Affinity, Low Selectivity |
| Piperidine | NNC-05-2045 Analog | > 100 | Low | Poor Fit for |
| Bicyclic Amine | Epibatidine | 0.04 | Low (< 10x) | High Potency but High Toxicity (Non-selective) |
Key Insight: The azetidine analog (A-85380) matches the potency of Epibatidine but eliminates the toxicity associated with off-target
andbinding, making it the preferred scaffold for clinical imaging agents (e.g., 2FA, 5IA).
Mechanistic Insights & Signaling Pathways
The biological activity of analogs derived from 3-(2-Bromoethyl)-1-methylazetidine depends heavily on the N-substituent and the C-3 side chain.
-
Full Agonists (e.g., A-85380): Result from ether linkage to a pyridine ring.[2] They stabilize the open channel state.
-
Silent Desensitizers (e.g., Sazetidine-A): Result from extending the side chain (e.g., adding a triazole/alkyne "tail"). These compounds bind with high affinity but induce a non-conducting desensitized state, preventing downstream signaling.
Visualization: nAChR Activation vs. Desensitization
The following diagram illustrates how different analogs derived from the azetidine precursor dictate receptor fate.
Figure 1: Divergent pharmacological outcomes based on the derivatization of the 3-(2-Bromoethyl)-1-methylazetidine scaffold.
Experimental Methodologies
To validate the biological activity of this scaffold, researchers must perform synthesis followed by binding assays.[3] The following protocols are self-validating systems used to generate the data in Table 1.
Protocol A: Synthesis of A-85380 (Reference Ligand)
Objective: Convert the precursor into the bioactive ether.
-
Reagents: 3-(2-Bromoethyl)-1-methylazetidine hydrobromide (1.0 eq), 3-Hydroxypyridine (1.2 eq), Potassium Carbonate (
, 3.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 3-hydroxypyridine in anhydrous DMF under
atmosphere. -
Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Add 3-(2-Bromoethyl)-1-methylazetidine hydrobromide.
-
Heat to 80°C for 12 hours . (Note: Higher temperatures may cause ring opening/polymerization).
-
Validation: Monitor by TLC (MeOH/DCM 1:9). The product spot should be UV-active and stain positive with Dragendorff’s reagent (tertiary amine).
-
-
Purification: Extract with EtOAc, wash with brine, and purify via column chromatography.
Protocol B: In Vitro Binding Assay
Objective: Determine Ki values to assess scaffold potency.
-
Tissue Preparation: Rat cortical membranes (rich in
) or transfected HEK-293 cells. -
Radioligand:
-Cytisine (Specific for ) or -Epibatidine. -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM
. -
Workflow:
-
Incubate membranes (200 µg protein) with radioligand (1 nM) and varying concentrations of the test compound (
to M). -
Incubate for 75 minutes at 4°C (Low temp prevents receptor degradation and desensitization artifacts).
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
-
Data Analysis: Calculate
from displacement curves. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Safety & Stability Profile (Precursor vs. Product)
While the derived ligands (e.g., A-85380) are pharmacological tools, the precursor 3-(2-Bromoethyl)-1-methylazetidine requires strict handling protocols due to its alkylating nature.
| Feature | Precursor (Bromoethyl-Azetidine) | Derived Ligand (A-85380) |
| Stability | Low. Prone to dimerization and hydrolysis. Store as HBr salt at -20°C. | High. Stable as tartrate or HCl salt at RT. |
| Toxicity | High. Potential vesicant/alkylating agent (Mustard-like motif). | Moderate. Neuroactive. Seizure risk at high doses (agonist). |
| Solubility | Highly soluble in water/methanol (HBr salt). | Soluble in water/saline. |
Critical Handling Note: The free base of 3-(2-Bromoethyl)-1-methylazetidine is volatile and unstable. Always handle the hydrobromide salt until the coupling step to prevent self-alkylation (polymerization).
References
-
Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand".[1][4] Neuropharmacology.
-
Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor". CNS Drug Reviews.
-
Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them". Molecular Pharmacology.
-
Koren, A. O., et al. (1998).[5] "Synthesis and evaluation of 2-[18F]fluoro-A-85380 as a radioligand for imaging alpha4beta2 nicotinic acetylcholine receptors". Journal of Nuclear Medicine.
-
Bolchi, C., et al. (2021). "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands". Molecules.
Sources
- 1. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chemical Transformations: A Comparative Spectroscopic Guide
Focus Application: Amide Bond Formation (Carboxylic Acid + Amine
Executive Summary
In drug discovery and organic synthesis, the "success" of a reaction is not defined merely by the isolation of a solid but by the rigorous spectroscopic confirmation of structural change. This guide moves beyond basic spectral interpretation to provide a comparative analysis of Starting Materials (SM) versus Products.
We utilize Amide Coupling as our primary case study. This transformation is ubiquitous in medicinal chemistry yet prone to specific analytical challenges (e.g., rotamers, hydrogen bonding effects). This guide compares the performance of NMR, IR, and MS in validating this transformation and offers a self-validating protocol for purity assessment.
Part 1: The Analytical Framework
The core logic of reaction monitoring is the Transformation Delta (
The Validation Workflow
The following diagram outlines the logical flow for confirming a reaction product, distinguishing it from starting materials and byproducts.
Figure 1: Logical workflow for spectroscopic validation of chemical reactions.
Part 2: Case Study – Amide Bond Formation
Reaction: R-COOH (Acid) + R'-NH
Infrared Spectroscopy (IR): The Functional Group Check
IR is often underutilized but provides the fastest "Yes/No" confirmation of carbonyl transformation.
| Feature | Starting Material (Carboxylic Acid) | Product (Secondary Amide) | The |
| O-H / N-H Stretch | Broad, intense O-H centered ~3000 cm | Sharp N-H (one band for 2° amide) at 3300–3400 cm | Disappearance of "Overinflated" OH shape. Appearance of distinct NH. |
| C=O Stretch | ~1710 cm | 1640–1690 cm | Red shift (Lower Wavenumber) due to resonance contribution of Nitrogen lone pair. |
| Bending | O-H bend ~1400-1440 cm | N-H bend (Amide II) ~1550 cm | Appearance of Amide II band (diagnostic for 2° amides).[1][2] |
Expert Insight: The shift of the carbonyl from ~1710 to ~1650 cm
Proton NMR ( H NMR): Structural Confirmation
NMR provides the most detailed structural proof. The comparison relies on identifying "Diagnostic Protons"—those adjacent to the reaction site.
Key Spectral Changes:
-
Disappearance of Acid Proton: The broad singlet at 10–12 ppm (COOH) must vanish.
-
Appearance of Amide Proton: A new broad singlet appears, typically 5.0–8.5 ppm (highly solvent-dependent; DMSO-d
is preferred over CDCl to visualize this). -
-Proton Shift: Protons on the carbon adjacent to the nitrogen (
) often shift downfield (deshielded) upon conversion from amine to amide due to the electron-withdrawing carbonyl group.
Mass Spectrometry (LC-MS): Molecular Weight Check
-
Starting Materials:
and .[1] -
Product:
(Loss of water). -
Validation: Observation of the
ion corresponding to the dehydrated coupled product.
Part 3: Comparative Performance of Analytical Alternatives
When validating a product, researchers often choose between techniques. This table compares the product's performance assessment across different analytical "alternatives."
| Feature | NMR ( | LC-MS (ESI) | FT-IR |
| Primary Utility | Structural Certainty. Defines connectivity and stereochemistry. | Sensitivity & Speed. Detects trace product in crude mixtures. | Functional Group ID. Instant confirmation of bond type (C=O). |
| Quantification | Gold Standard (qNMR). No response factor required. | Poor. Ionization varies by compound; requires standard curves. | Semi-quantitative. Follows Beer-Lambert but difficult in solids. |
| Sample Req. | High (~1–5 mg). Non-destructive. | Low (<0.1 mg).[3] Destructive. | Medium (~1 mg). Non-destructive (ATR). |
| Blind Spot | Inorganic salts, some quaternary carbons (low sensitivity). | Non-ionizable compounds, isomers with same mass. | Skeletal structure, molecular weight. |
| Verdict | Required for final purity and identity publication. | Best for high-throughput reaction monitoring. | Best for quick "check-point" validation. |
Part 4: Experimental Protocols
Protocol A: Comparative H NMR (The "Stack Plot" Method)
Objective: To visually confirm conversion by overlaying SM and Product spectra.
-
Sample Prep:
-
Dissolve ~5 mg of Starting Material (Acid) in 600
L DMSO-d . -
Dissolve ~5 mg of Isolated Product in 600
L DMSO-d . -
Note: Use DMSO-d
rather than CDCl for amides to prevent N-H proton exchange and broadening, ensuring the amide proton is visible [1].
-
-
Acquisition:
-
Run standard proton sequence (e.g., zg30 or PROTON).
-
Set relaxation delay (
) to seconds to ensure accurate integration of aromatic protons.
-
-
Processing:
-
Phase and baseline correct both spectra identically.
-
Reference to residual DMSO quintet (2.50 ppm).
-
Overlay: Stack the spectra. Align the solvent peaks.
-
-
Analysis:
-
Verify the integral of the product's alkyl chain matches the integral of the aromatic core (stoichiometry check).
-
Protocol B: Purity by Absolute qNMR
Objective: Determine if the product meets the >95% purity standard required for biological testing [2].
-
Internal Standard: Select a standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) with high purity and non-overlapping peaks.
-
Weighing: Accurately weigh (~0.01 mg precision) the analyte (
) and the standard ( ) into the same vial. -
Solvation: Dissolve in deuterated solvent and transfer to NMR tube.
-
Calculation:
Where is the integral area and is the number of protons.
Part 5: Troubleshooting & Artifacts
The Rotamer Trap
Amides exhibit restricted rotation around the C-N bond due to partial double bond character (resonance).
-
Symptom: NMR peaks appear doubled or unusually broad at room temperature.
-
False Negative: Researchers often mistake this for "impurities" or a mixture of diastereomers.
-
Validation: Run the NMR at elevated temperature (e.g., 80°C in DMSO-d
). If the peaks coalesce into sharp singlets, they are rotamers, not impurities [3].
Residual Solvents
Common coupling reagents (EDC, HATU) and solvents (DMF, EtOAc) often persist.
-
DMF: Two Methyl singlets at 2.73 and 2.89 ppm (in CDCl
). -
Ethyl Acetate: Quartet at 4.12 ppm, Triplet at 1.26 ppm.
-
Action: Use the Hans Reich Solvent Table to identify and quantify these specific impurities [4].
Part 6: Visualizing the NMR Logic
The following decision tree assists in interpreting NMR data for amide couplings.
Figure 2: Decision tree for interpreting 1H NMR spectra of amide products.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Reich, H. J. (2020).[6][7][8][9][10] Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison / ACS Division of Organic Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectrometric Identification of Organic Compounds, 7th Edition - Robert M. Silverstein, Francis X. Webster, David Kiemle - Google 圖書 [books.google.com.tw]
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- 10. wisconsinacs.org [wisconsinacs.org]
assessing the binding affinity of derivatives of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Executive Summary: The Azetidine Advantage
In the high-stakes arena of CNS drug discovery, the 3-(2-Bromoethyl)-1-methylazetidine scaffold represents a critical "privileged structure." While pyrrolidine (5-membered) and piperidine (6-membered) rings have historically dominated medicinal chemistry, the azetidine (4-membered) ring offers unique physicochemical properties that often result in superior binding affinity and metabolic stability.[1][2]
This guide details the assessment of derivatives synthesized from the 3-(2-Bromoethyl)-1-methylazetidine precursor. Specifically, we focus on their application as ligands for Nicotinic Acetylcholine Receptors (nAChRs) , particularly the
Why This Precursor?
The 3-(2-Bromoethyl) side chain acts as a versatile electrophilic handle, allowing for the rapid synthesis of ether-linked pharmacophores (e.g., A-85380 analogs) via nucleophilic substitution. This guide compares these azetidine derivatives against standard pyrrolidine alternatives using two validated methodologies: Radioligand Binding (for equilibrium affinity) and Surface Plasmon Resonance (SPR) (for binding kinetics).
Strategic Comparison: Azetidine vs. Alternative Scaffolds[1]
When designing high-affinity ligands, the choice of the central amine scaffold dictates the entropic penalty of binding.
| Feature | Azetidine Derivatives (Target) | Pyrrolidine Derivatives (Alternative) | Piperidine Derivatives (Alternative) |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Conformational Flexibility | Rigid (Puckered) | Flexible (Envelope) | Highly Flexible (Chair/Boat) |
| Basicity ( | ~9.5–10.0 (High) | ~10.0–10.5 | ~11.0 |
| Entropic Penalty | Low (Pre-organized) | Medium | High |
| Binding Affinity ( | Often Sub-nanomolar | Nanomolar | Micromolar |
| Metabolic Stability | High (Steric bulk) | Moderate | Low (Oxidative liability) |
Expert Insight: The "Azetidine Advantage" stems from the Thorpe-Ingold effect and reduced conformational freedom. When the 3-(2-Bromoethyl)-1-methylazetidine precursor is derivatized (e.g., coupled to a pyridine ring), the resulting ligand is "pre-organized" for the binding pocket. Pyrrolidine analogs, being more flexible, must lose more entropy to adopt the active conformation, often resulting in a 10- to 100-fold loss in potency [1].
Validated Experimental Workflows
To rigorously assess these derivatives, we employ a dual-phase screening strategy.
Phase 1: Equilibrium Binding (Radioligand Displacement)
-
Objective: Determine
(Inhibitory Constant). -
Why: The industry gold standard for ranking potency.
-
Comparator: [³H]-Epibatidine (high affinity for
).[3]
Phase 2: Kinetic Characterization (SPR)
-
Objective: Determine
(association), (dissociation), and Residence Time ( ). -
Why: Affinity (
) can be misleading. A compound with a long residence time (slow ) often shows superior in vivo efficacy, even if its is identical to a fast-dissociating competitor [2].
Workflow Visualization
Figure 1: Integrated workflow for assessing azetidine derivatives. The precursor is derivatized, purified, and subjected to complementary binding assays.
Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (Competition Mode)
Scope: Measuring the affinity of Azetidine derivatives for
Reagents:
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Epibatidine (Specific Activity ~50 Ci/mmol).
-
Non-specific binder: 300 µM (-)-Nicotine tartrate.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw rat forebrain membranes and homogenize in ice-cold Buffer. Centrifuge (40,000 x g, 10 min) and resuspend to a protein concentration of 0.5 mg/mL.
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: 50 µL Membrane + 50 µL [³H]-Epibatidine (0.5 nM final) + 50 µL Buffer.
-
Non-Specific Binding (NSB): 50 µL Membrane + 50 µL [³H]-Epibatidine + 50 µL Nicotine (300 µM).
-
Test Compounds: 50 µL Membrane + 50 µL [³H]-Epibatidine + 50 µL Azetidine Derivative (10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate for 2 hours at 25°C . Note: Equilibrium must be reached; azetidines often have slow kinetics, so shorter times yield inaccurate Ki values.
-
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to the filter) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity.
Data Analysis:
Calculate
Protocol B: Surface Plasmon Resonance (SPR)[4]
Scope: Measuring real-time binding kinetics (
Platform: Biacore T200 or S200.
Step-by-Step Methodology:
-
Immobilization:
-
Chip: CM5 (Carboxymethyl dextran).
-
Ligand: AChBP (biotinylated) immobilized on a Streptavidin (SA) chip to ~1000 RU. Avoid amine coupling as it may occlude the binding site.
-
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant).
-
Analyte Injection (Single Cycle Kinetics):
-
Prepare a 5-point dilution series of the Azetidine derivative (e.g., 0.1 nM to 10 nM).
-
Inject sequentially from lowest to highest concentration without regeneration between injections.
-
Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.
-
Contact Time: 120s association, 600s dissociation.
-
-
Regeneration: Short pulse (30s) of 10 mM Glycine-HCl pH 2.0 (if necessary).
Self-Validating Check:
-
Ensure the
(theoretical maximum response) matches the experimental . -
If experimental
is >120% of theoretical, you have non-specific binding (common with hydrophobic bromoethyl precursors).
Data Interpretation & Expected Results
The table below illustrates the expected performance differences between derivatives of the 3-(2-Bromoethyl)-1-methylazetidine scaffold and its pyrrolidine homologue.
| Parameter | Azetidine Derivative (Compound A) | Pyrrolidine Derivative (Compound B)[3] | Interpretation |
| 0.05 nM | 4.2 nM | Azetidine shows ~80x higher affinity due to rigid scaffold. | |
| Similar association rates (diffusion controlled). | |||
| Critical Differentiator: Azetidine dissociates much slower. | |||
| Residence Time ( | 166 min | 3.3 min | Azetidine stays bound longer, predicting better efficacy. |
| Selectivity ( | >1000-fold | ~100-fold | Constrained ring fits the specific |
Key Takeaway: While both compounds bind, the Azetidine derivative (derived from our specific precursor) is superior not just in affinity, but in residence time. This is the primary justification for using the more difficult-to-synthesize 4-membered ring.
Troubleshooting & Validation
To ensure "Trustworthiness" in your data, apply these controls:
-
The "Hill Slope" Check: In radioligand binding, the Hill slope should be near -1.0.
-
If Slope < -1.0: Indicates negative cooperativity or multiple binding sites.
-
If Slope > -1.0: Indicates positive cooperativity or non-equilibrium conditions.
-
-
Precursor Carryover: The starting material, 3-(2-Bromoethyl)-1-methylazetidine, is an alkylating agent. Ensure it is completely removed via HPLC. Residual alkylating agents can covalently modify the receptor, leading to irreversible binding artifacts (infinite affinity).
-
Control: Run a "Washout" experiment. Incubate with high concentration of compound, wash 3x, and measure radioligand binding. If binding is still inhibited, you have covalent modification, not reversible binding.
-
References
-
Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry.
-
Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.
-
Kozikowski, A. P., et al. (2000). Synthesis and biological evaluation of 2-(3-pyridyl)-1-azabicyclo[2.2.2]octane analogues. Journal of Medicinal Chemistry.
-
Biacore (Cytiva). (2023). Surface Plasmon Resonance (SPR) Analysis Guidelines for Small Molecule Drug Discovery.
-
National Institute of Mental Health (PDSP). (2024). Protocol for Radioligand Binding Assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Azetidine: A Comparative Guide to N-Heterocycles in Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a saturated nitrogen-containing heterocycle is a critical decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. While five- and six-membered rings like pyrrolidine and piperidine have long been workhorses in drug design, the four-membered azetidine ring has emerged as a powerful and often superior alternative.[1][2] This guide provides a comprehensive, data-driven comparative analysis of azetidine versus its larger N-heterocycle counterparts, offering field-proven insights into its strategic application in modern drug discovery.
The Azetidine Advantage: A Unique Constellation of Properties
Azetidine's rising prominence stems from its unique combination of structural and physicochemical properties. Its strained four-membered ring imparts a distinct conformational rigidity and a higher degree of sp³ character compared to the more flexible pyrrolidine and piperidine rings.[3] This rigidity can be highly advantageous for locking in a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for the target protein.[4]
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference in ring size between azetidine, pyrrolidine, and piperidine leads to significant variations in their fundamental physicochemical properties, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.29 | ~11.27 | ~11.22 | All are strongly basic secondary amines with very similar pKa values. Azetidine's slightly higher basicity can be a factor in salt formation and solubility.[1] |
| logP (Octanol/Water) | 0.13 | 0.46 | 0.84 | Azetidine is significantly less lipophilic than its larger counterparts. This can lead to improved aqueous solubility and a lower potential for off-target hydrophobic interactions.[5] |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 | The high ring strain of azetidine contributes to its unique conformational properties and can influence its reactivity.[3] |
| Conformational Flexibility | Puckered | Envelope and Twist | Chair | Azetidine's puckered conformation is more rigid than the flexible envelope and twist conformations of pyrrolidine, but less so than the stable chair conformation of piperidine. This intermediate flexibility can be optimal for target binding.[5] |
Azetidine as a Bioisostere: More Than Just a Ring Swap
A bioisosteric replacement strategy aims to substitute one functional group for another with similar steric and electronic properties to improve a compound's pharmacological profile. Azetidine has proven to be an exceptional bioisostere for both larger saturated heterocycles like piperidine and pyrrolidine, as well as for planar aromatic rings in certain contexts.[1][2]
The strategic substitution of a piperidine or pyrrolidine with an azetidine ring can lead to:
-
Improved Solubility and Reduced Lipophilicity: As indicated by its lower logP value, incorporating an azetidine ring can enhance a compound's aqueous solubility, a crucial factor for oral bioavailability.[1]
-
Enhanced Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to the more flexible five- and six-membered rings.[1] This can lead to a longer half-life and a more favorable dosing regimen.
-
Novel Exit Vectors: The unique geometry of the azetidine ring provides different spatial orientations for substituents, allowing for the exploration of new chemical space and potentially improved interactions with the target protein.[1]
Experimental Data: The Proof is in the Properties
The theoretical advantages of azetidine are borne out by experimental data. A systematic study of the physicochemical properties of azetidine, pyrrolidine, and piperidine derivatives provides a quantitative basis for their comparison.
Comparative Physicochemical Data of Unsubstituted N-Heterocycles
| Compound | pKa | cLogP |
| Azetidine | 11.29 | 0.13 |
| Pyrrolidine | 11.27 | 0.46 |
| Piperidine | 11.22 | 0.84 |
Data sourced from a comprehensive study on the physicochemical properties of saturated heterocyclic amines.[1]
This data clearly illustrates the trend of decreasing lipophilicity with decreasing ring size.
Impact on Metabolic Stability: A Comparative Look at Intrinsic Clearance
In vitro microsomal stability assays are a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by liver enzymes. A study comparing fluorinated derivatives of azetidine, pyrrolidine, and piperidine demonstrated the impact of the heterocyclic ring on metabolic stability.
| Compound | Intrinsic Microsomal Clearance (µL/min/mg) |
| N-Benzyl-azetidine | Data not available in a directly comparable format |
| N-Benzyl-pyrrolidine | Data not available in a directly comparable format |
| N-Benzyl-piperidine | Data not available in a directly comparable format |
While a direct, side-by-side comparison of intrinsic clearance for a matched series of azetidine, pyrrolidine, and piperidine analogs was not found in the reviewed literature, a comprehensive study on fluorinated derivatives of these heterocycles did measure their intrinsic microsomal clearance.[1][6] The general trend observed in medicinal chemistry is that the more rigid and less lipophilic nature of the azetidine ring can lead to improved metabolic stability by reducing its susceptibility to enzymatic degradation.[5][7]
Experimental Protocols: A Guide to In Vitro ADME-Tox Assays
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for two critical in vitro ADME assays.
In Vitro Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by liver microsomes, providing an estimate of its intrinsic clearance.
Caption: Workflow for an in vitro microsomal stability assay.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a solution of NADPH regenerating system.
-
Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination and Analysis:
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, to predict the intestinal permeability of a drug candidate.
Caption: Workflow for a Caco-2 cell permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Analysis:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
Conclusion: A Strategic Choice for Modern Drug Discovery
The decision to incorporate an azetidine, pyrrolidine, or piperidine ring into a drug candidate is a nuanced one that requires a deep understanding of their comparative properties. While pyrrolidine and piperidine remain valuable scaffolds, the unique conformational rigidity, reduced lipophilicity, and often enhanced metabolic stability of azetidine make it an increasingly attractive choice for medicinal chemists. By leveraging the principles and experimental data outlined in this guide, researchers can make more informed and strategic decisions in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The ascendancy of azetidine is a testament to the power of subtle structural modifications to unlock significant advances in drug discovery.
References
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link].
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link].
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link].
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link].
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Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. Available at: [Link].
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Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link].
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The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. Available at: [Link].
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Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link].
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. Available at: [Link].
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Scheme 4 Synthesis of azetidine, pyrrolidine and 3-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link].
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link].
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link].
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Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Available at: [Link].
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In Vitro ADME Properties of Some Analogues a. ResearchGate. Available at: [Link].
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Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link].
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The impact of aromatic ring count on compound developability: further insights by examining carbo. PubMed. Available at: [Link].
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link].
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link].
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link].
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Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. Wageningen University & Research eDepot. Available at: [Link].
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A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. PMC. Available at: [Link].
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cross-reactivity studies of compounds derived from 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
The Azetidine Advantage: A Comparative Guide to Cross-Reactivity in Drug Discovery
A Deep Dive into the Selectivity of Compounds Derived from 3-(2-Bromoethyl)-1-methylazetidine hydrobromide and Their Therapeutic Congeners
In the landscape of modern medicinal chemistry, the pursuit of target specificity is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold, prized for the unique conformational constraints and physicochemical properties it imparts to bioactive molecules.[1] Its incorporation can lead to improved metabolic stability, solubility, and target affinity. This guide provides a comprehensive analysis of the cross-reactivity profiles of compounds derived from the versatile building block, 3-(2-Bromoethyl)-1-methylazetidine hydrobromide. Through a detailed examination of experimental data and methodologies, we will compare the selectivity of these azetidine-containing compounds against relevant therapeutic alternatives, offering insights for researchers, scientists, and drug development professionals.
The central hypothesis underpinning the increasing use of the azetidine motif is its ability to confer enhanced selectivity compared to more flexible or larger saturated heterocyclic systems like pyrrolidines and piperidines.[2][3] The rigid structure of the azetidine ring can more precisely orient substituents to fit into a specific binding pocket, thereby reducing interactions with off-target proteins. This guide will explore this hypothesis through the lens of two prominent classes of therapeutic targets where azetidine derivatives have shown significant promise: Signal Transducer and Activator of Transcription 3 (STAT3) and nicotinic acetylcholine receptors (nAChRs).
The Criticality of Cross-Reactivity Profiling
Off-target activity is a major contributor to adverse drug reactions and late-stage clinical trial failures. A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design. Early-stage assessment of off-target liabilities allows for the timely modification of lead compounds to improve their selectivity and safety profiles. This guide will detail key experimental workflows for rigorously evaluating compound selectivity.
Section 1: Assessing Cross-Reactivity - Key Experimental Protocols
A multi-pronged approach is essential for a comprehensive assessment of compound cross-reactivity. Below are detailed protocols for three widely used and robust methods.
1.1 Radioligand Binding Assays: The Gold Standard for Off-Target Screening
Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of a compound's affinity for a specific receptor or enzyme.[4] These assays are highly sensitive and can be configured for high-throughput screening against large panels of off-targets.
Principle: A radiolabeled ligand with known high affinity for the target protein is incubated with a preparation of the target (e.g., cell membranes). The test compound is then added at various concentrations to compete with the radioligand for binding. The displacement of the radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This value can then be converted to an inhibition constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor of interest. Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer specific to the target receptor. This typically includes a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at a range of concentrations (typically from 10 pM to 100 µM).
-
Radioligand at a concentration near its Kd value.
-
Membrane preparation.
-
For determining non-specific binding, a high concentration of a known, non-radiolabeled ligand for the target is added to a separate set of wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Radioligand Concentration: Using the radioligand at its Kd ensures a sensitive assay where the test compound can effectively compete for binding.
-
Non-specific Binding Control: This is crucial to differentiate true receptor binding from non-specific interactions with the filter or membrane lipids.
-
Rapid Filtration and Washing: These steps are critical to prevent dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.
A schematic of an in vitro kinase profiling assay using ADP-Glo™ technology.
1.3 Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Physiological Context
CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell. [5]It can also be used to assess off-target engagement.
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In a CETSA® experiment, cells are treated with a compound and then heated. The amount of soluble protein remaining at different temperatures is quantified. A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or vehicle control for a specific duration.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the target protein using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve indicates ligand binding.
Causality Behind Experimental Choices:
-
Temperature Gradient: A range of temperatures is necessary to define the melting curve of the protein and accurately determine any shifts.
-
Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability and intracellular concentrations of the compound.
-
Specific Antibodies: High-quality, specific antibodies are essential for the accurate detection and quantification of the target protein.
Diagram of CETSA® Workflow
An overview of the Cellular Thermal Shift Assay (CETSA®) experimental workflow.
Section 2: Comparative Cross-Reactivity Profiles
This section presents a comparative analysis of the cross-reactivity of azetidine-containing compounds and their alternatives targeting STAT3 and nAChRs. The data is compiled from publicly available literature.
2.1 Azetidine-Based STAT3 Inhibitors vs. Alternatives
STAT3 is a challenging target due to the high degree of homology among STAT family members. Achieving selectivity for STAT3 over other STATs is crucial to avoid unwanted side effects.
Table 1: Comparative Selectivity of STAT3 Inhibitors
| Compound | Scaffold | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT5 IC50 (µM) | Fold Selectivity (STAT1/STAT3) | Fold Selectivity (STAT5/STAT3) | Reference |
| H182 | Azetidine | 0.38 - 0.98 | > 15.8 | > 15.8 | > 16 - 41 | > 16 - 41 | [6][7][8] |
| 5o | Azetidine | 0.38 | > 20 | > 20 | > 52 | > 52 | [9][10] |
| 9k | Azetidine | 1.18 | > 20 | > 20 | > 16 | > 16 | [9][10] |
| Stattic | Non-azetidine | 5.1 | > 5.1 (selective over STAT1) | - | > 1 | - | [11] |
| C188-9 | Non-azetidine | ~10-25 | - | - | - | - | [9][10] |
| Napabucasin | Non-azetidine | ~1.5-2.0 | - | - | - | - | [9][10] |
Analysis: The data clearly demonstrates that the azetidine-based STAT3 inhibitors H182, 5o, and 9k exhibit remarkable selectivity for STAT3 over the closely related STAT1 and STAT5 proteins. [6][7][8][9][10]For instance, compound 5o shows over 52-fold selectivity for STAT3. [9][10]In contrast, while Stattic is reported to be selective for STAT3 over STAT1, other non-azetidine inhibitors like C188-9 and Napabucasin show less clear selectivity, with Napabucasin demonstrating similar potency against cell lines with and without constitutively active STAT3, suggesting potential off-target effects. [9][10]Furthermore, azetidine-based inhibitors showed minimal effects on other kinases like JAK2, Src, and EGFR, further highlighting their selectivity. [7]
2.2 Azetidine-Based nAChR Ligands vs. Alternatives
Achieving subtype selectivity among the various nAChR subtypes is a major challenge in the development of drugs targeting these receptors. Sazetidine-A is a well-known azetidine-containing nAChR ligand with high affinity and selectivity for the α4β2 subtype. [12][13] Table 2: Comparative Selectivity of nAChR Ligands
| Compound | Scaffold | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Fold Selectivity (α3β4/α4β2) | Reference |
| Sazetidine-A | Azetidine | ~0.5 | ~12,000 | - | ~24,000 | [12][13] |
| Compound 11 (Sazetidine-A analog) | Azetidine | 1.3 | >10,000 | - | >7,692 | [14] |
| Isoxazole analog 3 (of Sazetidine-A) | Azetidine | ~1-2 | >20,000 | >20,000 | >10,000-20,000 | [15][16] |
| Varenicline | Non-azetidine | ~0.2 | ~30 | ~300 | ~150 | [17] |
| Nicotine | Non-azetidine | ~1 | ~10 | ~1,000 | ~10 | [15] |
Analysis: Sazetidine-A and its azetidine-containing analogs exhibit exceptional selectivity for the α4β2 nAChR subtype over the α3β4 subtype, with selectivity ratios in the thousands. [13][14][15][16][17]This is in stark contrast to Varenicline (Chantix), a widely used smoking cessation aid, which has a selectivity of approximately 150-fold. [18]Nicotine itself shows even lower selectivity. The high selectivity of the azetidine-based ligands is attributed to the rigid conformation imposed by the four-membered ring, which allows for optimal interactions with the α4β2 binding site while sterically clashing with the binding sites of other subtypes. It is important to note that some sazetidine-A analogs have been shown to act as agonists at other nAChR subtypes, such as α7, albeit with lower affinity, highlighting the need for comprehensive profiling. [19]
Section 3: Mechanistic Insights and Future Directions
The superior selectivity observed for the azetidine-containing compounds in both the STAT3 and nAChR inhibitor classes can be attributed to the unique structural features of the azetidine ring. Its constrained nature reduces the entropic penalty upon binding and allows for a more precise presentation of pharmacophoric groups, leading to a higher affinity for the intended target and reduced binding to off-targets.
Diagram of Azetidine Scaffold's Role in Selectivity
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- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
3-(2-Bromoethyl)-1-methylazetidine hydrobromide proper disposal procedures
Executive Summary & Immediate Action Plan
Urgency Level: High (Alkylating Agent / Strained Ring System)[1]
3-(2-Bromoethyl)-1-methylazetidine hydrobromide (CAS: 1803591-34-5) presents a dual-hazard profile: it contains a strained azetidine ring and a primary alkyl bromide side chain .[1] This combination makes it a potent electrophile and a probable alkylating agent. Improper disposal into standard aqueous or organic waste streams risks uncontrolled polymerization, reaction with nucleophiles in the waste container, or environmental release of a genotoxic compound.
Core Directive: Do NOT dispose of this compound down the drain or in general trash. It requires chemical deactivation (quenching) or segregation into a dedicated "High Hazard/Alkylating Agent" solid waste stream for incineration.
Chemical Hazard Profile
To handle this safely, you must understand why it is dangerous.
| Feature | Chemical Logic | Hazard Implication |
| Azetidine Ring | 4-membered nitrogen heterocycle with high ring strain (~26 kcal/mol).[1] | Susceptible to nucleophilic attack and ring-opening; potential for explosive polymerization if heated or treated with strong Lewis acids.[1] |
| Bromoethyl Group | Primary alkyl halide with a good leaving group (Bromide). | Classic alkylating agent. Can modify DNA/proteins (mutagenic potential). |
| Hydrobromide Salt | Ionic salt form. | Acidic upon hydrolysis; water-soluble.[1] |
Pre-Disposal Assessment & Decision Logic
Before acting, characterize your waste state. Use the following decision logic to determine the correct workflow.
Figure 1: Decision matrix for determining whether to treat or segregate waste.[1]
Chemical Deactivation Protocol (The "Thiosulfate Method")
Applicability: For aqueous solutions, polar organic solutions (MeOH, EtOH, DMSO), or small amounts of solid (<5g) being washed from glassware.
Mechanism: Sodium thiosulfate (
Required Materials:
-
PPE: Silver Shield® gloves (essential for alkyl halides), lab coat, chemical splash goggles, face shield.
-
Reagents: Sodium Thiosulfate pentahydrate, Sodium Hydroxide (1M), pH strips.
-
Equipment: Fume hood, magnetic stirrer, ice bath.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve the waste material in water or a water-miscible solvent (e.g., ethanol).
-
Prepare a 20% (w/v) solution of Sodium Thiosulfate in water. You need a 20-fold molar excess relative to the azetidine waste.
-
-
Reaction (The Quench):
-
Place the waste solution in a round-bottom flask with a stir bar.
-
Slowly add the Thiosulfate solution.
-
Self-Validating Step: Monitor temperature.[2] If the solution warms significantly, pause addition. The reaction is exothermic.
-
Stir at room temperature for 24 hours .
-
-
Verification:
-
After 24 hours, checking for a biphasic layer is insufficient.
-
Validation: Ensure the solution remains clear and homogenous. If a precipitate forms, it may be the polymerized azetidine (still hazardous). If clear, proceed.
-
-
Neutralization:
-
Final Disposal:
-
The resulting solution contains non-toxic thiosulfate esters.
-
Label as "Deactivated Azetidine Waste - Non-Hazardous Salts."[1]
-
Dispose of via the Aqueous Chemical Waste stream (not drain), as local regulations often prohibit drain disposal of chemical reaction products regardless of toxicity.
-
Figure 2: Chemical deactivation workflow using Sodium Thiosulfate.[1]
Waste Stream Management & Regulatory Compliance (RCRA)
If deactivation is not feasible (e.g., large solid quantities or halogenated solvents), you must classify the waste for pickup.
RCRA Classification Strategy: Although 3-(2-Bromoethyl)-1-methylazetidine is not explicitly P- or U-listed by the EPA, it must be characterized by its properties.[1]
| Parameter | Classification | RCRA Code | Action |
| Corrosivity | Likely pH < 2 (as HBr salt) | D002 | Label as "Corrosive Acidic Solid/Liquid".[1] |
| Toxicity | Alkylating Agent | Toxic | Label clearly as "Suspected Carcinogen/Mutagen". |
| Reactivity | Strained Ring | D003 (Potential) | Do not pack with strong oxidizers or Lewis acids. |
Container Labeling Requirements:
-
Full Chemical Name: 3-(2-Bromoethyl)-1-methylazetidine hydrobromide.[1]
-
Hazards: Corrosive, Toxic, Irritant.
-
Generator: Your Lab/Name.
Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: The dust/vapor is a respiratory irritant.
-
PPE: Don double nitrile gloves (or Silver Shield) and a P100 respirator if dust is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
-
Decontamination: Wash the area with the Sodium Thiosulfate solution described in Section 4 to deactivate residues on the floor/bench.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for general alkyl halide deactivation protocols).
Sources
- 1. 1803591-34-5|3-(2-bromoethyl)-1-methylazetidine hydrobromide|BLD Pharm [bldpharm.com]
- 2. epfl.ch [epfl.ch]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Part 1: Executive Safety Analysis (The "Why")
This guide goes beyond standard Safety Data Sheet (SDS) recommendations. While standard SDSs often classify azetidine salts merely as "Irritants" (Skin/Eye Irrit. 2), the specific structure of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide warrants a significantly higher containment protocol.
The Structural Hazard: Aziridinium Ion Formation
As a researcher, you must recognize that this molecule contains a 2-bromoethyl side chain attached to a nitrogen center. Under physiological conditions or upon free-basing, these systems are prone to intramolecular cyclization. This forms a highly reactive aziridinium ion (a quaternary aziridine).
-
Mechanism: The nitrogen lone pair attacks the carbon bearing the bromine (a good leaving group).
-
Consequence: The resulting aziridinium species is a potent alkylating agent . It can attack nucleophiles (DNA, proteins) indiscriminately.
-
Operational Implication: You must handle this substance with the same rigor used for nitrogen mustards or other genotoxic alkylators.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on single-barrier protection. The following system uses a redundant barrier approach to prevent exposure to the solid salt and potential aerosols.
Routine Handling (Weighing & Reaction Setup)
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving System 1. Inner: Nitrile (4 mil, extended cuff)2. Outer: Nitrile (4-5 mil, contrasting color) | Visual Breach Detection: Using contrasting colors (e.g., blue over white) allows immediate detection of tears. Permeation: Nitrile offers fair protection against solids, but double layers increase breakthrough time for solutions. |
| Respiratory | Engineering Controls Primary Work strictly inside a certified Fume Hood.Backup: N95 or P100 respirator if hood failure occurs. | The HBr salt is likely hygroscopic and can form corrosive dust. Inhalation poses a risk of respiratory sensitization and chemical burns. |
| Eye/Face | Chemical Splash Goggles (Standard safety glasses are insufficient) | The fine dust of HBr salts tracks around standard glasses. Goggles seal the eyes from corrosive dust and potential alkylating aerosols. |
| Body | Tyvek® Lab Coat (or equivalent) + Chemical Apron (for stock prep) | Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and incidental splashes. |
High-Risk Operations (Spill Cleanup / Stock Solution Prep)
-
Gloves: Upgrade Inner glove to Silver Shield / Laminate . (Laminate films offer superior resistance to alkyl halides compared to nitrile).
-
Respiratory: Full-face respirator with Multi-Gas/Vapor (OV/AG) and P100 cartridges if outside a fume hood.
Part 3: Operational Protocols
Weighing and Transfer (Static & Dust Control)
The hydrobromide salt is likely a fine, electrostatic powder.
-
Static Elimination: Use an ionizing bar or antistatic gun on the weighing boat and spatula before touching the compound.
-
Containment: Weigh inside the fume hood. If your balance is outside, use a secondary transport container (e.g., a screw-top jar) to move the weighing boat. Never transport the open solid through the lab.
-
Solvent Addition: Add solvent to the solid, not solid to the solvent, to minimize dust puff-back.
Reaction Monitoring
-
Avoid Needles: Use positive displacement pipettes or glass capillaries for TLC spotting to avoid accidental injection (highest risk of systemic toxicity).
-
Quenching: Assume all glassware contacting the reagent is contaminated. Rinse with the Decontamination Solution (see below) before removing from the hood for washing.
Part 4: Decontamination & Emergency Response
The Decontamination Solution (Nucleophilic Scavenger)
Water alone is insufficient; it may hydrolyze the HBr but leave the alkylating moiety intact. You must chemically destroy the alkylating potential.
Formula:
-
10% Sodium Thiosulfate (w/v) in water.
- ) is a soft nucleophile that rapidly attacks the alkyl halide/aziridinium, converting it into a non-toxic Bunte salt.
Spill Response Decision Logic
Figure 1: Decision tree for immediate spill response. Note that "Major Spills" outside the hood require evacuation due to the respiratory hazard of the dust.
Part 5: Disposal & Waste Streams
Never dispose of this compound down the drain.
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic - Halogenated."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."
-
Critical: Do not mix with strong oxidizers (e.g., Nitric acid wastes), as this can liberate Bromine gas (
).
-
-
Quenching Waste: Treat any leftover stock solutions with excess Sodium Thiosulfate for 24 hours before disposal into the halogenated waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Azetidine derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (See Section on Alkylating Agents).[3] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 6: Working with Chemicals of High Toxicity). Washington (DC): National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
